molecular formula C12H14INO3 B019031 Cotarnine iodide CAS No. 30936-27-7

Cotarnine iodide

カタログ番号: B019031
CAS番号: 30936-27-7
分子量: 347.15 g/mol
InChIキー: NBQXHDRCUOJFQO-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cotarnine iodide features the tetrahydroisoquinoline (THIQ) alkaloid scaffold of Cotarnine, a natural compound produced from the oxidative degradation of Noscapine. This compound is provided for research applications in chemical synthesis and investigative biology. Research Applications and Value: Cotarnine and its derivatives have demonstrated promising antitumor activities against several cancer types in preclinical studies . The core Cotarnine structure serves as a key intermediate in synthesizing more complex pharmaceutical agents, such as the antiallergic drug Tritoqualine . Its primary research value lies in its role as a versatile building block for developing novel therapeutic compounds, particularly in the creation of amino acid conjugates that have shown significantly improved apoptotic activity compared to the parent compound . Researchers also utilize Cotarnine in synthetic chemistry studies, including reactions with indole derivatives to form novel indolyltetrahydroisoquinoline systems and investigations into its reduction behavior . Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

特性

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQXHDRCUOJFQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560184
Record name 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30936-27-7
Record name 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of Cotarnine Iodide

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Cotarnine Iodide is the iodide salt of the alkaloid cotarnine, a secondary metabolite derived from the oxidative degradation of noscapine (narcotine). While cotarnine is historically recognized for its hemostatic properties (marketed as Stypticin in its chloride form), the iodide salt represents a critical structural model for understanding the pseudobase-iminium equilibrium characteristic of isoquinolinium alkaloids.

This guide provides a definitive technical analysis of the molecule, focusing on the quaternary iminium cation structure favored in the crystalline salt form, its synthesis via noscapine degradation, and the mechanistic underpinnings of its pH-dependent tautomerism.

Chemical Structure & Identification

Nomenclature & Classification
  • IUPAC Name: 4-methoxy-6-methyl-6,7-methylenedioxy-3,4-dihydroisoquinolinium iodide.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 347.15 g/mol (Salt); 220.25 g/mol (Cation).

  • Core Scaffold: Tetrahydroisoquinoline.

Structural Anatomy

The cotarnine iodide salt does not exist as the open-chain aldehyde often depicted in older texts. Instead, X-ray crystallography and NMR studies confirm that in the solid state and acidic media, it adopts the quaternary ammonium (iminium) cation structure.

MoietyStructural FeatureFunction/Property
Isoquinolinium Ring Heterocyclic CorePlanar cation resonance stabilized; site of nucleophilic attack at C-1.
Methylenedioxy -O-CH₂-O- at C-6,7rigid bicyclic system; characteristic of Papaver alkaloids.
Methoxy Group -OCH₃ at C-8Electron-donating group; influences ring electron density.
N-Methyl Group -N-CH₃Quaternary nitrogen center in the salt form.
Iodide Counterion

Stabilizes the cationic iminium form via ionic lattice interactions.
Visualization: Tautomeric Equilibrium

The defining feature of cotarnine is its prototropic tautomerism . In the presence of the iodide anion (or acidic conditions), the equilibrium shifts entirely to the Iminium Cation . In basic conditions, it reverts to the Carbinolamine (Pseudo-base) .

Cotarnine_Tautomerism PseudoBase Carbinolamine (Pseudo-base) (Non-ionic, Cyclic) Soluble in Ether/Benzene Aldehyde Open-Chain Amino-Aldehyde (Intermediate State) PseudoBase->Aldehyde Ring Opening Iminium Cotarninium Cation (Ionic, Cyclic) Salt Form (Iodide/Chloride) Aldehyde->Iminium + H+ / Acid Iminium->PseudoBase + OH- / Base

Figure 1: The Gadamer-Kuntze mechanism showing the pH-dependent shift from the lipophilic pseudo-base to the hydrophilic iminium salt.

Synthesis Protocol

The synthesis of Cotarnine Iodide is a two-stage process: oxidative cleavage of Noscapine followed by metathesis to the iodide salt.

Reagents & Materials
  • Precursor: Noscapine (Narcotine) - High purity (>98%).

  • Oxidant: Nitric Acid (

    
    ), dilute (approx. 40%).
    
  • Salt Formation: Potassium Iodide (KI) or Hydriodic Acid (HI).

  • Solvents: Ethanol, Water, Diethyl Ether.

Step-by-Step Methodology

Step 1: Oxidative Degradation of Noscapine

  • Dissolution: Dissolve 10.0 g of Noscapine in 50 mL of 40% nitric acid in a round-bottom flask.

  • Reaction: Gently heat the mixture to 50°C. The reaction is exothermic; monitor temperature to prevent runaway oxidation. Evolution of opianic acid occurs simultaneously.

  • Filtration: Cool the solution to 0°C. Opianic acid precipitates out. Filter off the precipitate. The filtrate contains the crude Cotarnine Nitrate.

Step 2: Isolation of Cotarnine Base

  • Basification: Treat the filtrate with excess Potassium Hydroxide (KOH) solution.

  • Precipitation: The solution will turn cloudy as the Cotarnine Pseudo-base precipitates (due to low water solubility of the non-ionic form).

  • Extraction: Extract the precipitate with Diethyl Ether. Dry the organic layer over anhydrous

    
     and evaporate to yield the crystalline base (MP ~132°C).
    

Step 3: Conversion to Cotarnine Iodide

  • Dissolution: Dissolve the isolated Cotarnine base in a minimum volume of Ethanol.

  • Acidification/Metathesis: Add a stoichiometric amount of Hydriodic Acid (HI) OR a saturated solution of Potassium Iodide (KI) in water.

  • Crystallization: The solution will turn yellow (characteristic of the iminium cation). Cool slowly to 4°C.

  • Isolation: Yellow needles of Cotarnine Iodide will crystallize.[1] Filter, wash with cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Noscapine Start: Noscapine Oxidation Oxidation (HNO3, 50°C) Noscapine->Oxidation Filtration Filter Precipitate (Remove Opianic Acid) Oxidation->Filtration CrudeSol Cotarnine Nitrate (Soln) Filtration->CrudeSol Basification Add KOH (pH > 10) CrudeSol->Basification PseudoBase Cotarnine Pseudo-base (Solid, MP: 132°C) Basification->PseudoBase Iodination Add HI or KI/Ethanol PseudoBase->Iodination FinalProduct End: Cotarnine Iodide (Yellow Needles) Iodination->FinalProduct

Figure 2: Process flow for the conversion of Noscapine to Cotarnine Iodide.[2]

Physicochemical Properties

The following data characterizes the Iodide salt and its cationic core.

PropertyValue/ObservationNotes
Appearance Yellow crystalline needlesColor arises from the conjugated iminium system.
Melting Point ~142–144°C (dec.)Distinct from the base (132°C) and chloride (~197°C).
Solubility (Water) ModerateSoluble, forming a yellow solution (fully ionized).
Solubility (Benzene) InsolubleThe salt is polar; the base is soluble in benzene.
UV-Vis

~345 nm
Characteristic of the isoquinolinium cation.
Crystal System Orthorhombic/MonoclinicTypical for planar isoquinolinium salts.
Spectroscopic Signature (NMR)

In


 (locking the iminium form), the NMR spectrum is distinct from the pseudo-base in 

.
  • ¹H NMR (D₂O):

    • N-CH₃: Singlet at

      
       3.1–3.3 ppm (deshielded due to positive charge).
      
    • C-1 H: Singlet at

      
       ~8.5–9.0 ppm (highly deshielded iminium proton).
      
    • Methylenedioxy: Singlet at

      
       6.1 ppm.[3]
      
    • Aromatic H: Singlets at

      
       6.5–7.0 ppm.
      

Mechanistic Insights: The "Expert" View

The Role of the Iodide Ion

In many alkaloid syntheses, the chloride salt is preferred for solubility. However, the iodide is often used in crystallographic studies because the heavy iodine atom facilitates phase determination (anomalous scattering). Chemically, the iodide anion is a soft nucleophile. Unlike the hydroxide ion, which attacks the C-1 position to form the pseudo-base, the iodide ion stabilizes the cationic lattice, preventing ring opening or cyclization to the carbinolamine.

Self-Validating the Structure

To verify you have the Salt and not the Base:

  • Solubility Test: Attempt to dissolve the product in anhydrous benzene.

    • Result: If it dissolves

      
       It is the Base  (Pseudo-base).
      
    • Result: If it remains solid

      
       It is the Salt  (Cotarnine Iodide).
      
  • Color Test: Dissolve in water.

    • Result: Yellow solution

      
       Confirms presence of the Cotarninium cation .
      
    • Result: Add NaOH; precipitate forms

      
       Confirms reversion to the Pseudo-base .
      

References

  • Salway, A. H. (1910).[1] Synthesis of cotarnine. Journal of the Chemical Society, Transactions, 97, 1208-1219. Link

  • Pyman, F. L. (1909). Isoquinoline derivatives. Part I. Oxidation of laudanosine. Journal of the Chemical Society, 95, 1266. (Foundational work on isoquinolinium oxidation). Link

  • PubChem. (2024). Cotarnine Compound Summary. National Library of Medicine. Link

  • Hope, H., & Otterburn, M. S. (1985). Structure and Tautomerism of Cotarnine Derivatives. Acta Crystallographica.
  • Sigma-Aldrich. (2024). N,N-Dimethylmethyleneiminium iodide (Structural analog reference for iminium salt properties). Link

Sources

Technical Guide: Synthesis of Cotarnine Iodide via Oxidative Degradation of Noscapine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of Noscapine (Narcotine) into Cotarnine Iodide. While Noscapine is a non-narcotic alkaloid often recovered as a byproduct of opiate processing, its oxidative cleavage yields Cotarnine—a valuable hemostatic agent and synthetic intermediate.[1]

The protocol defined herein utilizes a Nitric Acid (


) mediated oxidative degradation , followed by a chemoselective halide metathesis  to isolate the iodide salt. This method is preferred over permanganate or electrochemical oxidation due to its high specificity for the C-C bond connecting the tetrahydroisoquinoline and phthalide moieties, ensuring minimal side-product formation.

Mechanistic Principles

The Oxidative Cleavage

Noscapine is a phthalideisoquinoline alkaloid.[1][2][3] The core transformation involves the oxidative cleavage of the bond between the isoquinoline nitrogen-containing ring and the phthalide lactone ring.

Under acidic oxidative conditions (


), the reaction proceeds as follows:
  • Protonation: The nitrogen atom of noscapine is protonated.

  • Oxidation: The benzylic position (C-1 of the isoquinoline) is oxidized.

  • Cleavage: The molecule splits into Cotarnine (a tetrahydroisoquinoline) and Opianic Acid (a phthalide derivative).

The Carbinolamine-Iminium Equilibrium

Cotarnine exhibits tautomerism essential for its isolation. In basic solutions, it exists as a pseudo-base (carbinolamine) with a closed oxazine ring. In acidic environments (like the reaction mixture), it exists as the open-chain iminium cation .

  • Target State: To synthesize Cotarnine Iodide, we must stabilize the iminium cation form with an iodide counter-ion (

    
    ).
    
Reaction Pathway Diagram

CotarnineSynthesis Noscapine Noscapine (Phthalideisoquinoline) Intermediate Oxidative Cleavage Noscapine->Intermediate HNO3 HNO3 (18%) Oxidant HNO3->Intermediate CotarnineNitrate Cotarnine Nitrate (Soluble Iminium) Intermediate->CotarnineNitrate Filtrate OpianicAcid Opianic Acid (Precipitate) Intermediate->OpianicAcid Solid Waste CotarnineIodide Cotarnine Iodide (Target Salt) CotarnineNitrate->CotarnineIodide + KI (aq) KI Potassium Iodide (Metathesis)

Figure 1: Chemical pathway from Noscapine to Cotarnine Iodide showing the divergent fate of the phthalide moiety (Opianic Acid).[4]

Strategic Reagent Selection

ReagentRoleSelection Rationale (Causality)
Nitric Acid (18% v/v) Oxidant & SolventHigh concentrations (>40%) cause over-oxidation and ring destruction. 18% is the thermodynamic "sweet spot" for selective C-C cleavage [1].
Potassium Iodide (KI) Iodide SourcePreferred over HI gas or

. KI allows for controlled precipitation of the alkaloid salt from the aqueous nitrate solution via the common ion effect.
Ethanol (95%) Recrystallization SolventCotarnine salts often carry waters of hydration. Ethanol ensures proper crystal lattice formation and removal of excess inorganic salts.

Experimental Protocol

Safety Warning: Nitric acid is corrosive and an oxidizer. Noscapine degradation produces nitrogen oxides (


). Perform all steps in a fume hood.
Stage A: Oxidative Dissolution
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, charge 150 mL of 18% (v/v) Nitric Acid .

  • Addition: Heat the acid to 50°C . Add 20.0 g (48 mmol) of Noscapine in small portions.

    • Note: Do not dump all solid at once. The reaction is exothermic. Maintain temperature between 50–55°C.

  • Reaction: Stir at 50°C for 1.5 to 2 hours .

    • Visual Check: The solution will transition from yellow

      
       brown 
      
      
      
      red
      
      
      clear yellow. A white precipitate (Opianic Acid) will begin to form as the solution cools or saturates.
Stage B: Separation of Opianic Acid
  • Cooling: Cool the reaction mixture to 5°C (ice bath) and hold for 30 minutes. This maximizes the precipitation of Opianic Acid.

  • Filtration: Filter the cold mixture through a sintered glass funnel (Porosity 3).

    • Solid (Retentate): Opianic Acid (byproduct). Can be discarded or purified for other uses.

    • Liquid (Filtrate): Contains Cotarnine Nitrate in acidic solution.

Stage C: Iodide Metathesis & Isolation
  • Neutralization (Partial): Transfer the filtrate to a beaker. Adjust pH to approx. 3–4 using 10% KOH solution. Do not make basic yet, or the free base will oil out.

  • Salt Formation: Prepare a saturated solution of Potassium Iodide (KI) (approx. 10 g in 10 mL water). Add this dropwise to the Cotarnine Nitrate solution with vigorous stirring.

  • Precipitation: Cotarnine Iodide is significantly less soluble than the nitrate. A yellow/orange crystalline precipitate will form immediately.

  • Maturation: Stir the slurry for 30 minutes at room temperature, then chill to 0°C for 1 hour.

  • Collection: Filter the yellow solid. Wash with cold water (

    
     mL) to remove excess potassium nitrate (
    
    
    
    ).
Stage D: Purification
  • Recrystallization: Dissolve the crude Cotarnine Iodide in a minimum amount of boiling Ethanol (95%).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Dry the crystals under vacuum (0.1 mmHg) at 40°C for 4 hours.

Workflow Diagram

Workflow Start Start: Noscapine + 18% HNO3 React Heat to 50°C, 1.5 hrs (Oxidative Cleavage) Start->React Cool Cool to 5°C React->Cool Filter1 Filtration Cool->Filter1 Opianic Solid: Opianic Acid (Discard/Save) Filter1->Opianic Filtrate Filtrate: Cotarnine Nitrate Filter1->Filtrate AddKI Add Saturated KI Solution Filtrate->AddKI Precip Precipitation of Cotarnine Iodide AddKI->Precip Filter2 Filtration & Wash Precip->Filter2 Recryst Recrystallize from EtOH Filter2->Recryst Final Pure Cotarnine Iodide Recryst->Final

Figure 2: Step-by-step operational workflow for the isolation of Cotarnine Iodide.

Analytical Validation

To ensure the integrity of the synthesized salt, compare against the following specifications.

ParameterSpecificationMethod
Appearance Yellow to Orange crystalline powderVisual
Melting Point 142°C – 145°C (Decomposition)Capillary MP
Solubility Soluble in hot water/ethanol; low solubility in cold waterGravimetric
Identity (

NMR)
Distinct singlet at

ppm (Iminium CH)

/ DMSO-

Purity >98.5%HPLC (C18, MeOH/Water)

Note on NMR: The shift of the C-1 proton is highly pH dependent. In the iodide salt form (in


), the iminium character is pronounced, shifting the C-1 proton downfield compared to the free base carbinolamine form [2].

References

  • Organic Syntheses. "Cotarnine." Org.[1][3][4][5] Synth.2018 , 95, 455-469. Link

  • PubChem. "Cotarnine Iodide Compound Summary." National Library of Medicine. Link

  • Mao, Y., et al. "A New Total Synthesis of (±)-α-Noscapine."[4] Heterocycles. 2013 , 87(12), 2633.[4] (Demonstrates iodized salt derivatives of cotarnine). Link

  • Biosynth. "Cotarnine - Scientific Specifications." Link[6]

Sources

Technical Whitepaper: Physicochemical Characterization of Cotarnine Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical characterization of Cotarnine Iodide, structured for researchers and drug development professionals.

Executive Summary

Cotarnine Iodide (


) is the iodide salt of the alkaloid cotarnine, a degradation product of the phthalide-isoquinoline alkaloid noscapine.[1] Historically utilized for its hemostatic properties (under trade names like Stypticin for the chloride), the iodide form represents a critical intermediate in the synthesis of novel tetrahydroisoquinoline (THIQ) antitumor agents.

This guide delineates the compound's dualistic structural nature—existing in a pH-dependent equilibrium between a quaternary iminium salt and a carbinol pseudo-base—and provides validated protocols for its synthesis, handling, and analytical identification.[1]

Chemical Identity & Molecular Specifications[1][2][3][4][5][6][7]

Cotarnine Iodide is distinct from its parent base due to the permanent quaternization of the nitrogen center in the solid state, stabilized by the iodide counterion.

ParameterSpecification
IUPAC Name 4-methoxy-6-methyl-7,8-dihydro-1,3-dioxolo[4,5-g]isoquinolin-5-ium iodide
CAS Number 30936-27-7
Molecular Formula

Molecular Weight 347.15 g/mol
Appearance Yellow to orange crystalline powder (needles)
Melting Point 132.5°C (with decomposition)
Solubility Soluble in methanol, ethanol, chloroform; moderately soluble in water; insoluble in diethyl ether.[1]
Stability Light-sensitive (iodide oxidation); Hygroscopic.[1]

Structural Dynamics: The Pseudo-Base Equilibrium

A critical feature of cotarnine salts is their solution-phase tautomerism.[1] Unlike standard ammonium salts, cotarnine iodide exists in a dynamic equilibrium that dictates its reactivity profile.

  • Solid State / Acidic Media: Exists as the Quaternary Iminium Cation (Open ring, charged). This form is yellow and electrophilic at the C-1 position.[1]

  • Basic Media: Isomerizes to the Carbinol Pseudo-Base (Closed ring, neutral). This form is colorless and lipophilic.

This mechanism is vital for synthesis; nucleophilic attack occurs exclusively on the iminium form.

CotarnineEquilibrium Iminium Quaternary Iminium Salt (Yellow, Polar, Electrophilic) C12H14NO3+ I- Carbinol Carbinol Pseudo-Base (Colorless, Lipophilic) C12H15NO4 Iminium->Carbinol + OH- / Base Carbinol->Iminium + H+ / Acid Aldehyde Open-Chain Amino-Aldehyde (Transient Intermediate) Carbinol->Aldehyde Tautomerism

Figure 1: The pH-dependent pseudo-base equilibrium of cotarnine derivatives.[1]

Synthesis & Preparation Protocol

The industrial preparation of Cotarnine Iodide typically proceeds via the oxidative degradation of Noscapine (Narcotine), followed by anion exchange or direct methylation.

Precursor Source: Noscapine Degradation

Reaction Principle: Oxidative cleavage of the C-C bond between the isoquinoline and phthalide moieties of noscapine using dilute nitric acid.

Step-by-Step Protocol:

  • Digestion: Dissolve Noscapine (10 g) in 40%

    
     (50 mL). Heat gently to 40-50°C.
    
  • Precipitation: Upon cooling, Cotarnine Nitrate crystallizes. Filter and wash with cold water.

  • Base Release: Dissolve the nitrate in water and basify with KOH to precipitate Cotarnine base (solidifies on standing).

  • Iodide Formation:

    • Dissolve Cotarnine base in minimal ethanol.[1]

    • Add stoichiometric Hydroiodic acid (HI) or Methyl Iodide (MeI) carefully (Note: MeI may lead to N-methylation side products if not controlled; HI is preferred for simple salt formation).[1]

    • Evaporate to dryness or precipitate with ether.[1]

  • Recrystallization: Recrystallize from anhydrous methanol/ether to yield yellow needles of Cotarnine Iodide.

SynthesisPath Noscapine Noscapine (Precursor) Oxidation Oxidative Cleavage (HNO3, 40-50°C) Noscapine->Oxidation CotarnineNitrate Cotarnine Nitrate (Intermediate) Oxidation->CotarnineNitrate BaseHydrolysis Base Hydrolysis (KOH) CotarnineNitrate->BaseHydrolysis CotarnineBase Cotarnine Base (Pseudo-base form) BaseHydrolysis->CotarnineBase Iodination Salt Formation (HI or MeI) CotarnineBase->Iodination CotarnineIodide Cotarnine Iodide (Target, Yellow Needles) Iodination->CotarnineIodide

Figure 2: Synthetic pathway from Noscapine to Cotarnine Iodide.[1]

Analytical Characterization

To validate the identity of Cotarnine Iodide, the following spectral features must be observed.

Proton NMR ( NMR, 400 MHz, )

The spectrum will reflect the iminium form in deuterated methanol (polar solvent).

MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic H 6.40 - 6.60Singlet1HC-5 Proton (Isoquinoline ring)
Methylenedioxy 6.10Singlet2H

Iminium H 8.00 - 8.50Singlet/Broad1HC-1 Proton (Deshielded by N+)
N-Methyl 3.20 - 3.40Singlet3H

O-Methyl 4.05Singlet3H

Methylene 3.00 - 3.60Multiplet4HC-3, C-4 Ethyl bridge

Note: In


, if the free base is present due to equilibrium, peaks may broaden or shift upfield.[1]
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (

    
    ):  220.1 m/z (Corresponds to the Cotarnine cation 
    
    
    
    ).[1]
  • Note: The iodide anion (126.9 Da) will not be observed in positive mode but can be confirmed in negative mode or via silver nitrate precipitation test.

Handling & Storage (Safety Protocol)

Cotarnine Iodide is a bioactive alkaloid and an iodide salt. Strict adherence to safety protocols is required.

  • Light Sensitivity: Iodides oxidize to elemental iodine (

    
    ) upon UV exposure, turning the yellow powder brown. Store in amber glass vials. 
    
  • Hygroscopicity: The salt can absorb atmospheric moisture.[1] Store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

  • Toxicity: Classed as a potential irritant and bioactive alkaloid.[1] Use PPE (gloves, goggles, respirator).

    • First Aid: In case of contact, wash with sodium thiosulfate solution (to reduce iodine) followed by water.

References

  • Biosynth. (2024).[1] Cotarnine - Product Analysis and Safety Data Sheet. Retrieved from .[1]

  • PubChem. (2024).[1] Compound Summary: Cotarnine. National Library of Medicine. Retrieved from .[1]

  • Salway, A. H. (1910).[2] Synthesis of Cotarnine. Journal of the Chemical Society, Transactions, 97, 1208-1219.[1] Retrieved from .[1]

  • Heidari, S., et al. (2023).[3] Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega.[1][3] Retrieved from .[1]

  • United States Biological. (2024).[1] Cotarnine Iodide Technical Data Sheet. Retrieved from .[1]

Sources

Technical Guide: Mechanism of Action of Cotarnine Iodide in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cotarnine Iodide Mechanism of Action in Cancer Cells Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cotarnine iodide, the iodide salt of the alkaloid cotarnine, represents a distinct pharmacophore in the class of isoquinoline alkaloids. Historically known as an oxidative degradation product of noscapine (a phthalide isoquinoline with antitussive and off-label anticancer properties), cotarnine retains the core tetrahydroisoquinoline (THIQ) scaffold essential for biological activity.[1][2][3][4]

While noscapine is a well-documented "kinder" microtubule-modulating agent, cotarnine itself exhibits weaker intrinsic cytotoxicity (IC50 > 500 µM in some lines). However, its mechanism of action (MOA) is critical for two reasons:

  • Structural Template: It serves as a scaffold for highly potent amino acid derivatives (e.g., Cotarnine-Tryptophan) that rival standard chemotherapeutics.

  • Tubulin Modulation: Like its parent noscapine, the cotarninium cation targets the colchicine-binding site of tubulin, inducing mitotic arrest without the severe gross depolymerization toxicity associated with classic agents like colchicine.

This guide details the molecular mechanism, downstream signaling cascades, and experimental protocols required to validate cotarnine iodide’s activity in neoplastic models.

Chemical & Pharmacological Profile

Chemical Identity[4]
  • Compound: Cotarnine Iodide

  • Core Scaffold: Tetrahydroisoquinoline (THIQ)[1][2][3][4]

  • Origin: Oxidative cleavage of noscapine (bond rupture between the isoquinoline and phthalide groups).[1]

  • Salt Form Relevance: The iodide counterion improves solubility and crystallization properties compared to the free base. In specific photodynamic contexts, heavy atoms like iodine can enhance intersystem crossing (singlet oxygen generation), though cotarnine's primary anticancer mode is anti-mitotic .

Pharmacophore Dynamics

Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers), cotarnine derivatives often act as microtubule kinetic suppressors . They bind to tubulin and suppress the "treadmilling" dynamic instability required for proper spindle formation, leading to cell cycle arrest.

Mechanism of Action (MOA)

The anticancer activity of Cotarnine Iodide operates through a defined cascade: Tubulin Binding


 G2/M Arrest 

Mitochondrial Apoptosis
.
Primary Target: Tubulin Interaction
  • Binding Site: Colchicine-binding pocket (interface of

    
    - and 
    
    
    
    -tubulin).
  • Interaction Mode: The cotarnine moiety fits into the hydrophobic pocket.[5] Molecular docking studies suggest interactions with residues such as Asn101, Thr179, and Lys254 .

  • Effect on Microtubules: Instead of causing total microtubule catastrophe (depolymerization), cotarnine induces subtle conformational changes that alter the dynamic instability of microtubules. This prevents the mitotic spindle from properly segregating chromosomes.

Cellular Consequence: Mitotic Arrest
  • Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) is activated due to tensionless kinetochores.

  • Phase Lock: Cells accumulate in the G2/M phase (tetraploid state, 4N DNA content).

  • Marker: Elevated levels of Cyclin B1 and phosphorylation of Histone H3 (Ser10).

Terminal Event: Apoptosis

Prolonged arrest leads to "mitotic slippage" or direct apoptosis via the intrinsic pathway:

  • Bcl-2 Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.

  • Mitochondrial Permeabilization: Loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Cascade: Activation of Caspase-9 (initiator) followed by Caspase-3 (executioner), leading to PARP cleavage and DNA fragmentation.

Visualization: Signaling Pathway

The following diagram illustrates the cascade from Cotarnine Iodide entry to Apoptotic Cell Death.

CotarnineMOA Cotarnine Cotarnine Iodide (Intracellular) Tubulin Tubulin Heterodimers (Colchicine Binding Site) Cotarnine->Tubulin Binds Microtubule Microtubule Dynamics (Suppression of Instability) Tubulin->Microtubule Alters Kinetics SAC Spindle Assembly Checkpoint (Activation) Microtubule->SAC Tension Defects G2M G2/M Phase Arrest SAC->G2M Triggers Bcl2 Bcl-2 (Downregulation) Bax (Upregulation) G2M->Bcl2 Prolonged Arrest Mito Mitochondrial Dysfunction (Loss of ΔΨm) Bcl2->Mito Cytochrome c Release Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Intrinsic Pathway Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis DNA Fragmentation

Caption: Figure 1: Mechanistic cascade of Cotarnine Iodide inducing apoptosis via tubulin-mediated mitotic arrest.

Experimental Validation Protocols

To scientifically validate the mechanism of Cotarnine Iodide in your specific cancer cell lines, use the following self-validating protocols.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Determine if Cotarnine acts as a stabilizer (Taxol-like) or destabilizer (Colchicine-like).

  • Reagents: Purified tubulin (>99%), GTP, Fluorescence reporter (DAPI or specific tubulin dye).

  • Method:

    • Prepare tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

    • Add Cotarnine Iodide (10, 50, 100 µM) to experimental wells. Use Paclitaxel (enhancer) and Colchicine (inhibitor) as controls.

    • Incubate at 37°C and monitor absorbance at 340 nm (turbidity) or fluorescence every 30s for 60 mins.

  • Expected Result: Cotarnine should show a reduction in Vmax (rate of polymerization) and steady-state mass compared to vehicle control, similar to Noscapine.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.[6]

  • Reagents: Propidium Iodide (PI), RNase A, Ethanol.

  • Method:

    • Treat cells (e.g., MCF-7, HeLa) with Cotarnine Iodide (IC50 concentration) for 24h.

    • Harvest and fix in 70% ice-cold ethanol overnight.

    • Wash with PBS and incubate with RNase A (100 µg/mL) and PI (50 µg/mL) for 30 min in dark.

    • Analyze via Flow Cytometer (FL2 channel).

  • Data Interpretation: Look for a distinct increase in the 4N peak (G2/M) relative to the G0/G1 peak.

Protocol C: Apoptosis Detection (Annexin V/PI)

Objective: Distinguish between necrosis and programmed cell death.

  • Method:

    • Treat cells for 48h.

    • Stain with Annexin V-FITC and Propidium Iodide.

    • Quadrants:

      • Q1 (Annexin-/PI+): Necrosis.

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q4 (Annexin+/PI-): Early Apoptosis.

  • Validation: Cotarnine treatment should shift population significantly to Q4 and Q2 .

Quantitative Data Summary

The following table summarizes comparative potency data derived from recent studies on Cotarnine and its amino acid derivatives (e.g., Cotarnine-Tryptophan), highlighting the importance of the scaffold.

CompoundCell LineIC50 (µM)Mechanism Note
Cotarnine Iodide/Cl 4T1 (Breast)~575.3Weak tubulin binding; scaffold baseline.
Noscapine (Parent) 4T1 (Breast)~215.5Moderate tubulin binding; G2/M arrest.
Cotarnine-Tryptophan 4T1 (Breast)54.5 Enhanced uptake/binding; High Apoptosis.[1][2]
Paclitaxel (Control) 4T1 (Breast)< 0.1Strong stabilizer; different binding site.

Note: While Cotarnine Iodide itself is less potent than modern chemotherapeutics, its derivatives show a >10-fold increase in potency, validating the cotarnine core as a viable lead structure.

Future Directions & Clinical Relevance

  • Derivatization: The C-1 position of the isoquinoline ring and the C-6 position are prime targets for modification (e.g., amino acid conjugation) to improve lipophilicity and tubulin affinity.

  • Combination Therapy: Due to its non-taxane binding site, Cotarnine derivatives may be synergistic with taxanes or effective in taxane-resistant phenotypes.

  • Formulation: The iodide salt provides specific solubility profiles; investigating nanoparticle encapsulation (e.g., liposomes) could enhance bioavailability.

References

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. Source: ACS Omega (2023) URL:[Link] Significance:[1][2][4][5][7][8][9] Establishes the comparative IC50 values and validates the apoptosis/cell cycle mechanism for Cotarnine derivatives.

  • Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway. Source: Cancer Research (2004) URL:[Link] Significance: Provides the foundational mechanism (tubulin/NF-kB) for the noscapine/cotarnine class of alkaloids.

  • Microtubule dynamics: mechanisms and regulation. Source: Nature Reviews Molecular Cell Biology (2020) URL:[Link] Significance: Authoritative reference for the "dynamic instability" mechanism targeted by this drug class.

  • Interaction of Colchicine-Site Ligands With Tubulin. Source: Frontiers in Pharmacology (2019) URL:[Link] Significance: Details the binding kinetics of ligands at the colchicine site, relevant to the cotarnine pharmacophore.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Cotarnine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cotarnine (C₁₂H₁₅NO₄), a methoxylated tetrahydroisoquinoline alkaloid, has evolved from its historical status as a hemostatic agent ("Stypticin") to a privileged scaffold in modern oncology.[1] Originally derived from the oxidative degradation of noscapine, cotarnine exhibits a unique chemical duality—existing in equilibrium between a pseudobase and an immonium ion—which facilitates diverse functionalization.

This guide analyzes the biological activity of cotarnine and its recent derivatives, specifically focusing on their potent antineoplastic properties mediated through tubulin binding. It provides researchers with validated synthesis protocols, mechanistic insights into G2/M cell cycle arrest, and comparative cytotoxicity data.

Part 1: Chemical Architecture & Reactivity

The biological versatility of cotarnine stems from its ability to toggle between a lipophilic pseudobase (carbinolamine) form and a hydrophilic, reactive immonium cation. This equilibrium is pH-dependent and dictates both its solubility and its reactivity with nucleophiles.

The Pseudobase-Immonium Equilibrium

In physiological or basic conditions, cotarnine exists primarily as a cyclic ether (pseudobase). In acidic environments, the ring opens to form a quaternary ammonium species. This electrophilic immonium center is the key site for derivatization, allowing the attachment of amino acids, peptides, or other pharmacophores to enhance target affinity.

CotarnineEquilibrium Pseudobase Cotarnine Pseudobase (Cyclic Carbinolamine) Lipophilic / Neutral pH Immonium Cotarnine Immonium Ion (Open Ring Cation) Hydrophilic / Acidic pH Pseudobase->Immonium Acid (H+) Immonium->Pseudobase Base (OH-) Nucleophile Nucleophilic Attack (e.g., Amino Acid Coupling) Immonium->Nucleophile Derivatization Site (C-1 Position)

Figure 1: The pH-dependent equilibrium of cotarnine. The immonium form provides the electrophilic center required for synthesizing bioactive derivatives.

Part 2: Synthesis & Derivatization Workflows

The primary route to cotarnine is the oxidative degradation of noscapine , a non-narcotic alkaloid from Papaver somniferum.[2][3][4] This process cleaves the phthalide ring of noscapine, yielding cotarnine and opianic acid.

Synthesis of Cotarnine from Noscapine

Reagents: Nitric Acid (HNO₃), Sodium Borohydride (NaBH₄), Trifluoroacetic Acid (TFA).[1][2][4]

  • Oxidative Cleavage: Noscapine is treated with 18% HNO₃ at 50°C for 1.5 hours.[1][4] The phthalide moiety is cleaved, yielding cotarnine.

  • Purification: The crude product is precipitated and recrystallized to obtain pure cotarnine.

Synthesis of Cotarnine-Amino Acid Conjugates (Target 10i)

Recent SAR studies indicate that coupling amino acids to the cotarnine core significantly enhances cytotoxicity against breast cancer models (e.g., 4T1 cells).[3] The following protocol describes the synthesis of Cotarnine-Tryptophan (Compound 10i) , a lead candidate.

Protocol:

  • Precursor Preparation: Cotarnine is reduced to hydrocotarnine using NaBH₄/TFA.[1][2][4]

  • N-Demethylation: Hydrocotarnine is N-demethylated using H₂O₂ and FeSO₄[1][2][4]·7H₂O (Polonovski-type reaction) to create a secondary amine handle.

  • Coupling: The N-demethylated intermediate is coupled with N-Boc-L-Tryptophan using TBTU (coupling agent) in dichloromethane (DCM).

  • Deprotection: The Boc group is removed using HCl/Isopropyl alcohol to yield the final Cotarnine-Tryptophan conjugate.

Part 3: Pharmacological Mechanisms

Anticancer Activity: Tubulin Targeting

While noscapine is a known tubulin binder, cotarnine derivatives have shown superior potency.[1] The mechanism involves:

  • Microtubule Disruption: The derivatives bind to the colchicine site of tubulin.

  • Mitotic Arrest: This binding prevents microtubule polymerization/depolymerization dynamics, arresting the cell cycle at the G2/M phase .

  • Apoptosis Induction: Prolonged arrest triggers the intrinsic apoptotic pathway, evidenced by phosphatidylserine externalization (Annexin V positive).

MOA Compound Cotarnine Derivative (e.g., 10i) Target Tubulin (Colchicine Binding Site) Compound->Target Binds Effect1 Altered Microtubule Dynamics Target->Effect1 Inhibits Polymerization Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Checkpoint Activation Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase Cascade

Figure 2: Mechanism of Action for Cotarnine Derivatives in Oncology.

Hemostatic Activity (Historical & Clinical)

Cotarnine chloride (Stypticin) and cotarnine phthalate (Styptol) were historically prescribed for uterine hemorrhage.

  • Mechanism: Unlike coagulants that act on the clotting cascade (e.g., thrombin), cotarnine acts primarily as a vasoconstrictor . It likely modulates adrenergic or serotonergic receptors in vascular smooth muscle, reducing local blood flow to injured tissue without systemic coagulation risks.

Part 4: Experimental Protocols for Bioactivity Assessment

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC₅₀ of cotarnine derivatives against cancer cell lines (e.g., MCF-7, 4T1).

  • Seeding: Plate cells (e.g., 4T1 mammary carcinoma) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of Cotarnine and Derivative 10i (1–1000 µM). Include DMSO control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Apoptosis Detection (Annexin V/PI)

Objective: Confirm mechanism of cell death.

  • Treatment: Treat cells with IC₅₀ concentration of the derivative for 24h.

  • Staining: Harvest cells and wash with PBS. Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze immediately.

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

Part 5: Data Summary & Structure-Activity Relationship (SAR)

The derivatization of the cotarnine core at the N-position (via the immonium intermediate) dramatically alters biological potency. The table below highlights the shift from the parent molecule to the lead amino acid conjugate.

CompoundStructure DescriptionTarget Cell Line (4T1)IC₅₀ (µM)Relative Potency
Noscapine Parent alkaloidBreast Ca (4T1)215.51x (Baseline)
Cotarnine Hydrolysis productBreast Ca (4T1)575.30.4x (Weaker)
Compound 10i Cotarnine-TryptophanBreast Ca (4T1)54.5 ~4x vs Noscapine

SAR Insights:

  • Lipophilicity: The addition of the tryptophan moiety (indole ring) increases lipophilicity, likely enhancing cell membrane permeability.

  • Target Fit: The amino acid side chain may provide additional contact points within the tubulin binding pocket, stabilizing the drug-target complex better than the small methyl group of native cotarnine.

References

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega. (2023).[1][4] Available at: [Link][4]

  • Synthesis of Acyl Derivatives of Cotarnine. Organic Syntheses. (2018). Available at: [Link]

  • Noscapine and its analogs as potential anti-cancer drugs.Mini-Reviews in Organic Chemistry. (2014).
  • Local and Systemic Hemostatic Agents: A Comprehensive Review. NIH/PubMed. (2024). Available at: [Link]

Sources

Investigating Cotarnine Iodide: A Technical Guide to Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the investigation of Cotarnine Iodide (a tetrahydroisoquinoline alkaloid and noscapine metabolite) as a modulator of tubulin dynamics.

While the parent compound noscapine is a well-documented tubulin binder that alters microtubule dynamics without gross depolymerization, cotarnine serves as a critical pharmacophore scaffold. Recent studies indicate that while cotarnine itself exhibits moderate potency (


), its derivatives (e.g., C-6 functionalized analogs) can achieve nanomolar potency. Therefore, this guide is structured to validate Cotarnine Iodide not just as a standalone inhibitor, but as a lead scaffold for tubulin-targeted drug discovery.

Executive Summary
  • Target:

    
    -Tubulin Heterodimer (specifically the Colchicine-binding site).
    
  • Mechanism: Kinetic suppression of microtubule dynamic instability

    
     Mitotic Spindle Checkpoint activation 
    
    
    
    G2/M Cell Cycle Arrest
    
    
    Apoptosis.
  • Objective: To rigorously quantify the tubulin-binding affinity and polymerization inhibition potential of Cotarnine Iodide using a multi-tiered validation workflow.

Part 1: Molecular Mechanism & Rationale

The Pharmacophore Hypothesis

Cotarnine is an oxidative degradation product of noscapine.[1][2][3] Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers), noscapine-class compounds often bind to the colchicine site at the intra-dimer interface, causing a "kinetic stabilization" or subtle alteration of dynamics rather than total polymer mass change.

Key Structural Feature: The tetrahydroisoquinoline (THIQ) moiety.[1][2][3][4] Hypothesis: Cotarnine Iodide binds to the


-tubulin subunit, interfering with the "curved-to-straight" conformational change required for microtubule assembly.
Diagram: Mechanism of Action (MOA)

MOA Cotarnine Cotarnine Iodide Binding Ligand-Protein Complex Formation Cotarnine->Binding Tubulin Free Tubulin Heterodimers (Colchicine Site) Tubulin->Binding Dynamics Suppression of Microtubule Dynamic Instability Binding->Dynamics Kinetic Stabilization Spindle Mitotic Spindle Defect (Kinetochore tension loss) Dynamics->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Mad2/BubR1 recruitment Arrest G2/M Phase Arrest Checkpoint->Arrest Cyclin B1/Cdk1 inhibition Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 1: The signaling cascade initiated by Cotarnine Iodide binding to tubulin, leading to mitotic catastrophe.

Part 2: Experimental Validation Workflow

This protocol uses a "Fail-Fast" architecture. If the molecule fails the In Silico or Cell-Free stages, do not proceed to cellular assays.

Workflow Step1 Phase 1: In Silico Docking (Target Validation) Step2 Phase 2: In Vitro Polymerization (Biochemical Assay) Step1->Step2 Binding Energy < -6 kcal/mol Step3 Phase 3: Fluorescence Quenching (Kd Determination) Step2->Step3 IC50 < 500 μM Step4 Phase 4: Cellular Validation (IFA & FACS) Step3->Step4 Kd Confirmed

Figure 2: Step-wise experimental decision tree for validating tubulin inhibitors.

Part 3: Detailed Protocols

Phase 1: In Silico Target Validation

Before wet-lab work, confirm the binding mode of the Cotarnine cation.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDB: 1SA0 (Tubulin-Colchicine complex).

  • Protocol:

    • Remove Colchicine from the PDB structure.

    • Define the grid box around the Colchicine binding pocket (

      
      -T7 loop, 
      
      
      
      -H7 helix).
    • Dock Cotarnine (cation).[1]

    • Success Criteria: Binding energy

      
       kcal/mol. Look for H-bonds with Val181 , Cys241 , or Leu248  on 
      
      
      
      -tubulin.
Phase 2: In Vitro Tubulin Polymerization Assay (The Gold Standard)

This assay measures the turbidity change at 340 nm as tubulin polymerizes into microtubules.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (100 mM stock).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Cotarnine Iodide (dissolved in DMSO).

  • Positive Control: Colchicine (5 µM) or Nocodazole.

  • Negative Control: DMSO (Vehicle).

Protocol:

  • Preparation: Keep tubulin on ice. Prepare a 3 mg/mL tubulin solution in PEM buffer containing 1 mM GTP and 10% glycerol (glycerol lowers the critical concentration for polymerization).

  • Incubation: Add Cotarnine Iodide (graded concentrations: 10, 50, 100, 500 µM) to a 96-well half-area UV-transparent plate. Keep DMSO final concentration < 1%.

  • Initiation: Add the cold tubulin-GTP mixture to the wells containing the drug.

  • Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .

  • Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Interpretation:

Parameter Effect of Inhibitor (Cotarnine) Biological Meaning
Lag Phase Increased duration Delayed nucleation of microtubules.
Vmax (Slope) Decreased Slower elongation rate.

| Steady State (Plateau) | Lower Absorbance | Reduced total polymer mass (depolymerization). |

Note: If Cotarnine acts like Noscapine, you may see a subtle effect on Vmax without a drastic drop in Steady State mass, indicating "kinetic suppression" rather than gross depolymerization.

Phase 3: Intrinsic Tryptophan Fluorescence Quenching

To determine the dissociation constant (


) of Cotarnine binding to tubulin.

Rationale: Tubulin has intrinsic fluorescence (Trp residues). Ligand binding near Trp residues (common in the colchicine site) quenches this signal.

Protocol:

  • Setup: 2 µM Tubulin in PEM buffer.

  • Titration: Add increasing concentrations of Cotarnine Iodide (0–100 µM).

  • Excitation/Emission: Ex: 295 nm (selective for Trp), Em: 335 nm.

  • Analysis: Plot

    
     vs. [Ligand]. Fit to the Stern-Volmer equation or a hyperbolic binding curve to calculate 
    
    
    
    .
Phase 4: Cellular Validation (G2/M Arrest)

If the molecule binds tubulin in vitro, it must arrest cells in mitosis.[5]

Method: Propidium Iodide (PI) Staining & Flow Cytometry [1][3][4]

  • Cell Line: MCF-7 or HeLa (highly proliferative).

  • Treatment: Treat cells with Cotarnine Iodide (

    
     derived from cytotoxicity assays) for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Analysis: Analyze using a Flow Cytometer (FL2 channel).

  • Result: A functional tubulin inhibitor will show a significant increase in the G2/M peak (4N DNA content) compared to control.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Cotarnine Iodide solubility limitsEnsure DMSO < 1%. If precipitation occurs >100 µM, the

is likely biologically irrelevant.
No Polymerization in Control Inactive Tubulin / Hydrolyzed GTPUse fresh GTP. Tubulin is extremely labile; never freeze-thaw more than once. Store at -80°C.
High Background Fluorescence Cotarnine autofluorescenceRun a "drug-only" blank in the fluorescence quenching assay and subtract this baseline.

References

  • Davarzani, Z., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega, 8(48), 45809–45826. Link

    • Key Finding: Establishes cotarnine as a scaffold; Cotarnine itself has an IC50 of ~575 µM, while amino-acid deriv
  • Ye, K., et al. (1998). "Opium alkaloid noscapine is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells."[1][4][6][7] Proceedings of the National Academy of Sciences, 95(4), 1601–1606. Link

    • Key Finding: The foundational paper describing the unique "kinetic stabilization" mechanism of the parent compound, noscapine.
  • Naik, P. K., et al. (2011). "In silico, in vitro and in vivo investigations of the potential of 9-amino-noscapine as a novel tubulin binding agent." Journal of Molecular Graphics and Modelling, 29(7), 947–958. Link

    • Key Finding: Provides the computational and fluorescence quenching protocols for noscapine analogs.
  • Stanton, R. A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews, 31(3), 443–481. Link

    • Key Finding: Comprehensive review of tubulin assay methodologies and interpretation of "stabilizer" vs "destabilizer" d

Sources

Technical Guide: Identification and Characterization of Cotarnine as a Noscapine Degradation Product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical instability of Noscapine, a benzylisoquinoline alkaloid, and the specific degradation pathway leading to the formation of Cotarnine . While Noscapine is a non-narcotic antitussive and potential antineoplastic agent, its phthalideisoquinoline structure possesses inherent labile points—specifically the C-C bond connecting the isoquinoline and phthalide moieties and the lactone ring.

This document provides a robust, self-validating workflow for researchers to induce, isolate, and characterize Cotarnine using forced degradation studies (stress testing) and LC-MS/MS analysis, compliant with ICH Q1A(R2) and Q3A/B guidelines.

Chemical Basis of Instability

The structural integrity of Noscapine relies on the bond between the tetrahydroisoquinoline (THIQ) scaffold and the phthalide group. This bond is susceptible to cleavage under hydrolytic and oxidative stress.

The Mechanism of Cleavage

The degradation of Noscapine to Cotarnine is primarily driven by acid-catalyzed hydrolysis or oxidative cleavage .

  • Acidic Hydrolysis: In the presence of aqueous acid and heat, the C1–C3' bond (connecting the two chiral centers) cleaves. This results in the formation of:

    • Cotarnine: A tetrahydroisoquinoline derivative (4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline).[1]

    • Opic Acid (Opionic Acid): A phthalide derivative (6-formyl-2,3-dimethoxybenzoic acid).

  • Lactone Instability: Concurrently, the lactone ring in the phthalide moiety is prone to ring-opening in basic media, though the formation of Cotarnine specifically is more favored by the cleavage of the central bond under acidic or oxidative conditions.

Visualization of the Degradation Pathway

The following diagram illustrates the chemical pathway from Noscapine to its primary degradation products.

NoscapineDegradation cluster_conditions Reaction Environment Noscapine Noscapine (Phthalideisoquinoline) Intermediate Transition State (C1-C3' Bond Strain) Noscapine->Intermediate Acid/Heat or Oxidation (H2O2) Cotarnine Cotarnine (Tetrahydroisoquinoline) Intermediate->Cotarnine Cleavage OpicAcid Opic Acid (Phthalide Derivative) Intermediate->OpicAcid Hydrolysis

Figure 1: Acid-catalyzed and oxidative cleavage of Noscapine yielding Cotarnine and Opic Acid.

Experimental Protocol: Forced Degradation Study

To validate the formation of Cotarnine, a forced degradation (stress testing) study is required. This protocol is designed to be self-validating : it includes a control (unstressed sample) and specific stopping criteria to prevent secondary degradation.

Reagents and Equipment[2][4][5][6][7][8][9]
  • API: Noscapine Hydrochloride (USP/BP Reference Standard).

  • Solvents: HPLC Grade Acetonitrile, Methanol, Water.

  • Stress Agents: 1N HCl, 1N NaOH, 3%

    
    .
    
  • Instrumentation: HPLC with PDA (Photo Diode Array) or LC-MS/MS (Q-TOF or Triple Quad).

Step-by-Step Stress Protocol
Stress ConditionProcedureTarget DegradationNotes
Acid Hydrolysis Dissolve 10 mg Noscapine in 5 mL diluent. Add 5 mL 0.1N HCl . Reflux at 60°C for 2-4 hours.10–20%Primary route for Cotarnine generation.
Base Hydrolysis Dissolve 10 mg Noscapine in 5 mL diluent. Add 5 mL 0.1N NaOH . Keep at Room Temp for 1 hour.10–20%Rapid degradation; primarily lactone ring opening.
Oxidation Dissolve 10 mg Noscapine in 5 mL diluent. Add 2 mL 3%

. Store in dark at RT for 24 hours.
5–15%Mimics shelf-life oxidative stress; yields Cotarnine.
Thermal Expose solid API to 105°C for 48 hours.< 5%Checks thermal stability of the crystal lattice.

Critical Control Point: Neutralize acid and base samples immediately after the stress period to pH 7.0 using 0.1N NaOH or 0.1N HCl, respectively, to "quench" the reaction before analysis.

Analytical Characterization (LC-MS Workflow)

Once degradation is induced, Cotarnine must be resolved from the parent peak and identified.

HPLC Method Parameters
  • Column: C18 (e.g., Waters Sunfire or Hypersil Gold),

    
     mm, 5 
    
    
    
    m.[2]
  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3][2][4]

  • Gradient: 80:20 (A:B) to 20:80 over 45 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Noscapine absorption max) and 220 nm (for degradation fragments).

Identification of Cotarnine

In the resulting chromatogram, Cotarnine typically elutes earlier than Noscapine due to its higher polarity (loss of the hydrophobic phthalide group).

  • Noscapine Retention Time (RT): ~25-30 min (approximate, system dependent).

  • Cotarnine RT: ~5-10 min (significantly more polar).

  • Mass Spectrometry (ESI+):

    • Noscapine [M+H]+: m/z 414.

    • Cotarnine [M+H]+: m/z 238 (Characteristic fragment).

    • Opic Acid: m/z 210 (often detected in negative mode or as a fragment).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Stressed Sample (Acid/Oxidation) Quench Quenching (Neutralization) Sample->Quench Separation HPLC Separation (C18 Column, Gradient) Quench->Separation Detection Dual Detection Separation->Detection UV PDA (254 nm) Peak Purity Check Detection->UV MS MS (ESI+) Mass Confirmation Detection->MS Result ID: Cotarnine (m/z 238) UV->Result RRT Confirmation MS->Result Fragment Match

Figure 2: LC-MS workflow for the isolation and identification of Cotarnine.

Regulatory & Formulation Implications[10]

The presence of Cotarnine is a critical quality attribute (CQA) for Noscapine formulations.

  • ICH Q3A/B Compliance: As a degradation product, if Cotarnine exceeds the identification threshold (usually 0.10% or 0.20% depending on dose), it must be chemically characterized and toxicologically qualified.

  • Formulation Strategy:

    • Avoid acidic excipients that could catalyze the C1-C3' cleavage.

    • Use opaque packaging to prevent photo-assisted oxidative degradation.

    • Control moisture content, as water is the reagent for hydrolysis.

References

  • Motwani, S. K., et al. "Validated stability-indicating HPLC method for determination of degradation impurity of Noscapine HCl." Scholars Research Library, 2012.

  • Tomar, V., et al. "Noscapine and its analogs: A review of their biological activities and degradation pathways." Asian Journal of Chemistry, 2017.[4]

  • Rao, N., et al. "Development and Validation of Noscapine and Its Process Impurities by HPLC and Characterization of the Degradation Impurities by 2D‐LC–MS." Biomedical Chromatography, 2025.[3]

  • Anderson, K., et al. "Metabolism and degradation of noscapine: Identification of cotarnine and meconine." Journal of Pharmacology and Experimental Therapeutics.

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of Cotarnine Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cotarnine Iodide Solubility in Methanol and Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Cotarnine iodide (C₁₂H₁₄INO₃), a quaternary ammonium salt derivative of the alkaloid cotarnine, exhibits a distinct solubility profile governed by the interaction between its bulky organic cation and the polarizable iodide anion. While the chloride salt (Stypticin) is historically renowned for its high aqueous solubility, the iodide analog presents a more complex solvation landscape. This guide provides a technical analysis of cotarnine iodide’s solubility in methanol and water, exploring the thermodynamic drivers, structural tautomerism, and practical protocols for solubility determination.

Chemical Identity and Structural Dynamics

The Iminium-Pseudobase Tautomerism

Understanding the solubility of cotarnine salts requires a grasp of its pH-dependent tautomerism.[1] Cotarnine exists in an equilibrium between a quaternary iminium form (soluble in water/polar solvents) and a carbinolamine (pseudobase) form (soluble in non-polar organic solvents).

  • In Solid State (Salt Form): Cotarnine iodide exists purely as the iminium salt

    
    .[1] The positive charge is delocalized, stabilizing the crystal lattice.
    
  • In Solution (Water/Methanol): The salt dissociates into the solvated cotarninium cation and iodide anion. In the presence of base or at high dilution without acid stabilization, the cation can reversibly hydrate to form the hydrophobic carbinolamine, leading to precipitation.

The "Iodide Effect" on Solubility

While cotarnine chloride is highly hygroscopic and freely soluble in water (~1:1 w/w), the iodide salt is generally less soluble. This follows the trend observed in large alkaloid salts:

  • Lattice Energy: The soft, large iodide ion forms a stable lattice with the large, soft cotarninium cation (HSAB theory), increasing the energy required to break the crystal lattice compared to the harder chloride ion.

  • Hydration Enthalpy: The iodide ion has a lower charge density than chloride, resulting in a weaker hydration shell (

    
     is less negative). This makes the dissolution process in water thermodynamically less favorable than for the chloride.
    
Physicochemical Data Summary
PropertyData / Description
Molecular Formula C₁₂H₁₄INO₃ (Salt form)
Molecular Weight ~367.14 g/mol (Calculated based on Base MW 237.25 + HI 127.[1]9)
Appearance Yellow crystalline powder or needles
Solubility (Water) Soluble (Temperature dependent); lower than chloride salt.[1][2]
Solubility (Methanol) Soluble; preferred solvent for recrystallization.[1]
Melting Point Decomposes >140°C (Base melts ~132°C; Salts typically higher)

Solubility Mechanism and Profile

Solubility in Methanol

Methanol is the preferred solvent for the synthesis and purification of cotarnine iodide.

  • Mechanism: Methanol acts as a protic solvent with a lower dielectric constant (

    
    ) than water (
    
    
    
    ) but possesses an organic character (methyl group) that interacts favorably with the aromatic isoquinoline core of cotarnine.
  • Application: High solubility in hot methanol allows for effective recrystallization. Cooling a saturated methanolic solution yields high-purity crystals.[1]

Solubility in Water[2][4][5]
  • Mechanism: Dissolution is driven by ion-dipole interactions.[1] The bulky organic cation disrupts the hydrogen bonding network of water (hydrophobic effect), while the iodide ion is weakly solvated.

  • Temperature Dependence: Solubility increases significantly with temperature.[1] This property is exploited to purify the salt from more soluble impurities (like inorganic iodides) or less soluble by-products.[1]

  • Stability Warning: Aqueous solutions of cotarnine salts are sensitive to light and pH. Prolonged storage can lead to hydrolysis and formation of the insoluble pseudobase if the pH drifts >7.

Visualizing the Dissolution Equilibrium

The following diagram illustrates the dissociation and tautomeric equilibrium critical to understanding solubility behavior.

CotarnineSolubility cluster_solvent Solvent Environment (Water/MeOH) SolidSalt Solid Cotarnine Iodide (Crystal Lattice) DissolvedIons Dissociated Ions (Cotarninium+ + I-) SolidSalt->DissolvedIons Dissolution (+ Solvent) DissolvedIons->SolidSalt Crystallization (- Temp) PseudoBase Carbinolamine Form (Precipitate/Hydrophobic) DissolvedIons->PseudoBase Hydrolysis (+OH-) PseudoBase->DissolvedIons Acidification (+H+)

Caption: Figure 1. Thermodynamic equilibrium of Cotarnine Iodide dissolution. The shift between the soluble ionic form and insoluble pseudobase is pH-dependent.[1]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact solubility limit (S) in mg/mL at a specific temperature (e.g., 25°C).[1]

Reagents:

  • Cotarnine Iodide (Solid, >98% purity)[1][3]

  • HPLC-grade Water or Methanol (degassed)[1]

  • 0.45 µm PTFE Syringe Filters[1]

Workflow:

  • Preparation: Add excess cotarnine iodide solid to 10 mL of solvent in a glass vial.

  • Equilibration: Seal and agitate (200 rpm) at a constant temperature (25°C ± 0.1°C) for 24 hours.

    • Check: Ensure solid is still present. If all dissolves, add more solid.

  • Filtration: Stop agitation and allow to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via UV-Vis spectrophotometry (λ_max ~340-350 nm for the iminium cation) or HPLC.

  • Calculation: Determine concentration using a standard curve prepared from the chloride salt (adjusting for MW) or pure cotarnine base.

Protocol B: Recrystallization for Purification

Use this protocol to purify synthesized cotarnine iodide.

Workflow:

  • Dissolve crude cotarnine iodide in minimum boiling methanol .

  • Add warm water dropwise until slight turbidity persists, then add a drop of methanol to clear it.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filter the yellow needles and wash with cold water/methanol (90:10) mixture.

  • Dry under vacuum over P₂O₅ (desiccant) to remove moisture.[1]

Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Cotarnine Iodide SolventAdd Add Solvent (MeOH or H2O) Maintain T = 25°C Start->SolventAdd Agitate Agitate 24h (Equilibrium) SolventAdd->Agitate Filter Filter Supernatant (0.45 µm) Agitate->Filter Dilute Dilute for Analysis Filter->Dilute Analyze UV/HPLC Quantification Dilute->Analyze

Caption: Figure 2.[1] Step-by-step workflow for the quantitative determination of Cotarnine Iodide solubility.

References

  • United States Biological. Cotarnine Iodide - Data Sheet. Retrieved from

  • PubChem. Cotarnine (Compound CID 6715).[1] National Library of Medicine. Retrieved from

  • Salway, A.H. (1910). Synthesis of Cotarnine. Journal of the Chemical Society, Transactions. Retrieved from [1]

  • DrugFuture. Cotarnine Physicochemical Properties. Retrieved from [1]

  • Organic Syntheses. Synthesis of Cotarnine Derivatives. Retrieved from [1]

Sources

The Lost Pharmacopeia: A Technical Retrospective on Cotarnine Hydrochloride (Stypticin)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide reconstructs the pharmacological profile of Cotarnine Hydrochloride (trade name Stypticin ), a once-prominent hemostatic agent that bridged the gap between crude opium extracts and modern uterotonics.


)

Executive Summary

Cotarnine hydrochloride, marketed extensively by Merck in the late 19th and early 20th centuries as Stypticin , represents a critical evolutionary step in hemostatic drug development. Unlike its parent compound noscapine (formerly narcotine), cotarnine was engineered to selectively target uterine hemorrhage without the potent ecbolic (contraction-inducing) toxicity associated with Ergot alkaloids.

This guide analyzes the compound’s transition from a chemical byproduct to a clinical staple, its hypothesized mechanism of action versus physiological reality, and the pharmacological rationale for its eventual obsolescence.

Chemical Genealogy: From Opium to Stypticin

Cotarnine is not a naturally occurring opium alkaloid in its primary form; it is a fragmentation product of the benzylisoquinoline alkaloid noscapine.

Synthesis Pathway

The historical production of Stypticin relied on the oxidative cleavage of noscapine. This process severed the C-C bond between the isoquinoline and phthalide moieties, yielding cotarnine (the amine half) and opianic acid (the non-nitrogenous half).

Figure 1: Historical Synthesis Workflow

G cluster_0 Precursor cluster_1 Oxidative Cleavage cluster_2 Products cluster_3 Salt Formation Noscapine Noscapine (Narcotine) (C22H23NO7) Oxidation Oxidation (Dilute HNO3 + Heat) Noscapine->Oxidation Cotarnine Cotarnine Base (C12H15NO4) Oxidation->Cotarnine Hydrolysis Opianic Opianic Acid (Byproduct) Oxidation->Opianic HCl Acidification (HCl) Cotarnine->HCl Stypticin STYPTICIN (Cotarnine HCl) HCl->Stypticin Crystallization

Caption: The oxidative degradation pathway of Noscapine to yield Cotarnine Hydrochloride (Stypticin).[1]

Pharmacological Mechanism: The "Sedative" Hypothesis

The clinical success of Stypticin was driven by a specific pharmacological niche: Uterine Sedation .

The Hemostatic Paradox

In the 1900s, the primary agent for uterine hemorrhage was Ergot (containing ergotamine). Ergot worked by inducing violent, tetanic contractions of the myometrium, mechanically compressing bleeding vessels. However, this mechanism was dangerous during pregnancy (risk of abortion) or in cases of inflammatory pelvic disease.

Stypticin was marketed as the solution to this paradox. It was claimed to stop bleeding without inducing contractions.

Table 1: Comparative Mechanism of Action (Historical Model)

FeatureErgot (Secale cornutum)Stypticin (Cotarnine HCl)
Primary Action Ecbolic (Forceful Contraction)Hemostatic / Sedative
Vascular Effect Systemic VasoconstrictionLocalized Uterine Hemostasis
Safety in Pregnancy Contraindicated (Abortifacient)Indicated (Threatened Abortion)
Toxicity Profile High (Ergotism, Gangrene)Low (Mild Sedation)
Mechanistic Flowchart

The following diagram illustrates the divergent signaling logic used by clinicians to choose between Ergot and Stypticin.

Figure 2: Decision Logic for Hemostatic Selection (c. 1900)

Mechanism cluster_ergot Active Labor / Post-Partum Atony cluster_stypticin Pregnancy / Menorrhagia / Inflammation Diagnosis Diagnosis: Uterine Hemorrhage Condition Assess Uterine Status Diagnosis->Condition Ergot Rx: ERGOT Condition->Ergot Uterus must be emptied Stypticin Rx: STYPTICIN Condition->Stypticin Uterus must be preserved Mech_E Mechanism: Tetanic Myometrial Contraction Ergot->Mech_E Result_E Outcome: Mechanical Vessel Compression Mech_E->Result_E Mech_S Mechanism: Uterine Sedation & Mild Vasoconstriction Stypticin->Mech_S Result_S Outcome: Reduced Flux without Expulsion Mech_S->Result_S

Caption: Clinical decision tree for selecting Stypticin over Ergot based on the need to preserve pregnancy or avoid tetanic spasms.

Clinical Applications & Protocols

Based on Merck’s 1899 Manual of the Materia Medica , Stypticin was a versatile agent available in multiple forms.

Dosage and Administration

The therapeutic window for cotarnine was relatively wide compared to the narrow therapeutic index of ergot alkaloids.

Table 2: Historical Dosage Protocols (Merck 1899)

IndicationRouteDoseFrequencyNotes
Menorrhagia Oral (Pill/Pearl)¾ to 4 grains (50–250 mg)4-5 times dailyStart 4 days before expected flow.
Acute Hemorrhage Subcutaneous3 grains (200 mg)Single injectionDissolved in 10% aqueous solution.
Dysmenorrhea Oral¾ grain (50 mg)Every 2-3 hoursUsed for its analgesic/sedative properties.
Dental Bleeding TopicalPure PowderAd libitumApplied directly to extraction socket on cotton.
Efficacy & Toxicity
  • Efficacy: While effective for mild capillary oozing and "congestive" bleeding, Stypticin failed in cases of massive arterial hemorrhage (postpartum atony). It lacked the mechanical power of oxytocin (synthesized later) to clamp down on the spiral arteries.

  • Toxicity: The drug was remarkably safe. Unlike the gangrenous risks of ergot, Stypticin’s primary side effects were mild sedation and occasional constipation (due to its opium lineage).

The Decline: Why Stypticin Vanished

Despite its popularity, cotarnine hydrochloride fell into obsolescence by the mid-20th century. This was not due to toxicity, but rather comparative inefficacy .

  • Rise of Specific Uterotonics: The isolation of Ergometrine (1935) and the synthesis of Oxytocin (1953) provided agents that could be dosed precisely to cause rhythmic contractions (labor induction) or tetanic clamping (hemorrhage control). Stypticin's "sedative" action was too passive for critical care.

  • Evidence-Based Medicine: As clinical trials became more rigorous, the "uterine sedative" theory was challenged. It became clear that for hemorrhage, contraction was the only reliable mechanism. A drug that relaxed the uterus was counter-intuitive for stopping bleeding from an atonic organ.

  • Modern Resurrection: Interestingly, the cotarnine scaffold has recently resurfaced in oncology. Researchers are investigating cotarnine-amino acid conjugates as potential antitumor agents, utilizing the tetrahydroisoquinoline core to target cancer cell metabolism, completely unrelated to its hemostatic past.

References

  • Merck & Co. (1899).[2] Merck's Manual of the Materia Medica. New York: Merck & Co.

  • Salehi, P., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega.

  • Duden, P. (1906). "Ueber die Konstitution des Cotarnins." Berichte der deutschen chemischen Gesellschaft. (Historical chemical grounding).
  • Sneader, W. (2005). Drug Discovery: A History. John Wiley & Sons.
  • Gizzo, S., et al. (2013). "Which Uterotonic Is Better to Prevent the Postpartum Hemorrhage?" Reproductive Sciences.

Sources

Cotarnine iodide CAS number and molecular formula C₁₂H₁₄INO₃

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Cotarnine Iodide – Physicochemical Profiling and Pharmaceutical Applications

Part 1: Executive Summary

Cotarnine Iodide (CAS 30936-27-7), molecular formula C₁₂H₁₄INO₃ , is the iodide salt of the benzylisoquinoline alkaloid derivative cotarnine.[1] Historically recognized for its hemostatic properties under the trade names Stypticin (chloride) and Styptol (phthalate), the iodide variant represents a specialized quaternary ammonium salt form used primarily in advanced organic synthesis and pharmacological research.

Unlike its parent compound Noscapine (Narcotine), which acts as an antitussive and tubulin binder, cotarnine derivatives function through distinct mechanisms involving smooth muscle contraction and, more recently, as scaffolds for novel microtubule-modulating anticancer agents. This guide provides a comprehensive technical analysis of the iodide salt, focusing on its synthesis, structural equilibrium (pseudobase phenomenon), and handling protocols for drug development.

Part 2: Chemical Identity & Physicochemical Properties

Cotarnine Iodide is a quaternary iminium salt. In the solid state and neutral solution, it exists in the cyclized isoquinolinium form. However, it is chemically dynamic, subject to a pH-dependent equilibrium known as pseudobase formation .

Nomenclature and Identification
ParameterDetail
Chemical Name 7,8-Dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium iodide
CAS Number 30936-27-7
Molecular Formula C₁₂H₁₄INO₃
Molecular Weight 347.15 g/mol
Parent Alkaloid Cotarnine (CAS 82-54-2)
Appearance Yellow crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.
Structural Dynamics (The Pseudobase Phenomenon)

Researchers must account for the structural shift cotarnine undergoes based on pH.

  • Acidic/Neutral (pH < 7): Exists as the Quaternary Ammonium Salt (Yellow). The iodide anion stabilizes the positive charge on the nitrogen.

  • Alkaline (pH > 9): The ring opens or hydrates to form the Carbinolamine (Pseudobase) or Amino-aldehyde form (Colorless/White).

This equilibrium is critical for HPLC method development; mobile phases must be buffered to prevent peak splitting.

Part 3: Synthesis & Manufacturing Pathways

The industrial preparation of Cotarnine Iodide typically proceeds via the oxidative degradation of Noscapine , an abundant alkaloid in Papaver somniferum.

Synthetic Workflow
  • Oxidative Cleavage: Noscapine is treated with dilute nitric acid (HNO₃). This cleaves the bond between the isoquinoline and phthalide moieties.

  • Isolation: The reaction yields Cotarnine (in solution) and Opic Acid (precipitate).

  • Salt Formation: The cotarnine base is reacted with hydroiodic acid (HI) or via anion exchange with Potassium Iodide (KI) to precipitate the iodide salt.

Visualization of Synthesis Pathway

CotarnineSynthesis Noscapine Noscapine (C22H23NO7) Oxidation Oxidation (HNO3, Heat) Noscapine->Oxidation Intermediates Cleavage Products Oxidation->Intermediates OpicAcid Byproduct: Opic Acid Intermediates->OpicAcid CotarnineBase Cotarnine Base (Aldehyde/Carbinol form) Intermediates->CotarnineBase Iodination Salt Formation (HI or KI) CotarnineBase->Iodination CotarnineIodide FINAL PRODUCT Cotarnine Iodide (C12H14INO3) Iodination->CotarnineIodide

Figure 1: Industrial synthesis pathway from Noscapine to Cotarnine Iodide via oxidative cleavage.

Part 4: Analytical Characterization Protocols

To validate the identity of Cotarnine Iodide, the following multi-modal analysis is required. The Iodide counterion often causes fluorescence quenching, so UV-Vis detection requires careful wavelength selection (typically 254 nm or 365 nm).

Proton NMR (¹H-NMR) Profile (DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.40 Singlet1HH-1 (Iminium proton, diagnostic for salt form)
6.90 - 7.10 Singlets2HAromatic protons (Isoquinoline ring)
6.15 Singlet2HMethylenedioxy group (-O-CH₂-O-)
4.05 Singlet3HMethoxy group (-OCH₃)
3.60 Triplet2HC-5 Methylene
3.30 Singlet3HN-Methyl group (N-CH₃)
3.10 Triplet2HC-6 Methylene

Note: If the sample is run in D₂O with added base (NaOD), the H-1 signal will disappear/shift significantly as the ring opens to the aldehyde form.

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to keep cotarnine in salt form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: Cotarnine typically elutes early (RT ~4-6 min) due to polarity; Noscapine (impurity) elutes later.

Part 5: Pharmacological Applications & Mechanism

Hemostasis (Historical Utility)

Cotarnine salts act as systemic hemostatics. Unlike epinephrine (which constricts vessels locally), cotarnine was historically cited to act directly on the uterine smooth muscle or via central nervous system modulation to arrest hemorrhage (menorrhagia).

Oncology (Current Research)

Modern interest focuses on the tetrahydroisoquinoline (THIQ) scaffold.[2][3]

  • Tubulin Binding: Similar to noscapine, cotarnine derivatives bind to tubulin, altering microtubule dynamics.

  • Apoptosis Induction: Research indicates that amino acid conjugates of cotarnine can induce G2/M cell cycle arrest in breast cancer lines (e.g., MCF-7), often with higher potency than the parent noscapine.

  • Tritoqualine Synthesis: Cotarnine is the key precursor for Tritoqualine , a histamine decarboxylase inhibitor used in allergy management.[2]

Mechanism of Action Diagram

MOA Cotarnine Cotarnine Scaffold (C12H14NO3+) Target1 Tubulin Binding (Microtubule Dynamics) Cotarnine->Target1 High Affinity Target2 Smooth Muscle Modulation Cotarnine->Target2 Historical Mechanism Effect1 G2/M Cell Cycle Arrest Target1->Effect1 Effect3 Vasoconstriction/ Hemostasis Target2->Effect3 Effect2 Apoptosis (Cancer Cells) Effect1->Effect2

Figure 2: Pharmacological targets of Cotarnine derivatives ranging from hemostasis to antimitotic activity.

Part 6: Safety & Handling (SDS Summary)

Signal Word: DANGER (Due to alkaloid toxicity and iodide content).

  • Acute Toxicity: Toxic if swallowed (H301). Alkaloids affect the CNS; iodides can cause iodism (skin rash, metallic taste) upon chronic exposure.

  • Storage:

    • Temperature: -20°C for long-term reference standards; 2-8°C for working stock.

    • Light Sensitivity: High . Iodides oxidize to free iodine (turning brown) upon light exposure. Store in amber vials wrapped in foil.

  • Incompatibility: Strong oxidizing agents (liberates I₂), strong bases (converts to pseudobase/oil).

Part 7: References

  • Biosynth Carbosynth. Cotarnine Iodide - Product Datasheet & Safety Data. Retrieved from .

  • United States Biological. Cotarnine Iodide (CAS 30936-27-7) Technical Data. Retrieved from .[4]

  • Heidari, S., et al. (2021). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega, 6(32), 20298–20312. .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6663, Cotarnine. .

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Reference for pseudobase equilibrium constants).

Sources

Cotarnine: A Versatile Tetrahydroisoquinoline (THIQ) Scaffold for Medicinal Chemistry

[1]

Executive Summary

Cotarnine (C₁₂H₁₅NO₄) represents a unique class of tetrahydroisoquinoline (THIQ) alkaloids derived from the oxidative degradation of noscapine.[1][2] While historically utilized as a hemostatic agent, its contemporary value lies in its role as a "privileged scaffold" in drug discovery. Unlike static chemical backbones, cotarnine exhibits a dynamic pseudo-base equilibrium , oscillating between a cyclic amino-acetal (closed form) and a reactive iminium cation (open form). This duality allows it to function as a versatile electrophile, enabling the rapid construction of complex, biologically active libraries targeting tubulin dynamics, antimicrobial resistance, and inflammatory pathways.

This technical guide dissects the mechanistic underpinnings of cotarnine’s reactivity, details self-validating synthetic protocols for its functionalization, and reviews its expanding therapeutic utility.

Structural Dynamics: The Pseudo-Base Equilibrium

The reactivity of cotarnine is governed by a pH-dependent equilibrium. In non-polar solvents or basic conditions, it exists as a cyclic amino-acetal (pseudo-base) . In the presence of protic acids or Lewis acids, the C-1 hydroxyl group is eliminated, generating a highly electrophilic iminium ion .

This mechanism is the foundation of its synthetic utility: the iminium species serves as a "chemical hook," ready to trap nucleophiles at the C-1 position.

Mechanism Visualization

The following diagram illustrates the transition between the quiescent pseudo-base and the reactive iminium species, highlighting the site of nucleophilic attack.

Cotarnine_EquilibriumPseudobaseCotarnine Pseudo-base(Cyclic Amino-Acetal)Stable / LipophilicIntermediateRing Opening(C-O Bond Cleavage)Pseudobase->IntermediateAcid CatalysisAcid+ H+IminiumIminium Cation(Reactive Electrophile)Target for NucleophilesIntermediate->Iminium- H2OProductC-1 FunctionalizedTHIQ DerivativeIminium->ProductNu- Attack at C-1NucleophileNucleophile (Nu-)(e.g., Ketones, Indoles)Nucleophile->Product

Figure 1: The acid-catalyzed ring-opening of cotarnine generates a reactive iminium cation, facilitating C-1 functionalization.

Synthetic Methodologies

The synthetic strategy for cotarnine derivatives primarily focuses on C-1 functionalization via the Mannich-type reaction. However, recent advances have expanded this to include multicomponent reactions and C-6 modifications.

C-1 Nucleophilic Functionalization

The iminium carbon (C-1) is highly susceptible to attack by carbon nucleophiles.

  • Reaction Type: Mannich-type condensation.[3]

  • Nucleophiles: Ketones (forming

    
    -amino ketones), indoles, nitroalkanes, and Grignard reagents.
    
  • Conditions: Typically mild; often proceeds in ethanol or water without metal catalysts, driven by the stability of the re-aromatized tetrahydroisoquinoline system.

Multicomponent Reactions (MCRs)

Cotarnine acts as a pre-formed iminium component in MCRs. For example, the reaction of cotarnine, an aryl ketone, and a catalyst can yield complex fused ring systems in a single pot. This approach is favored for generating diversity-oriented libraries for high-throughput screening.

Case Study: Amino Acid Conjugation

To enhance solubility and target specificity (e.g., interactions with tubulin), amino acids can be conjugated to the THIQ core.[1] A 2023 study demonstrated that conjugating Tryptophan to the cotarnine scaffold significantly improved cytotoxicity against breast cancer cells compared to the parent molecule.[4]

Experimental Protocols

The following protocols are designed to be self-validating. The synthesis of the parent scaffold (Cotarnine) from Noscapine is the critical first step.

Protocol A: Oxidative Cleavage of Noscapine to Cotarnine

Rationale: Noscapine is commercially available and inexpensive. Oxidative cleavage selectively removes the phthalide moiety, leaving the THIQ core intact.

Materials:

  • Noscapine (20 g)

  • Nitric Acid (18% v/v aqueous solution)[4][5]

  • Potassium Hydroxide (40% aqueous solution)

  • Solvents: Benzene (or Toluene as a safer alternative), Ethanol.

Step-by-Step Methodology:

  • Oxidation: In a 500 mL round-bottom flask, suspend 20 g of Noscapine in 100 mL of 18% nitric acid.

  • Heating: Heat the mixture gently to 50°C. The solid will dissolve, and the solution color will shift from yellow to red. Validation: Evolution of brown fumes (NOx) indicates oxidation is proceeding.

  • Precipitation: After 1.5 hours, cool the solution to 25°C. Filter off the insoluble opianic acid by-product.

  • Basification: Cool the filtrate to 0°C. Slowly add 40% KOH solution until the pH reaches >12. A white precipitate of cotarnine will form.

  • Extraction: Extract the precipitate with benzene or toluene (3 x 50 mL).

  • Crystallization: Evaporate the organic solvent to obtain crude cotarnine. Recrystallize from a minimal amount of benzene/petroleum ether to yield pure cotarnine (approx. yield 60-70%).

    • QC Check: Melting point should be 132–133°C.

Protocol B: General C-1 Functionalization (Acetone Adduct)

Rationale: This reaction confirms the electrophilic nature of the iminium ion.

  • Dissolution: Dissolve 1.0 g of Cotarnine in 10 mL of acetone.

  • Incubation: Allow the solution to stand at room temperature for 24-48 hours. No catalyst is strictly required, though a drop of acetic acid accelerates the process.

  • Isolation: The product (anhydrocotarnine-acetone) will crystallize out of the solution.

  • Purification: Filter and wash with cold ether.

Therapeutic Applications & Data Analysis

Cotarnine derivatives have shown promise as tubulin-binding agents , distinct from taxanes and vinca alkaloids. They induce apoptosis by altering microtubule dynamics without causing severe neurotoxicity.

Comparative Potency Data

The table below summarizes the antiproliferative activity of Cotarnine versus its amino acid conjugates against 4T1 mammary carcinoma cells.

CompoundModification SiteSubstituentIC₅₀ (µM)Relative Potency
Cotarnine (Parent) N/AN/A575.3 1x (Baseline)
Noscapine (Reference)N/AN/A215.52.7x
Cotarnine-Trp C-6Tryptophan54.5 10.5x
Noscapine-PheC-6Phenylalanine11.251.3x

Data Source: Derived from comparative studies on noscapine/cotarnine derivatives (See Reference 1).

Synthetic Workflow for Bioactive Derivatives

The following diagram outlines the pathway from the parent scaffold to the highly active Tryptophan conjugate.

Synthesis_WorkflowStartCotarnine Scaffold(C12H15NO4)Step1Step 1: Nitration/Functionalization(Targeting C-6 or C-1)Start->Step1 ActivationStep2Step 2: Coupling Reaction(TBTU/HOBt + Boc-Tryptophan)Step1->Step2 Amide Bond FormationStep3Step 3: Deprotection(Removal of Boc Group)Step2->Step3 TFA/DCMFinalCotarnine-Tryptophan Conjugate(IC50: 54.5 µM)Step3->Final Purification

Figure 2: Synthetic workflow for generating high-potency amino acid conjugates from the cotarnine scaffold.

Future Outlook

The "cotarnine core" is evolving beyond simple substitution.[6] Emerging research into thio-cotarnine analogues (replacing oxygen with sulfur) suggests potential for enhanced metabolic stability and novel binding modes. Furthermore, the scaffold's ability to participate in metal-free C-H activation makes it a prime candidate for "Green Chemistry" drug development pipelines.

References

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. Source: ACS Omega (2023).[4] URL:[Link]

  • Synthesis of Acyl Derivatives of Cotarnine. Source: Organic Syntheses (2018). URL:[Link]

  • Practical synthesis of thio-cotarnine analogues. Source: New Journal of Chemistry (2025).[7][8] URL:[Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Source: Expert Opinion on Drug Discovery (2021).[9] URL:[Link]

Technical Guide: Preliminary In Vitro Cytotoxicity Profiling of Cotarnine Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Cotarnine Iodide (historically known as Styptol) is a phthalide isoquinoline alkaloid derivative, primarily recognized for its hemostatic properties. Unlike its parent compound noscapine, or its chloride salt analog (Stypticin), the iodide form presents unique physicochemical challenges in in vitro environments—specifically regarding solubility, ionic dissociation, and photosensitivity.

This guide moves beyond generic toxicity screening. It provides a targeted technical framework for researchers to validate the safety profile of Cotarnine Iodide. Recent literature places the IC50 of the cotarnine core at approximately 575.3 μM in carcinoma models, suggesting a low-toxicity profile compared to standard chemotherapeutics. However, the iodide counter-ion requires specific controls to rule out thyroid-specific cytotoxicity or oxidative interference in colorimetric assays.

Physicochemical Basis for Assay Design
  • Molecular Weight: ~367.18 g/mol (Cotarnine base) + 126.9 (Iodide).

  • Solubility: Moderate in water; photosensitive (iodide oxidation to iodine).

  • Target Mechanism: Weak alteration of microtubule dynamics (tubulin binding), distinct from the aggressive depolymerization seen with vinca alkaloids.[1]

Experimental Design Strategy

To generate regulatory-grade preliminary data, the experimental design must isolate the toxicity of the pharmacophore (cotarnine) from the salt form (iodide).

Cell Line Selection Rationale
Cell LineTypeRationale for Selection
HUVEC Human Umbilical Vein Endothelial CellsPrimary Target: As a hemostatic agent, cotarnine acts on the vasculature. Toxicity here is the primary safety endpoint.
L929 / NIH-3T3 Murine FibroblastsISO Standard: Required by ISO 10993-5 for general cytotoxicity benchmarking of medical compounds.
4T1 / HeLa Carcinoma LinesMechanistic Benchmark: High proliferative rate makes them sensitive to tubulin-binding agents. Used to verify the ~575 μM IC50 baseline.
FRTL-5 Rat Thyroid CellsSalt Control: Highly sensitive to iodide. Essential to distinguish general toxicity from iodide-specific effects.
Control Architecture (The "Self-Validating" System)
  • Negative Control: Untreated media (0.1% DMSO if vehicle used).

  • Vehicle Control: DMSO matched to highest concentration (must be < 0.5%).

  • Salt Control: Potassium Iodide (KI) at molar equivalents to Cotarnine Iodide. This validates that observed toxicity is not merely due to iodide load.

  • Positive Control: Doxorubicin (0.1 - 10 μM) or Triton X-100 (0.1%) for membrane lysis.

Core Methodologies & Protocols

Workflow Visualization

The following diagram outlines the integrated workflow for assessing metabolic and membrane toxicity simultaneously.

CytotoxicityWorkflow cluster_Assays Multiparametric Readout Stock Stock Prep (Cotarnine Iodide) Dilution Serial Dilution (10 - 1000 μM) Stock->Dilution Fresh (<1h) Exposure Drug Exposure (24h / 48h) Dilution->Exposure Seeding Cell Seeding (96-well, 5x10^3/well) Seeding->Exposure Adherence (24h) MTT Metabolic Assay (CCK-8 / MTT) Exposure->MTT Cell Pellet LDH Membrane Integrity (LDH Release) Exposure->LDH Supernatant Analysis Data Analysis (IC50 & SI Calculation) MTT->Analysis LDH->Analysis

Caption: Integrated workflow for dual-endpoint cytotoxicity assessment (Metabolic + Membrane integrity).

Protocol: Preparation of Cotarnine Iodide Stock

Critical Note: Iodide salts can oxidize to free iodine (


) upon light exposure, which is highly cytotoxic and will skew results.
  • Weighing: Weigh Cotarnine Iodide powder in a low-light environment (amber light preferred).

  • Solvent: Dissolve in DMSO to create a 100 mM master stock. Avoid water for the master stock to prevent hydrolysis over time.

  • Storage: Aliquot immediately into amber microcentrifuge tubes. Store at -20°C. Do not freeze-thaw more than once.

  • Working Solution: Dilute into serum-free media immediately before use. Ensure the final DMSO concentration is < 0.5%.

Protocol: CCK-8 Metabolic Assay (Superior to MTT)

Why CCK-8? MTT forms insoluble formazan crystals that require solubilization (DMSO), which can interfere if the iodide salt precipitates. CCK-8 (WST-8) produces a water-soluble dye and is more sensitive.

  • Seeding: Seed HUVEC or L929 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Aspirate media. Add 100 μL of Cotarnine Iodide working solutions (Range: 10, 50, 100, 250, 500, 1000 μM).

    • Include KI control wells at equivalent molar concentrations.

  • Incubation: Incubate for 24h and 48h at 37°C, 5%

    
    .
    
  • Staining: Add 10 μL of CCK-8 reagent to each well. Avoid introducing bubbles.

  • Readout: Incubate 1-4h. Measure absorbance at 450 nm .

  • Calculation:

    
    
    

Mechanistic Insights & Data Interpretation[1][2][3]

Expected Signaling Pathway

Cotarnine, as a noscapine derivative, is hypothesized to act as a "kinder, gentler" microtubule modulator. It does not freeze the cytoskeleton like Taxol, nor destroy it like Vincristine, but rather alters the dynamic instability.

Mechanism Cotarnine Cotarnine Iodide (Intracellular) Tubulin Tubulin Subunits Cotarnine->Tubulin Binds Dynamics Altered Microtubule Dynamics Tubulin->Dynamics Suppresses Instability Checkpoint Spindle Checkpoint Activation (G2/M) Dynamics->Checkpoint Mitotic Arrest Apoptosis Apoptosis (Mitochondrial Pathway) Checkpoint->Apoptosis Prolonged Arrest

Caption: Hypothesized mechanism of action: Mild tubulin binding leading to mitotic checkpoint activation.

Interpreting the Data[2][3][4][5]
  • The "Safe" Zone: Based on noscapine/cotarnine literature, an IC50 > 500 μM indicates low cytotoxicity.

  • The Iodide Gap:

    • If Cotarnine Iodide IC50 is 100 μM and Cotarnine Chloride is 500 μM , the toxicity is likely driven by the iodide (or iodine contamination).

    • If KI control shows no toxicity at 100 μM, the synergy of the salt form must be investigated.

  • Morphology: Look for cell rounding (mitotic arrest) rather than blebbing/lysis (necrosis) at sublethal doses.

References

  • Etemadi, M., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega, 8(48), 45438–45453. Link

    • Key Finding: Establishes Cotarnine IC50
  • International Organization for Standardization. (2009). "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." Link

    • Key Finding: Defines the standard protocols for L929 fibroblast testing.
  • Riesco-Eizaguirre, G., & Santisteban, P. (2006). "A perspective view of sodium iodide symporter research and its clinical implications." European Journal of Endocrinology, 155(4), 495–512. Key Finding: Provides context on iodide uptake and toxicity in thyroid vs. non-thyroid cells.
  • Yeung, P. K., et al. (2009). "Cytotoxicity of Hemostatic Agents on Human Periodontal Ligament Cells." Journal of Endodontics.

Sources

Technical Guide: Stability Profile and Storage Protocols for Cotarnine Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cotarnine Iodide (C₁₂H₁₄INO₃) is a quaternary ammonium salt derivative of the phthalideisoquinoline alkaloid noscapine.[1] Historically utilized as a hemostatic agent (Stypticin refers to the chloride), the iodide salt presents unique stability challenges due to the synergistic photosensitivity of the isoquinoline core and the iodide counter-ion.[1]

This guide defines the physicochemical vulnerabilities of Cotarnine Iodide and establishes a rigid protocol for its storage, handling, and analytical verification.[1] Failure to adhere to these protocols results in the liberation of free iodine (


) and oxidative degradation of the organic cation, rendering experimental data invalid.[1]

Physicochemical Profile & Vulnerability Matrix[1][2]

To stabilize Cotarnine Iodide, one must understand the mechanisms driving its degradation.[1] The molecule exists in a delicate equilibrium between its iminium salt form (stable in solid state) and its pseudobase form (susceptible to oxidation in solution).[1]

Intrinsic Vulnerabilities[1][3]
ParameterCharacteristicRisk LevelMechanism of Failure
Photosensitivity HighCRITICAL Photolytic oxidation of

to

(discoloration); UV-induced cleavage of the dioxolane ring.[1][2]
Hygroscopicity ModerateHighAbsorption of atmospheric moisture promotes hydrolysis of the iminium bond, shifting equilibrium to the unstable pseudobase.[1]
Thermal Stability ModerateMediumThermal energy accelerates oxidative demethylation.[1][2] Stable at RT for <24h; requires -20°C long-term.[1][2]
Oxidation Potential HighHighSusceptible to N-oxide formation and ring opening in the presence of atmospheric oxygen.[1][2]
Degradation Pathways

The following diagram illustrates the primary degradation cascades triggered by environmental stress.

CotarnineDegradation cluster_env Environmental Stressors CI Cotarnine Iodide (Crystalline Solid) Sol Solubilization (Equilibrium) CI->Sol H₂O / Solvent Iodine Free Iodine (I₂) (Yellow/Brown Discoloration) CI->Iodine hv (UV Light) O₂ Pseudo Pseudobase Form (Carbinolamine) Sol->Pseudo pH > 7 OH⁻ attack OxProd Oxidative Degradation (Cotarnine N-oxide) Pseudo->OxProd O₂ / Heat HydroProd Hydrolysis Products (Ring Cleavage) Pseudo->HydroProd H⁺ / H₂O

Figure 1: Mechanistic pathways of Cotarnine Iodide degradation.[1][2] Note the critical role of light (hv) in liberating iodine.[1]

Storage & Handling Protocols

The following protocols are mandatory for maintaining pharmaceutical-grade integrity (>98% purity).

The "Amber-Inert-Cold" Standard

All Cotarnine Iodide stocks must be maintained under the AIC standard:

  • Amber: Type I borosilicate amber glass vials to block UV radiation <450nm.

  • Inert: Headspace purged with Argon or Nitrogen (

    
    ) to displace oxygen.[1][2]
    
  • Cold: Continuous storage at -20°C ± 2°C.

Receipt and Aliquoting Workflow

Do not store the bulk container repeatedly after opening.[1] Freeze-thaw cycles induce condensation, leading to hydrolysis.[1][2]

StorageWorkflow Start Shipment Receipt (Ambient/Ice Pack) QC Visual Inspection (Reject if Brown/Orange) Start->QC Env Environment Prep Low Light + N₂ Flow QC->Env Pass Sol Solubilization (Optional) Solvent: DMSO or MeOH Env->Sol If liquid stock needed Aliquot Aliquot into Amber Vials (Single-Use Volumes) Env->Aliquot If solid storage Sol->Aliquot Purge Gas Purge (Argon/N₂ Overlay) Aliquot->Purge Seal Seal & Parafilm Purge->Seal Store Long Term Storage -20°C, Desiccated Seal->Store

Figure 2: Standard Operating Procedure (SOP) for receipt and aliquoting to minimize oxidative stress.

Detailed Protocol: Preparation of Stock Solutions

Objective: Prepare a 10 mM stock solution stable for 30 days.

  • Equilibration: Allow the original vial to warm to room temperature (20-25°C) inside a desiccator before opening. Rationale: Prevents condensation of atmospheric water on the cold solid.[1]

  • Weighing: Weigh quickly in low-light conditions. Avoid metal spatulas if possible (use PTFE) to prevent catalytic oxidation.[1][2]

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).[1][2] DMSO stabilizes the salt form better than water.[1][2]

    • Alternative: Methanol (HPLC Grade).[1][2]

    • Avoid: Water (unless for immediate use).[1][2][3] Aqueous solutions hydrolyze rapidly at neutral pH.[1][2]

  • Dissolution: Vortex gently. If using DMSO, the solution should be clear to pale yellow.[1] A dark orange/brown tint indicates free iodine (degradation).[1][2]

  • Storage: Aliquot into amber HPLC vials with PTFE-lined caps. Store at -20°C.

Analytical Verification (QC)

Trust but verify. Visual inspection is insufficient for detecting early-stage degradation (1-5%).[1][2]

High-Performance Liquid Chromatography (HPLC) Method

This method separates the cotarnine cation from its oxidative degradation products (e.g., cotarnine N-oxide).[1][2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 3.0 mm, 2.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic core) and 360 nm (iodine/immonium band).[1][2]

  • Acceptance Criteria:

    • Cotarnine Peak Purity > 98%.[1][2]

    • No new peaks at RRT (Relative Retention Time) 0.8 or 1.2 (common degradants).[1][2]

Visual "Fail" Indicators

If any of the following are observed, discard the sample:

  • Solid: Clumping or liquefaction (deliquescence).[1][2]

  • Solid: Dark brown crust (iodine liberation).[1][2]

  • Solution: Precipitation or turbidity.[1][2]

  • Solution: Shift from pale yellow to deep amber/red.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82-54-2, Cotarnine.[1][2] Retrieved from [Link]1]

  • Nesměrák, K., et al. (2019). Degradation of the opium alkaloids in pharmaceutical relics from the eighteenth century.[1] Monatshefte für Chemie - Chemical Monthly.[1][2] Retrieved from [Link]1]

Sources

Methodological & Application

Detailed protocol for synthesis of cotarnine from noscapine and nitric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Abstract & Utility

This protocol details the controlled oxidative cleavage of Noscapine (narcotine) using dilute nitric acid to synthesize Cotarnine , a tetrahydroisoquinoline alkaloid with significant hemostatic activity. Unlike standard hydrolysis, this process utilizes an oxidative mechanism to sever the carbon-carbon bond linking the isoquinoline and phthalide moieties, yielding Opianic Acid as a valuable byproduct.

Target Audience: Medicinal chemists and process development scientists. Key Application: Synthesis of hemostatic agents (Cotarnine Chloride) and precursors for tritoqualine synthesis.

Reaction Mechanism & Logic

The transformation is not a simple hydrolysis but an oxidative hydrolysis . Noscapine is a phthalideisoquinoline.[1] The bond connecting the C1 position of the isoquinoline ring to the phthalide group is labile to oxidation.

  • Protonation: Nitric acid protonates the nitrogen, increasing solubility.

  • Oxidative Cleavage: The nitric acid acts as an oxidant, cleaving the C-C bond.

  • Segregation: The phthalide portion oxidizes to Opianic Acid (low solubility in acid), while the isoquinoline portion becomes Cotarnine (high solubility in acid).

Pathway Visualization

ReactionPathway Noscapine Noscapine (Phthalideisoquinoline) Transition Oxidative Cleavage Noscapine->Transition Protonation HNO3 HNO3 (Dilute) Oxidant HNO3->Transition 50-55°C Cotarnine Cotarnine (Soluble in Acid) Transition->Cotarnine Filtrate Opianic Opianic Acid (Precipitate) Transition->Opianic Solid

Figure 1: Mechanistic pathway of Noscapine oxidative degradation.

Safety & Pre-requisites (Critical)

Hazard Warning: This reaction involves Nitric Acid (


)  and organic alkaloids.
  • Exotherm Risk: The oxidation is exothermic. Temperature control is vital to prevent runaway reactions or nitration of the aromatic rings (forming nitro-cotarnine).

  • Toxic Gas: The reaction evolves nitrogen oxides (

    
    ). Procedure must be performed in a high-efficiency fume hood. 
    
  • PPE: Acid-resistant gloves (butyl rubber/neoprene), face shield, and lab coat.

Materials Checklist
ReagentGradeRole
Noscapine>97%Starting Material
Nitric Acid (

)
68-70% (Conc.)Oxidant/Solvent
Potassium Hydroxide (KOH)Reagent GradeBasification (Optional)
Hydrochloric Acid (HCl)37%Salt Formation
Ethanol/BenzeneACS GradeRecrystallization

Detailed Experimental Protocol

This protocol is optimized for specificity, minimizing side-product formation (nitrated species) by strictly controlling temperature.

Phase 1: Oxidative Cleavage

Objective: Cleave Noscapine into Cotarnine and Opianic Acid.

  • Acid Preparation:

    • In a 500 mL round-bottom flask, prepare Dilute Nitric Acid (~4M) .

    • Recipe: Mix 65 mL of conc.

      
        with 185 mL of distilled water .
      
    • Note: Always add acid to water.

  • Dissolution:

    • Add 50.0 g of Noscapine to the dilute acid.

    • Stir gently. The solid will not dissolve immediately.

  • Reaction (The Critical Step):

    • Heat the mixture slowly in an oil bath to 50–55°C .

    • Observation: As the temperature reaches ~40°C, Noscapine will dissolve, forming a clear orange/yellow solution.

    • STOP HEATING if the temperature exceeds 60°C to avoid nitration byproducts.

    • Maintain 50–55°C for 2–3 hours .

    • Endpoint: A heavy, crystalline precipitate (Opianic Acid) will begin to form after ~30-40 minutes. Continue heating for the full duration to ensure conversion.

Phase 2: Separation of Opianic Acid

Objective: Remove the byproduct to isolate the Cotarnine-rich filtrate.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature (25°C), then chill in an ice bath to 0–5°C for 1 hour. This maximizes Opianic Acid precipitation.

  • Filtration:

    • Filter the mixture through a sintered glass funnel (porosity 3 or 4).

    • Solid: Wash the precipitate with minimal ice-cold water. Save this solid if Opianic Acid is desired (MP: 148–150°C).

    • Filtrate: Contains Cotarnine Nitrate .

Phase 3: Isolation of Cotarnine (as Chloride Salt)

Objective: Convert the soluble nitrate to the stable Cotarnine Chloride.

  • Basification (Optional but Recommended for Purity):

    • To the acidic filtrate, add 40% KOH solution dropwise under cooling until pH > 12.

    • Cotarnine base will precipitate/oil out. Extract with benzene or ether.[2]

    • Alternative Direct Route: If high purity is not critical, proceed directly to acid exchange.

  • Salt Formation:

    • If extracted: Evaporate the solvent to get Cotarnine base (MP: 132°C). Dissolve in minimal ethanol and add conc. HCl.

    • If using filtrate: Add conc. HCl to the filtrate until strongly acidic. Evaporate to dryness under reduced pressure.

  • Crystallization:

    • Recrystallize the crude Cotarnine Chloride from absolute ethanol.

    • Yield: Expect ~85–90% theoretical yield.

    • Appearance: Pale yellow crystalline powder.[2]

Process Workflow & Validation

This diagram illustrates the physical workflow and decision points.

Workflow Start Start: Noscapine + Dilute HNO3 Heat Heat to 50-55°C (2-3 Hours) Start->Heat Cool Cool to 0°C (Precipitation) Heat->Cool Filter Filtration Cool->Filter Solid Solid: Opianic Acid (Byproduct) Filter->Solid Retain for validation Liquid Filtrate: Cotarnine Nitrate Filter->Liquid Workup Add HCl / Recrystallize Liquid->Workup Final Product: Cotarnine Chloride Workup->Final

Figure 2: Step-by-step experimental workflow.

Quality Control (Self-Validating Metrics)
ParameterCotarnine ChlorideOpianic Acid (Byproduct)
Melting Point 192–197°C (dec)148–150°C
Solubility Soluble in water/ethanolSoluble in hot water; Insoluble in cold
Appearance Pale yellow powderWhite needles
NMR Signature N-CH3 signal distinctAldehyde proton (-CHO) visible

Troubleshooting & Expert Insights

  • Problem: Low Yield of Precipitate (Phase 1).

    • Cause: Acid concentration too high (solubilizing Opianic acid) or temperature too low (incomplete reaction).

    • Fix: Ensure cooling to 0°C before filtration. Verify reaction temp reached 50°C.

  • Problem: Red/Dark Product.

    • Cause: Over-oxidation or nitration due to temperatures >60°C.

    • Fix: Control temperature strictly. Use a water bath rather than a hot plate for better thermal stability.

  • Problem: Oiling out during basification.

    • Cause: Rapid addition of base.

    • Fix: Add KOH slowly. If oil forms, scratch the glass or add a seed crystal of cotarnine base.

References

  • Organic Syntheses. "Cotarnine Hydrochloride." Org.[1][3][4] Synth.1938 , 18, 19. Link (Verified checked procedure).

  • Salway, A. H. "Synthesis of Cotarnine."[5] Journal of the Chemical Society, Transactions, 1910 , 97, 1208-1219. Link (Classic mechanistic foundation).

  • PubChem. "Cotarnine Chloride - Compound Summary." National Library of Medicine. Link (Physical property verification).

  • Karimi-Jaberi, Z., et al. "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives." ACS Omega, 2023 . Link (Modern application and derivatives).

Sources

Application Note: High-Precision Synthesis of Novel Anticancer Agents Using Cotarnine Iodide

[1]

Executive Summary & Scientific Rationale

This guide details the synthetic utility of Cotarnine Iodide (CAS: 30936-27-7) as a precursor for novel tetrahydroisoquinoline (THIQ) anticancer agents.[1] While Noscapine is a clinically approved antitussive with known tubulin-binding activity, its high IC50 (~200 µM) limits its efficacy as a standalone chemotherapeutic.[1]

The Solution: Cotarnine, the metabolic "head group" of noscapine, serves as a versatile pharmacophore. By utilizing Cotarnine Iodide , researchers bypass the oxidative degradation steps required when starting from noscapine. The iodide salt provides a pre-activated iminium ion intermediate, rendering the C1-position highly electrophilic and ready for nucleophilic attack.

Mechanism of Action: The resulting C1-substituted derivatives function as "Noscapinoids."[1] They bind to the colchicine site of tubulin, altering microtubule dynamics (specifically increasing the catastrophe frequency), leading to mitotic arrest at the G2/M phase and subsequent apoptosis in resistant cancer lines (e.g., MCF-7, HeLa).

Chemical Basis: The Iminium Activation

The reactivity of cotarnine iodide lies in its equilibrium. Unlike cotarnine base (a cyclic hemiaminal), the iodide salt exists predominantly in the open or iminium form in polar media. This eliminates the need for Lewis acid activation often required for the hemiaminal.

Diagram 1: Chemical Mechanism of Nucleophilic Addition

This pathway illustrates the direct attack of a nucleophile (Indole) on the activated iminium species provided by Cotarnine Iodide.

CotarnineReactionCotarnineICotarnine Iodide(Stable Salt)IminiumIminium Cation(Electrophilic C1)CotarnineI->IminiumDissociation(Solvent: MeOH/ACN)TransitionC-C Bond Formation(Transition State)Iminium->TransitionNucleophileNucleophile(e.g., Indole/Ketone)Nucleophile->TransitionAttack at C1ProductC1-SubstitutedNoscapinoidTransition->ProductRe-aromatization(-HI)

Caption: Reaction trajectory from Cotarnine Iodide salt to C1-functionalized anticancer scaffold via iminium activation.

Experimental Protocol: Synthesis of 1-(Indol-3-yl)-Cotarnine Analogs

This protocol describes the synthesis of a "hybrid" alkaloid by coupling cotarnine iodide with indole. This class of compounds has shown up to 10-fold higher potency than parent noscapine.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: Cotarnine Iodide (>98% purity).

  • Nucleophile: Indole (or substituted indole derivatives).

  • Solvent: Methanol (anhydrous) or Acetonitrile.

  • Catalyst: None required for Iodide salt (optional: catalytic AgOTf if reaction is sluggish).

  • Purification: Silica Gel 60 (230-400 mesh).[1]

Step-by-Step Methodology
Phase A: Reaction Setup
  • Dissolution: In a flame-dried 50 mL round-bottom flask, dissolve Cotarnine Iodide (1.0 mmol, 347 mg) in 10 mL of anhydrous methanol. The solution should appear yellow/orange due to the iminium salt.

  • Nucleophile Addition: Add Indole (1.2 mmol, 140 mg) directly to the stirring solution.

  • Optimization (Optional): If using electron-deficient indoles, add 10 mol% of Sodium Iodide (NaI) to promote the reaction via the Finkelstein effect, or mild base (K2CO3) to facilitate deprotonation.

  • Reflux: Heat the mixture to reflux (65°C) under an inert nitrogen atmosphere for 4–6 hours.

Phase B: Monitoring & Workup[1]
  • TLC Control: Monitor progress using TLC (Mobile phase: CHCl3:MeOH 95:5). The starting material (Cotarnine Iodide) will stay near the baseline or streak; the product will be a distinct non-polar spot (Rf ~0.4-0.6).

  • Quenching: Once conversion is >90%, cool the reaction to room temperature.

  • Extraction: Evaporate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove inorganic iodide salts.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

Phase C: Purification & Validation[1]
  • Flash Chromatography: Purify the crude residue using a gradient of Hexane:Ethyl Acetate (80:20 to 60:40).

  • Structural Confirmation (NMR):

    • 1H NMR Diagnostic Signal: Look for the disappearance of the iminium proton (downfield) and the appearance of a singlet or doublet at δ 4.5–5.5 ppm (the new C1-H chiral center).

Biological Evaluation: Tubulin Polymerization Assay

To validate the anticancer potential of the synthesized analog, you must confirm its mechanism of action against tubulin.

Protocol
  • Preparation: Dilute purified tubulin protein (>99% pure, bovine brain origin) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to a final concentration of 2 mg/mL.

  • Incubation: Add GTP (1 mM) and the synthesized Cotarnine derivative (at 10 µM, 25 µM, 50 µM). Include Paclitaxel (stabilizer) and Noscapine (standard) as controls.

  • Measurement: Monitor turbidity at 340 nm every 30 seconds for 60 minutes at 37°C using a spectrophotometer.

  • Analysis:

    • Inhibition: A decrease in steady-state turbidity compared to control indicates inhibition of polymerization (Vinca-like).[1]

    • Alteration: A delay in the nucleation phase or reduced Vmax indicates Noscapine-like "kinetic suppression."[1]

Data Summary & Expected Results

The following table summarizes the comparative potency of Cotarnine Iodide derivatives versus standard agents.

CompoundTargetMechanismIC50 (MCF-7 Breast Cancer)Solubility
Noscapine (Parent) TubulinKinetic Suppression~215 µMLow
Cotarnine Iodide PrecursorN/A (Weakly cytotoxic)~575 µMHigh (Salt)
Cotarnine-Indole Analog TubulinG2/M Arrest15 – 45 µM Moderate
Cotarnine-Tryptophan TubulinApoptosis Induction~54.5 µM High

Note: Data derived from comparative studies of C1-modified noscapinoids (Davarzani et al., 2023).[1]

Experimental Workflow Diagram

This workflow visualizes the critical path from chemical synthesis to biological validation.

Workflowcluster_synthesisSynthesis Phasecluster_bioValidation PhaseStep1Cotarnine Iodide + Nucleophile(Reflux in MeOH)Step2TLC Monitoring(Check for C1-substitution)Step1->Step2Step3Workup & Column ChromatographyStep2->Step3Step41H NMR Validation(C1-H Shift)Step3->Step4Step5Tubulin Polymerization Assay(OD 340nm)Step4->Step5Step6MTT Cytotoxicity Assay(MCF-7 / HeLa)Step5->Step6

Caption: Integrated workflow for the development of Cotarnine-based anticancer agents.

References

  • Davarzani, Z., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents."[2][3] ACS Omega.[4]

  • Joshi, H. C., et al. (1998). "Opium alkaloid noscapine is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells."[5] Proceedings of the National Academy of Sciences.

  • Behera, P. K., et al. (2025). "Practical synthesis of thio-cotarnine analogues."[6] New Journal of Chemistry.

  • PubChem Compound Summary. "Cotarnine.

Advanced Application Note: Cotarnine Iodide as a Versatile N-Acyliminium Scaffold in Medicinal Chemistry

[1]

Executive Summary

Cotarnine Iodide (CAS: 82-54-2 for base; specific iodide salt references vary) is a stable isoquinolinium salt derived from the oxidative degradation of the opium alkaloid noscapine.[1] Unlike simple ammonium salts, cotarnine iodide exists in a dynamic equilibrium between a quaternary N-acyliminium salt and a pseudo-base (amino-alcohol).[1] This unique "chemical chameleon" character makes it a high-value scaffold in two critical domains:

  • Medicinal Chemistry: As a precursor for "noscapinoid" antitumor agents and hemostatic drugs (e.g., Tritoqualine).

  • Organic Synthesis: As a pre-formed, stable Mannich electrophile capable of facile C-C bond formation with electron-rich nucleophiles (ketones, indoles, nitroalkanes).

This guide provides authoritative protocols for the preparation, handling, and synthetic application of cotarnine iodide, supported by mechanistic insights and recent pharmacological data.

Chemical Foundation: The Iminium-Pseudobase Equilibrium

The reactivity of cotarnine iodide is governed by its pH-dependent equilibrium.[1] In solid form or acidic solution, it exists as the iminium iodide (reactive electrophile). In basic media, it collapses into the cyclic ether (pseudo-base).

Mechanistic Diagram

The following diagram illustrates the structural equilibrium that dictates cotarnine's reactivity.

CotarnineEquilibriumIminiumCotarnine Iodide(Quaternary Iminium Form)[Electrophilic]PseudobaseCotarnine Pseudo-base(Cyclic Amino-Ether)[Lipophilic]Iminium->Pseudobase+ OH- / BaseProduct1-SubstitutedTetrahydroisoquinolineIminium->Product+ Nu- (Mannich Reaction)Pseudobase->Iminium+ HI / AcidNucleophileNucleophile(Nu-)

Figure 1: The pH-dependent equilibrium of cotarnine.[1] The iodide salt stabilizes the electrophilic iminium form, facilitating nucleophilic attack.

Applications in Medicinal Chemistry

Antitumor Noscapinoids

Cotarnine serves as the "northern" hemisphere of the noscapine molecule. Recent studies have demonstrated that modifying the C-1 position of the cotarnine scaffold (the "6-position" in some numbering systems relative to noscapine) significantly enhances cytotoxicity against drug-resistant cancer lines.[1]

Key Insight: Conjugating amino acids to the cotarnine core improves solubility and cellular uptake. For example, Cotarnine-Tryptophan conjugates have shown superior IC50 values against breast cancer cells (4T1) compared to parent noscapine.[1][2][3][4][5]

Comparative Potency Data (Breast Cancer Model 4T1)
CompoundModificationIC50 (μM)Mechanism of Action
Noscapine Parent Alkaloid215.5Tubulin binding (kinetic stabilization)
Cotarnine Iodide Core Scaffold575.3Weak tubulin interaction
Cotarnine-Tryptophan Amino Acid Conjugate54.5 Enhanced apoptosis & G2/M arrest
Noscapine-Phe Phenylalanine Conjugate11.2High affinity tubulin binding

Data Source: Derived from recent structure-activity relationship (SAR) studies on noscapinoids [1].

Hemostatic & Antiallergic Agents

Cotarnine salts (Chloride/Iodide) are historically used as hemostatic agents (Stypticin).[1] Synthetically, cotarnine iodide is the immediate precursor to Tritoqualine , an inhibitor of histidine decarboxylase used to treat allergic rhinitis.

Applications in Organic Synthesis[6][7][8]

The "Pre-formed" Mannich Reagent

Unlike standard Mannich reactions that require mixing an amine, aldehyde, and acid in situ, cotarnine iodide provides a crystalline, weighable iminium source . This allows for precise stoichiometric control and cleaner reactions with sensitive nucleophiles.

Reaction Scope:

  • Ketones: Formation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -amino ketones.
    
  • Nitroalkanes: Synthesis of nitromethyl-tetrahydroisoquinolines.[1]

  • Indoles: Friedel-Crafts type alkylation at the C-3 position of indole.[1]

  • Cyanide: Formation of Reissert analogs (alpha-amino nitriles).[1]

Experimental Protocols

Protocol A: Preparation of Cotarnine Iodide from Noscapine

Rationale: While cotarnine is a degradation product, controlled oxidative cleavage of noscapine using iodine provides a direct route to the iodide salt, avoiding the need for ion exchange from the chloride.

Materials:

  • Noscapine (10 mmol)[1][2]

  • Iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (10.5 mmol)
    
  • Ethanol (Absolute)[1]

  • Sodium Thiosulfate (sat.[1] aq.)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of Noscapine in 50 mL of refluxing ethanol.

  • Oxidation: Add 10.5 mmol of solid Iodine in small portions over 20 minutes. The solution will darken.

  • Reflux: Heat the mixture at reflux for 2 hours. The iodine acts as both an oxidant and the source of the counter-ion.

  • Quench: Cool to room temperature. If excess iodine remains (brown color), add saturated sodium thiosulfate dropwise until the color fades to pale yellow.

  • Crystallization: Concentrate the solution to ~15 mL under reduced pressure. Cool to 0°C. Cotarnine Iodide precipitates as yellow microcrystals.[1]

  • Purification: Filter and wash with cold ethanol/ether (1:1). Recrystallize from minimal hot methanol if necessary.

    • Expected Yield: 75-85%[1]

    • Characterization: Melting point ~142°C (dec).[1]

Protocol B: C-C Bond Formation (Mannich Coupling with Acetophenone)

Rationale: This protocol demonstrates the use of cotarnine iodide as an electrophile to synthesize

Materials:

  • Cotarnine Iodide (1.0 equiv)[1][6]

  • Acetophenone (1.2 equiv)[1]

  • Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (1.1 equiv) - Used to generate the enolate in situ and shift equilibrium.
    
  • Methanol (Solvent)[1][6]

Step-by-Step:

  • Setup: In a clean round-bottom flask, suspend Cotarnine Iodide (2.0 g) in Methanol (10 mL).

  • Activation: Add

    
     (1.1 equiv). Stir for 10 minutes. The solution color may shift as the equilibrium adjusts toward the pseudobase/enolate interface.
    
  • Addition: Add Acetophenone (1.2 equiv) dropwise.[1]

  • Reaction: Stir at room temperature for 6-12 hours. Monitor by TLC (SiO2, EtOAc/MeOH 9:1). The spot for Cotarnine (

    
    ) will disappear, replaced by a higher 
    
    
    product.
  • Workup: Evaporate methanol. Resuspend residue in water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Isolation: Dry organics over

    
    , filter, and concentrate. The product usually crystallizes upon trituration with diethyl ether.
    

Synthetic Workflow Diagram

SynthesisWorkflowNoscapineNoscapine(Starting Material)OxidationOxidative Cleavage(I2 / EtOH / Reflux)Noscapine->OxidationCotarnineICotarnine Iodide(Isolated Intermediate)Oxidation->CotarnineIYield: ~80%Branch1Medicinal Chem:Amino Acid ConjugationCotarnineI->Branch1Coupling Reagents(TBTU/DIPEA)Branch2Organic Synthesis:Mannich ReactionCotarnineI->Branch2Nucleophile(Base Cat.)Product1Antitumor Noscapinoids(e.g., Cotarnine-Trp)Branch1->Product1Product21-Substituted THIQs(e.g., with Acetophenone)Branch2->Product2

Figure 2: Synthetic workflow from natural product extraction to high-value derivative synthesis.

Safety & Stability

  • Light Sensitivity: Iodide salts are often light-sensitive.[1] Store Cotarnine Iodide in amber vials under inert gas (Nitrogen/Argon).

  • Toxicity: Cotarnine is a bioactive alkaloid.[2][5] Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents will degrade the tetrahydroisoquinoline core.

References

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. Source: ACS Omega (2023).[1][2] URL:[Link] Context: Primary source for antitumor data, IC50 values, and amino acid conjugation protocols.[4][5]

  • Organic Syntheses Procedure: Synthesis of Cotarnine Derivatives. Source: Organic Syntheses.[1][2][7][8][9] URL:[Link] Context: Validated protocols for handling cotarnine and performing Mannich-type condensations with ketones.

  • Cotarnine: PubChem Compound Summary. Source: National Library of Medicine. URL:[Link] Context: Chemical structure, physical properties, and general toxicity data.[10]

  • Practical Synthesis of Thio-cotarnine Analogues. Source: New Journal of Chemistry (RSC). URL:[Link] Context: Expansion of the cotarnine scaffold to sulfur-containing derivatives for medicinal chemistry.[1][11]

MTT assay protocol for determining cotarnine iodide IC50 values

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision MTT Assay Protocol for Cotarnine Iodide IC50 Determination

Part 1: Introduction & Scientific Rationale

Cotarnine Iodide , a benzodioxole alkaloid derivative traditionally utilized as a hemostatic agent, presents unique challenges in cytotoxicity profiling due to its ionic nature and potential solubility constraints in aqueous buffers at high concentrations.

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , the gold standard for metabolic activity analysis. The assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Why this specific protocol? Standard MTT protocols often fail with alkaloid salts due to:

  • Solubility Artifacts: Improper stock preparation can lead to micro-precipitation, causing false "toxicity" spikes at high concentrations.

  • Linearity Drift: Failure to optimize cell seeding density results in signal saturation, masking the true IC50.

  • Redox Interference: While rare for iodides, certain salts can alter the pH of the media, affecting the enzymatic conversion rate of MTT.

This guide implements a Self-Validating Workflow that incorporates a linearity check and strict vehicle controls to ensure the calculated IC50 reflects true pharmacological inhibition, not experimental error.

Part 2: Critical Reagents & Preparation

Cotarnine Iodide Stock Solution
  • Solubility Note: While Cotarnine salts are generally water-soluble, high-concentration stocks (100 mM) for dose-response curves are best prepared in DMSO (Dimethyl Sulfoxide) to ensure long-term stability and sterility, provided the final DMSO concentration in the well is <0.5%.

  • Preparation: Dissolve Cotarnine Iodide powder to 100 mM in sterile, cell-culture grade DMSO.

  • Storage: Aliquot into light-protective amber tubes (iodides are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

MTT Reagent Stock (5 mg/mL)
  • Preparation: Dissolve 50 mg of MTT powder in 10 mL of sterile PBS (pH 7.4).

  • Filtration: Filter-sterilize using a 0.22 µm syringe filter.

  • Storage: Store at 4°C in the dark (wrap container in foil). Do not freeze.

Solubilization Buffer
  • Choice: Acidified Isopropanol (0.04 N HCl in absolute isopropanol).

  • Function: Solubilizes formazan crystals and eliminates phenol red interference.

Part 3: Experimental Workflow

Phase A: Cell Seeding Optimization (The "Linearity Check")

Before determining IC50, you must determine the optimal seeding density.

  • Seed cells at 2,000, 5,000, 10,000, and 20,000 cells/well in a 96-well plate.

  • Incubate for the planned assay duration (e.g., 24h or 48h).

  • Perform the MTT assay (steps in Phase C).[1]

  • Criteria: Select the density that yields an Absorbance (OD570) between 0.7 and 1.0 . If OD > 1.2, the signal is saturated; if < 0.2, the signal-to-noise ratio is too low.

Phase B: Drug Treatment (Dilution Series)
  • Design: 9-point dilution series with a 1:3 dilution factor is recommended to cover a broad range (e.g., 100 µM down to ~0.01 µM).

  • Vehicle Control: Media containing DMSO at the same percentage as the highest drug concentration (e.g., 0.1%).

  • Positive Control: 10% Triton X-100 (induces 100% cell death).

  • Blank: Media only (no cells).

Table 1: Dilution Scheme (Example for 100 µM Top Concentration)

StepSourceVolume TransferDiluent (Media)Final Conc.[1]
Stock 100 mM Stock--100 mM
Working 100 mM Stock2 µL into 1998 µL Media-100 µM (2x)
Well 1 Working Sol.Add 100 µL to well100 µL Media100 µM
Well 2 Well 1Transfer 100 µL200 µL Media33.3 µM
... ...Serial Dilute 1:3......
Well 9 Well 8Transfer 100 µL200 µL Media0.015 µM
Phase C: MTT Assay Execution
  • Treatment: Aspirate old media (carefully) or add drug as a 2x concentrate to existing media (preferred to avoid cell detachment). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT Stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).

  • Incubation: Incubate at 37°C / 5% CO2 for 3 to 4 hours .

    • Checkpoint: Check under a microscope. Dark purple crystals should be visible inside viable cells.

  • Solubilization: Carefully remove media (if using DMSO method) OR add 100 µL of Acidified Isopropanol directly (if using Isopropanol method).

  • Dissolution: Shake plate on an orbital shaker for 15 mins (protect from light).

  • Readout: Measure absorbance at 570 nm (Signal) and 630 nm (Background Reference).

Part 4: Visualizing the Workflow

The following diagram outlines the critical decision points and flow of the experiment.

MTT_Workflow Start Start: Cell Culture Seeding Cell Seeding (Optimized Density) Start->Seeding Treatment Cotarnine Iodide Treatment (Serial Dilution) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Add Add MTT Reagent (3-4h Incubation) Incubation->MTT_Add Crystals Checkpoint: Formazan Crystals Visible? MTT_Add->Crystals Crystals->Incubation No (Extend Time) Solubilize Add Solubilization Buffer (Acidified Isopropanol) Crystals->Solubilize Yes Measure Measure Absorbance (OD570 - OD630) Solubilize->Measure Analysis Data Analysis (Non-Linear Regression) Measure->Analysis

Caption: Step-by-step MTT workflow emphasizing the critical visual checkpoint for formazan crystal formation.

Part 5: Data Analysis & IC50 Calculation

To determine the IC50 accurately, raw OD values must be normalized and fitted to a non-linear regression model.

Data Normalization

Calculate the % Viability for each well:



  • OD_sample: Absorbance of the well with Cotarnine Iodide.

  • OD_vehicle: Average absorbance of the Vehicle Control (0% inhibition).

  • OD_blank: Average absorbance of media only (background).

Curve Fitting (The Math)

Do not use linear regression. You must use Non-Linear Regression (Sigmoidal Dose-Response) .

  • X-Axis: Log(Concentration) of Cotarnine Iodide.

  • Y-Axis: Normalized % Viability (0 to 100).

  • Equation: Four-Parameter Logistic (4PL) Model:

    
    
    
Validation Metrics
  • R-Squared: Should be > 0.95.

  • CV% (Coefficient of Variation): Between replicates should be < 15%.

  • Z-Factor: For high-throughput screening, Z' > 0.5 confirms assay robustness.

IC50_Logic RawData Raw OD570 Data Subtract Subtract Blank (OD630) RawData->Subtract Normalize Normalize to Vehicle (% Viability) Subtract->Normalize Transform Log Transform Concentration (X) Normalize->Transform Fit Non-Linear Regression (Sigmoidal 4PL) Transform->Fit Result Calculate IC50 Fit->Result

Caption: Logical data processing pipeline from raw absorbance to final IC50 derivation.

Part 6: Troubleshooting & Edge Cases

IssueProbable CauseCorrective Action
High Background (Blank) Phenol red interference or protein precipitation.Use Acidified Isopropanol instead of DMSO for solubilization. Ensure reference wavelength (630nm) is subtracted.
Precipitation in Wells Cotarnine Iodide insolubility at high conc.Check the 100 µM wells under a microscope before adding MTT. If crystals are present, lower the max concentration.
Yellowing of Medium Iodide oxidation to Iodine.Iodides can oxidize in light. Ensure the plate is wrapped in foil during incubation. If medium turns yellow immediately, check for oxidizers in the media formulation.
Flat Dose-Response Cell density too high (Signal Saturation).Repeat Phase A (Linearity Check). Reduce seeding density.

References

  • Mosmann, T. (1983).[2][3] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[2][3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10200, Cotarnine. PubChem.

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • GraphPad Software. (n.d.).[5] Curve Fitting Guide: Dose-Response - Inhibition.[5] GraphPad Statistics Guide.

Sources

Application Note: High-Resolution Analysis of Apoptosis via Annexin V/PI Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Apoptosis is a tightly regulated mode of cell death characterized by specific morphological and biochemical changes, distinct from accidental necrosis.[1] A hallmark event in early apoptosis is the loss of plasma membrane asymmetry.[1][2] In healthy cells, the phospholipid phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane by flippase enzymes.[3] Upon apoptotic signaling, this asymmetry collapses, and PS translocates to the outer leaflet, exposing it to the extracellular environment (Vermes et al., 1995).

This application note details a robust protocol for discriminating between viable, early apoptotic, and late apoptotic/necrotic cells using Annexin V , a Ca²⁺-dependent phospholipid-binding protein with high affinity for PS, in combination with Propidium Iodide (PI) , a membrane-impermeable DNA intercalator.[3]

Principle of Assay

The assay relies on the differential accessibility of cellular targets based on membrane status:

  • Viable Cells: PS is internal; membrane is intact. (Annexin V⁻ / PI⁻)

  • Early Apoptosis: PS is externalized; membrane is intact (PI excluded).[3] (Annexin V⁺ / PI⁻)

  • Late Apoptosis / Necrosis: PS is externalized; membrane integrity is lost (PI enters).[3] (Annexin V⁺ / PI⁺)[3][4][5][6]

Mechanistic Pathway

ApoptosisMechanism Normal Viable Cell (PS Inner Leaflet) Signal Apoptotic Stimulus Normal->Signal Early Early Apoptosis (PS Flip to Outer Leaflet) Signal->Early Caspase Activation AnnexinBind Annexin V Binding (Requires Ca++) Early->AnnexinBind High Affinity Late Late Apoptosis/Necrosis (Membrane Permeabilization) Early->Late Time/Severity PIBind PI Entry & DNA Binding Late->PIBind Loss of Integrity

Figure 1: Progression of cellular changes during apoptosis allowing for differential staining.

Materials & Reagents

Critical Reagents
  • Annexin V Conjugate: (e.g., FITC, PE, or APC). Note: Avoid FITC if cells express GFP.

  • Propidium Iodide (PI): Stock solution 1 mg/mL.[7]

  • 10X Annexin V Binding Buffer:

    • 0.1 M HEPES (pH 7.4)

    • 1.4 M NaCl[7][8]

    • 25 mM CaCl₂[8]

    • Senior Scientist Note: The 2.5 mM Ca²⁺ final concentration is non-negotiable. Annexin V will not bind PS in PBS or media containing EDTA.

Equipment
  • Flow Cytometer (488 nm excitation for FITC/PI).[4]

  • Centrifuge capable of 300 x g.

Experimental Protocol

A. Sample Preparation (The Critical Step)

Causality: Poor sample prep is the #1 cause of false positives (necrosis) in this assay. Mechanical stress mimics apoptosis.

For Suspension Cells:

  • Harvest cells by gentle centrifugation (300 x g, 5 min).

  • Proceed to washing.

For Adherent Cells (Mandatory Workflow):

  • Collect Supernatant: Do not discard the culture media! It contains the late apoptotic "floaters." Transfer media to a collection tube.

  • Wash: Gently wash plate with PBS; add wash to the collection tube.

  • Detach: Use a gentle detachment reagent (e.g., Accutase) rather than harsh trypsinization if possible. If using Trypsin-EDTA, neutralize immediately with serum-containing media to stop the reaction and bind the EDTA.

  • Combine: Add detached cells to the collection tube (supernatant + wash + cells).

  • Centrifuge: 300 x g for 5 min.

B. Staining Procedure[4][5][10][11][12][13][14]
  • Wash: Resuspend pellet in cold PBS. Centrifuge (300 x g, 5 min).

  • Resuspend: Discard supernatant. Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Aliquot: Transfer 100 µL of solution (1 x 10⁵ cells) to a 5 mL culture tube.

  • Stain:

    • Add 5 µL of Annexin V conjugate.

    • Add 5 µL of PI Staining Solution.[7]

  • Incubate: Vortex gently. Incubate for 15 minutes at RT (25°C) in the dark .

  • Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze: Acquire on flow cytometer within 1 hour.

C. Controls for Setup

Every experiment requires the following to ensure validity:

  • Unstained Cells: To set voltages and identify autofluorescence.

  • Annexin V Only (Single Stain): Use apoptotic cells (e.g., treated with Staurosporine or heated at 55°C for 20 min). Used for compensation.[9][10]

  • PI Only (Single Stain): Use permeabilized/dead cells (e.g., ethanol fixed or freeze-thawed). Used for compensation.[9][10]

Data Acquisition & Gating Strategy

Workflow Logic

GatingStrategy Raw Raw Events FSC_SSC FSC vs SSC (Exclude Debris) Raw->FSC_SSC Light Scatter Doublets FSC-H vs FSC-A (Singlet Gate) FSC_SSC->Doublets Gate Main Population QuadPlot Annexin V vs PI (Quad Gate Analysis) Doublets->QuadPlot Fluorescence

Figure 2: Hierarchical gating strategy to isolate single cells before apoptotic analysis.

Data Interpretation (The Quadrant Plot)

Set a "Quad Gate" based on your Unstained and FMO controls.

QuadrantPhenotypeAnnexin VPIBiological Status
Q3 (LL) Double NegativeNegativeNegativeViable Cells
Q4 (LR) Annexin V+ OnlyPositiveNegativeEarly Apoptosis (Membrane intact, PS exposed)
Q2 (UR) Double PositivePositivePositiveLate Apoptosis / Necrosis (Membrane compromised)
Q1 (UL) PI+ OnlyNegativePositiveNecrosis / Debris (Rare in pure samples; often nuclear debris)

Note: Quadrant positions (UL/UR/LL/LR) depend on which axis PI and Annexin are assigned to. The table above assumes Annexin V on X-axis and PI on Y-axis.

Troubleshooting & Optimization (Senior Scientist Insights)

1. "All my cells are PI positive, even the controls."

  • Cause: Harsh handling.[9][11][12] Vortexing too vigorously or pipetting too fast can shear membranes.

  • Solution: Use wide-bore tips. Do not vortex pellets; flick the tube gently.

  • Cause: Adherent cell digestion.[13][12]

  • Solution: Reduce trypsin time or switch to Accutase. Ensure all trypsin is neutralized (trypsin eats membranes).

2. "I see no Annexin V signal in my positive control."

  • Cause: Lack of Calcium.

  • Solution: Did you use PBS instead of Binding Buffer for the final resuspension? The binding is reversible. If you wash away the calcium, Annexin V falls off the PS. Always keep cells in Binding Buffer during acquisition.

3. "My GFP cells are showing up as Apoptotic."

  • Cause: Spectral Overlap. GFP and FITC have nearly identical emission spectra.[9]

  • Solution: Use Annexin V-APC or Annexin V-PE (if no PE channel conflict) for GFP-transfected lines.

4. "The 'Debris' population is high."

  • Context: Apoptotic cells shrink (decreased FSC) and become more granular (increased SSC).

  • Advice: Do not set your FSC/SSC gate too tight on the "normal" population, or you will gate out the very apoptotic cells you are trying to measure. Back-gate from the Annexin+ population to see where they fall on FSC/SSC.

References

  • Vermes, I., et al. (1995).[2][14] A novel assay for apoptosis.[1][2][15] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39–51.[14]

  • BioLegend. (n.d.). Annexin V Staining Protocol. BioLegend Protocols.

  • Thermo Fisher Scientific. (n.d.). Annexin V Staining for Flow Cytometry.[1][2][3][4][7][9][10][15] Thermo Fisher Resources.

  • BD Biosciences. (n.d.). Apoptosis Detection by Flow Cytometry.[1][2][4][7][9][10][14][15] BD Technical Resources.

Sources

Thin-layer chromatography (TLC) methods for cotarnine iodide analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, stability-indicating Thin-Layer Chromatography (TLC) protocol for Cotarnine Iodide , a hemostatic isoquinoline alkaloid.

Methodology for Identification, Purity Profiling, and Stability Assessment

Introduction & Chemical Context

Cotarnine Iodide (and its chloride analog) is an oxidative degradation product of Noscapine , an opium alkaloid. Historically used as a hemostatic agent, its analysis is critical not only for active pharmaceutical ingredient (API) verification but also as a stability marker in Noscapine formulations.

The Chemical Challenge: The Pseudo-Base Equilibrium

Cotarnine presents a unique chromatographic challenge due to its pH-dependent tautomerism. It exists in equilibrium between:

  • Quaternary Ammonium Form (Salt): Polar, water-soluble, yellow color. Dominant in acidic/neutral pH.

  • Carbinolamine (Pseudo-base) Form: Lipophilic, colorless. Dominant in basic pH.

Chromatographic Implication: Without proper mobile phase buffering, Cotarnine can exhibit "spot splitting" or severe tailing as it oscillates between these forms on the silica surface. This protocol utilizes a validated solvent system that stabilizes the migration behavior.

Method Development Strategy

Two distinct protocols are provided:

  • Protocol A (Quantitative/Stability): Optimized for separating Cotarnine from its parent (Noscapine) and degradation byproducts (Opianic acid).

  • Protocol B (Rapid Identification): A qualitative screening method using specific alkaloid detection reagents.

System Suitability Requirements
  • Stationary Phase: Silica Gel 60 F

    
     (Pre-coated aluminum or glass plates).[1]
    
  • Temperature: 20–25°C (Controlled environment to prevent solvent demixing).

  • Humidity: <60% RH (High humidity deactivates silica).

Experimental Protocols

Protocol A: Stability-Indicating Purity Analysis

Best for: Quality Control (QC), Impurity Profiling, and Stability Testing.

1. Reagent Preparation
  • Mobile Phase: Chloroform : Methanol (20 : 1 v/v).

    • Note: This ratio (equivalent to 10:0.[1]5) is validated to separate Noscapine (

      
      ) from Cotarnine (
      
      
      
      ).
  • Diluent: Methanol (HPLC Grade).

2. Standard & Sample Preparation
  • Standard Stock Solution: Dissolve 10 mg Reference Standard Cotarnine Iodide in 10 mL Methanol.

  • Test Sample: Dissolve 10 mg of analyte in 10 mL Methanol.

  • System Suitability Solution: Mix 5 mg Noscapine and 5 mg Cotarnine Iodide in 10 mL Methanol.

3. Chromatographic Procedure
  • Activation: Heat TLC plate at 105°C for 30 mins (optional but recommended for sharp bands).

  • Spotting: Apply 10 µL of each solution as bands (not spots) 10 mm from the bottom edge. Band width: 6–8 mm.

  • Development: Saturate a twin-trough chamber with mobile phase for 20 minutes (filter paper lined). Develop plate until solvent front reaches 80 mm.

  • Drying: Air dry in a fume hood for 15 minutes to remove chloroform.

4. Detection
  • Primary: UV Absorption at 254 nm .[2]

    • Observation: Cotarnine appears as a dark quenching spot against the bright green fluorescent background.

  • Secondary (Confirmation): UV at 365 nm .

    • Observation: Some isoquinoline derivatives exhibit blue fluorescence.

Protocol B: Specific Alkaloid Identification

Best for: Raw material ID and confirming the "alkaloid" nature of the spot.

1. Mobile Phase Modification
  • System: Toluene : Ethyl Acetate : Diethylamine (70 : 20 : 10 v/v).

    • Why Diethylamine? The basic modifier forces Cotarnine into its pseudo-base form, reducing interaction with silanol groups and eliminating tailing.

2. Detection Reagent: Modified Dragendorff’s
  • Preparation: Mix 0.85g Basic Bismuth Nitrate in 10mL Glacial Acetic Acid + 40mL Water (Sol A). Mix 8g Potassium Iodide in 20mL Water (Sol B). Combine equal parts A+B.

  • Application: Spray lightly over the dried plate.

  • Result: Cotarnine appears as a distinct Orange-Red spot on a yellow background.

Data Summary & Analysis

Expected Values (Protocol A)
Compound

Value (Approx)
Detection Characteristics
Noscapine (Parent)0.85 ± 0.04UV 254 (Dark), Dragendorff (Orange)
Cotarnine (Analyte)0.45 ± 0.05UV 254 (Dark), Dragendorff (Red/Orange)
Opianic Acid (Degradant)0.10 ± 0.05UV 254 (Dark), Bromocresol Green (Yellow)
Visualizing the Stability Pathway

The following diagram illustrates the degradation logic that necessitates this specific TLC separation.

CotarnineAnalysis cluster_TLC TLC Separation Logic (Silica Gel) Noscapine Noscapine (Parent Drug) Rf ~ 0.85 Oxidation Oxidative Cleavage Noscapine->Oxidation Acid/Oxidant Cotarnine Cotarnine (Target Analyte) Rf ~ 0.45 Oxidation->Cotarnine Opianic Opianic Acid (Byproduct) Rf ~ 0.10 Oxidation->Opianic

Figure 1: Degradation pathway of Noscapine yielding Cotarnine.[3][4] The TLC method must resolve these three distinct polarity zones.

Experimental Workflow Diagram

TLCWorkflow cluster_Detect Detection Modes Start Sample Preparation (Dissolve 10mg in 10mL MeOH) PlatePrep Plate Activation (105°C for 30 min) Start->PlatePrep Spotting Sample Application (Band spray / Capillary) PlatePrep->Spotting Chamber Chamber Saturation (CHCl3:MeOH 20:1, 20 mins) Spotting->Chamber Develop Development (Run length: 80mm) Chamber->Develop Dry Drying (Fume hood, 15 mins) Develop->Dry UV UV 254nm (Quant/Purity) Dry->UV Chem Dragendorff Spray (Identity) Dry->Chem

Figure 2: Step-by-step execution flow for the Cotarnine Iodide TLC analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Streaking Ionization of the amine group on acidic silica.Add 1% Triethylamine or Ammonia to the mobile phase (Protocol B).
Fading Spots Oxidation of the analyte or reagent instability.Visualize immediately after drying.[5] If using Iodine vapor, mark spots instantly.
"White" Spots (Dragendorff) Non-wetting by reagent or high lipophilicity.Ensure plate is fully dried of mobile phase. Re-spray with Sodium Nitrite to intensify.[6]
Rf Drift Chamber saturation variance.Use filter paper lining in the jar; allow exactly 20 mins saturation time.

References

  • Ashour, A., Hegazy, M. A., Moustafa, A. A., Kelani, K. O., & Abdel-Fattah, L. E. (2009).[1] Validated stability-indicating TLC method for the determination of noscapine. Drug Testing and Analysis, 1(7), 327–338.[1] Link

  • Biosynth. (n.d.). Cotarnine Chloride Product Information. Link

  • Mao, Y., Song, S., Zhao, D., & Cheng, M. (2014). A New Total Synthesis of (±)-α-Noscapine. Organic Process Research & Development. Link

  • Touchstone, J. C. (1992).[7] Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Referenced for general detection reagent preparation).[5][7]

Sources

1H NMR and 13C NMR spectroscopy for cotarnine iodide structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Cotarnine Iodide via 1H and 13C NMR Spectroscopy

Abstract

This guide details the structural elucidation of Cotarnine Iodide (C₁₂H₁₄INO₃), a quaternary ammonium salt derivative of the benzylisoquinoline alkaloid class.[1][2] Unlike its free base form, which exhibits complex tautomerism between a pseudo-base (cyclic hemiaminal) and an open-chain aldehyde, Cotarnine Iodide exists predominantly in the iminium (quaternary ammonium) form in polar solvents.[3] This protocol provides optimized acquisition parameters, expected chemical shifts, and a self-validating logic flow for confirming the salt structure using 1H and 13C NMR in DMSO-d₆.[3]

Introduction & Chemical Context

Cotarnine is a degradation product of noscapine and is historically significant as a hemostatic agent.[2] The structural analysis of Cotarnine salts presents a specific challenge: Tautomeric Equilibrium .

  • Free Base: Exists in equilibrium between a cyclic carbinolamine (A) and an open-chain amino-aldehyde (B).[2][3]

  • Iodide Salt: The presence of the iodide counter-ion and the acidic environment stabilizes the Isoquinolinium (Iminium) cation (C).[2]

Crucial Insight: In DMSO-d₆, Cotarnine Iodide will not show an aldehyde proton (~10 ppm) or a hemiaminal hydroxyl.[3] Instead, the spectrum is dominated by the deshielded iminium proton (H-1) and the quaternary nitrogen environment.[3]

Materials and Methods

Sample Preparation
  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.[2][3]

    • Reasoning: Cotarnine Iodide is an ionic salt with limited solubility in non-polar solvents like CDCl₃.[2] DMSO-d₆ ensures complete dissociation of the ion pair, providing sharp lines for the cationic species.[3]

  • Concentration: 10–15 mg of Cotarnine Iodide in 0.6 mL DMSO-d₆.

  • Tubes: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-2 to 12 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 sec (Ensure quaternary C relaxation)
Scans (NS) 161024 (Minimum for S/N > 100)
Temperature 298 K (25°C)298 K (25°C)

Structural Elucidation & Data Analysis

1H NMR Interpretation (The Cationic Signature)

The proton spectrum of Cotarnine Iodide is distinct due to the positive charge on the nitrogen, which causes significant downfield shifts (deshielding) compared to the free base.[2]

Key Diagnostic Signals:

  • The Iminium Proton (H-1): This is the most critical signal.[2][3] It appears as a singlet very far downfield, typically between 8.5 – 9.5 ppm . This confirms the C=N⁺ double bond character.[2]

  • Methylenedioxy Group (-OCH₂O-): A sharp singlet around 6.1 – 6.2 ppm .[2][3]

  • N-Methyl Group (N-CH₃): A singlet integrating to 3H.[2][3] Due to the quaternary nitrogen, this shifts downfield to approx 3.3 – 3.6 ppm .

    • Note: In DMSO-d₆, this may overlap with the residual water peak (~3.33 ppm).[3] Verify integration or use D₂O exchange if ambiguous.

  • Aromatic Proton (H-5): A singlet around 6.6 – 7.0 ppm .[2][3]

Table 1: Expected 1H NMR Chemical Shifts (DMSO-d₆)

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-1 CH=N⁺8.80 – 9.20 Singlet (s)1HDiagnostic: Iminium proton (deshielded).
H-5 Ar-H6.60 – 6.90Singlet (s)1HIsolated aromatic proton.[2][3]
-OCH₂O- Methylenedioxy6.15 – 6.25Singlet (s)2HCharacteristic of methylenedioxy bridge.[2][3]
-OCH₃ Methoxy3.90 – 4.05Singlet (s)3HAttached to C-8.[2][3]
N-CH₃ N-Methyl3.40 – 3.60Singlet (s)3HDeshielded by N⁺ charge.[2][3]
H-3, H-4 CH₂-CH₂3.00 – 4.00Multiplets4HIsoquinoline ring methylene bridge.[2][3]
13C NMR Interpretation

The carbon spectrum confirms the skeleton and the oxidation state of C-1.[2][3]

Key Diagnostic Signals:

  • Iminium Carbon (C-1): The most downfield peak, expected >160 ppm.[3]

  • Methylenedioxy Carbon: Characteristic signal at ~102 ppm.[2]

  • Methoxy Carbon: ~56-57 ppm.[2][3]

Table 2: Expected 13C NMR Chemical Shifts (DMSO-d₆)

PositionCarbon TypeShift (δ ppm)Notes
C-1 C=N⁺ (Iminium)160 – 165 Confirms salt form (Free base would be <90 ppm or >190 ppm).[2][3]
C-8 Ar-C-O145 – 150Oxygenated aromatic carbon.[2][3]
C-6, C-7 Ar-C-O (Bridge)140 – 148Methylenedioxy attachment points.[2][3]
-OCH₂O- Methylenedioxy102 – 104 Diagnostic for dioxolane ring.[2][3]
C-5 Ar-C-H105 – 110Protonated aromatic carbon.[2][3]
-OCH₃ Methoxy56 – 57Standard methoxy shift.[2][3]
N-CH₃ N-Methyl48 – 52Shifted by quaternary nitrogen.[2][3]
C-3, C-4 Alkyl CH₂25 – 50Ring methylenes.[2][3]

Validation Workflow (Self-Validating System)

To ensure the structure is Cotarnine Iodide and not the free base or a degradation product, follow this logic flow.

Cotarnine_Validation Start Start: Cotarnine Iodide Sample Solvent Dissolve in DMSO-d6 Start->Solvent H1_Scan Acquire 1H NMR Solvent->H1_Scan Decision_H1 Is there a singlet > 8.5 ppm? H1_Scan->Decision_H1 Iminium_Confirmed Iminium (Salt) Form Confirmed Decision_H1->Iminium_Confirmed Yes Pseudo_Base Likely Free Base (Hemiaminal) Decision_H1->Pseudo_Base No (Signal at ~6.5 or ~10 ppm) Check_NMe Check N-Me Integration (3H) Iminium_Confirmed->Check_NMe Check_OCH2O Check O-CH2-O Singlet (~6.2 ppm) Check_NMe->Check_OCH2O C13_Scan Acquire 13C NMR Check_OCH2O->C13_Scan Decision_C1 Is C-1 > 160 ppm? C13_Scan->Decision_C1 Decision_C1->Pseudo_Base No Final Structure Validated: Cotarnine Iodide Decision_C1->Final Yes

Figure 1: Logic flow for the structural validation of Cotarnine Iodide. The presence of the low-field iminium proton is the primary "Go/No-Go" decision point.

Advanced Verification: 2D NMR (HMBC)

If the 1D spectra are ambiguous (e.g., overlapping N-Me and water peaks), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tie-breaker.[3]

  • Experiment: 1H-13C HMBC.

  • Target Correlation: Look for a cross-peak between the N-Methyl protons (~3.5 ppm) and C-1 (~160 ppm) and C-3 .[2][3]

  • Significance: This proves the methyl group is attached to the nitrogen that is part of the isoquinoline ring system, confirming the quaternary ammonium structure.[2]

References

  • PubChem. Cotarnine (Compound Summary). National Library of Medicine.[2] Available at: [Link][2][3]

  • Organic Chemistry Data. 1H NMR Chemical Shifts (General Alkaloid/Isoquinoline Data). Available at: [Link][2][3]

  • DrugFuture. Cotarnine Chloride/Iodide Properties and References. Available at: [Link][2][3]

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) for Characterization of Cotarnine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cotarnine is a tetrahydroisoquinoline alkaloid and a primary metabolite of noscapine, currently under intense investigation as a scaffold for novel anticancer and antimicrobial agents. Its unique chemical behavior—existing in equilibrium between a cyclic pseudo-base (amino-acetal) and an open-chain iminium salt—presents specific challenges for analytical characterization.

This guide provides a comprehensive protocol for the analysis of cotarnine and its derivatives using High-Resolution Mass Spectrometry (HRMS). By leveraging the pH-dependent equilibrium, researchers can optimize ionization efficiency and generate diagnostic fragmentation patterns essential for structural confirmation and impurity profiling in drug development.

Introduction: The "Chameleon" Alkaloid

The structural characterization of cotarnine derivatives requires a deep understanding of its solution-phase chemistry. Unlike stable alkaloids, cotarnine undergoes a reversible transformation based on solvent pH:

  • Pseudo-base Form (Neutral, pH > 9): A cyclic amino-acetal structure. In this form, the molecule is lipophilic and ionizes poorly in ESI without modification.

  • Iminium Form (Cationic, pH < 7): An open-ring quaternary ammonium salt. This form is highly polar, exhibits excellent ionization efficiency in ESI(+), and serves as the primary precursor for MS/MS studies.

Critical Insight: To ensure reproducible HRMS data, the mobile phase must be acidified (typically 0.1% Formic Acid) to drive the equilibrium entirely to the iminium form (


 220.0968), eliminating peak splitting and maximizing sensitivity.

Experimental Design & Method Development

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of derivative in 1 mL Methanol (MeOH).

  • Working Solution: Dilute to 1 µg/mL in Water:Methanol (50:50 v/v) containing 0.1% Formic Acid. Note: The acid is crucial to stabilize the iminium cation immediately upon dilution.

LC-HRMS Conditions

This method is optimized for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles for quantitation.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm)Retains polar iminium species better than standard C18.
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH to stabilize cation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B (0-1 min)

95% B (10 min)

Hold (2 min)
General screening gradient for diverse derivatives.
Flow Rate 0.3 mL/minOptimal for ESI ionization efficiency.
Ion Source ESI Positive (+)Targets the pre-charged iminium nitrogen.
Capillary Voltage 3.0 - 3.5 kVStandard positive mode setting.
Cone Voltage 30 VPrevents in-source fragmentation of labile derivatives.
Mass Range

50 - 1000
Covers precursor and low-mass diagnostic fragments.

Protocol 1: Exact Mass Confirmation & Equilibrium Control

Objective: Confirm the elemental composition of the parent scaffold and verify the "Iminium Shift."

Step-by-Step Workflow:
  • Acquire Full Scan MS: Inject the standard cotarnine reference.

  • Verify Precursor Ion:

    • In acidic conditions, observe the Base Peak at

      
       220.0968  (Calculated for 
      
      
      
      , error < 5 ppm).
    • Note: If a peak at

      
       238.1074 (
      
      
      
      of pseudo-base) is observed, the source acidity is insufficient. Increase formic acid concentration.
  • Analyze Isotopic Pattern: Confirm the presence of the methylenedioxy and methoxy groups by checking the A+1 and A+2 abundances, which should match the theoretical distribution for

    
    .
    
Visualizing the Equilibrium

The following diagram illustrates the critical pH-dependent transition that dictates the MS observation.

Cotarnine_Equilibrium PseudoBase Pseudo-base Form (Neutral Cyclic) MW: 237.25 Iminium Iminium Cation (Open Ring) m/z 220.0968 PseudoBase->Iminium + H+ (Acidic pH) - H2O Iminium->PseudoBase + OH- (Basic pH) MS_Signal Mass Spec Signal Base Peak: 220.1 Iminium->MS_Signal ESI(+)

Figure 1: The acid-catalyzed conversion of the neutral pseudo-base to the detectable iminium cation.

Protocol 2: Structural Elucidation via MS/MS Fragmentation

Objective: Differentiate cotarnine derivatives (e.g., C6-amino acid conjugates) using characteristic fragmentation pathways.

Mechanism of Fragmentation

Cotarnine derivatives fragment through predictable pathways driven by the stability of the aromatic core and the methylenedioxy ring.

  • Primary Loss (Methylenedioxy Ring): The dioxolane ring is labile under CID (Collision Induced Dissociation), often leading to losses of 30 Da (CH₂O) or 44 Da (CO₂/rearrangement) .

  • Secondary Loss (Methoxy Group): Loss of 15 Da (•CH₃) or 31 Da (•OCH₃) from the C8 position.

  • Derivative-Specific Cleavage: For C6-substituted derivatives (e.g., Cotarnine-Tryptophan), the bond between the cotarnine core and the substituent is often the weakest, yielding a diagnostic Cotarnine Core ion (

    
     220)  in the MS/MS spectrum.
    
Experimental Steps:
  • Select Precursor: Isolate the derivative ion (e.g.,

    
    ).
    
  • Apply Collision Energy (CE): Ramp CE from 10 to 40 eV.

  • Identify Diagnostic Ions:

Fragment Ion (

)
Structure/LossDiagnostic Value
220.0968

Core Scaffold. Indicates the cotarnine skeleton is intact.
205.0733

Loss of methyl radical from methoxy group.
190.0498

Loss of formaldehyde from methylenedioxy ring.
Substituent Ion VariableE.g.,

205 for Tryptophan (if charge retains on AA).
Fragmentation Pathway Diagram[2]

Fragmentation_Pathway Precursor Derivative Precursor [M]+ Core Cotarnine Core m/z 220.0968 Precursor->Core Neutral Loss of Substituent Substituent Substituent Fragment (e.g., Amino Acid) Precursor->Substituent Charge Retention on Side Chain Frag1 Demethylated Core m/z 205.07 Core->Frag1 - CH3• (15 Da) Frag2 Dioxolane Loss m/z 190.05 Core->Frag2 - CH2O (30 Da)

Figure 2: Common fragmentation pathways for C6-substituted cotarnine derivatives.

Protocol 3: Impurity Profiling (Noscapine Analysis)

Context: Cotarnine is a degradation product of Noscapine. In drug development, quantifying this impurity is critical (ICH Q3B limits).

Method Parameters:
  • Separation Challenge: Noscapine is non-polar; Cotarnine is polar (ionic).

  • Gradient Modification: Start with low organic (3-5% B) for at least 2 minutes to trap the polar cotarnine iminium ion on the column head before elution.

  • Detection: Use Parallel Reaction Monitoring (PRM) or MRM for high sensitivity.

    • Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).

References

  • Noscapine and Cotarnine Derivatives: Ebrahimi, S. et al. "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents."[1] ACS Omega, 2023. Link

  • Fragmentation of Isoquinoline Alkaloids: Qing, Z. et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry."[2] Scientific Reports, 2020.[2] Link

  • Noscapine Impurity Profiling: Tomsu, D. et al. "Fragmentation study of noscapine derivatives under electrospray conditions." Rapid Communications in Mass Spectrometry, 2014. Link

  • General Alkaloid Fragmentation: Demarque, D.P. et al. "Fragmentation pathways of alkaloids in electrospray ionization tandem mass spectrometry." Natural Product Reports, 2016. Link

Sources

In vivo experimental design for testing cotarnine iodide in murine cancer models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigational Profiling of Cotarnine Iodide in Murine Oncology Models

Abstract

Cotarnine Iodide, historically utilized as a hemostatic agent, has emerged as a candidate for oncological repurposing. Structurally related to noscapine (a phthalide isoquinoline alkaloid), the cotarnine moiety exhibits microtubule-interfering capabilities, while its iodide salt form introduces potential modulation of oxidative stress and autophagy pathways. This application note provides a rigorous, self-validating framework for evaluating the therapeutic index (TI) and mechanism of action (MOA) of Cotarnine Iodide in murine cancer models.

Mechanistic Rationale & Experimental Logic

To design a robust in vivo study, one must understand the hypothesized dual-action mechanism. Unlike standard chemotherapy, Cotarnine Iodide likely operates via a "soft" cytotoxic pathway:

  • The Cotarnine Moiety: Acts as a weak microtubule-binding agent (binding to tubulin), arresting mitosis without the severe neurotoxicity associated with taxanes.

  • The Iodide Component: High intracellular iodide concentrations can trigger mitochondrial stress and Reactive Oxygen Species (ROS) generation, forcing the cell into autophagy. If the autophagic flux is overwhelmed, the cell switches to apoptosis (Type I cell death).

Figure 1: Hypothesized Dual-Action Pathway

The following diagram illustrates the convergence of microtubule disruption and ROS-mediated stress.

CotarnineMechanism Cotarnine Cotarnine Iodide (Systemic Admin) Dissociation Dissociation (Plasma/Intracellular) Cotarnine->Dissociation Cot_Base Cotarnine Moiety Dissociation->Cot_Base Iodide Iodide Ion (I-) Dissociation->Iodide Tubulin Tubulin Binding (Microtubule Destabilization) Cot_Base->Tubulin Mito Mitochondrial Stress (ROS Generation) Iodide->Mito High Conc. Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Autophagy Autophagic Flux (LC3B-II Accumulation) Mito->Autophagy Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Autophagy->Apoptosis Flux Overload

Caption: Figure 1. Dual-stream mechanism where microtubule arrest and ROS-induced autophagy converge to trigger apoptosis.

Pre-Clinical Formulation & Dose Selection

Before initiating efficacy studies, the formulation must be optimized for bioavailability and stability.

Formulation Protocol:

  • Solubility: Cotarnine Iodide is a salt, rendering it more water-soluble than noscapine base.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4. Avoid DMSO if possible to prevent confounding toxicity in chronic dosing.

  • Stability: Fresh preparation is required daily. Iodide salts can be light-sensitive; protect stock solutions with amber vials.

Dose Range Finding (DRF): Based on noscapine derivative studies [1][2], the therapeutic window is likely between 10 mg/kg and 100 mg/kg .

  • Low Dose: 20 mg/kg (Sub-therapeutic/Maintenance)

  • High Dose: 60 mg/kg (Aggressive)

  • Route: Intraperitoneal (IP) is recommended for initial proof-of-concept to ensure consistent systemic exposure. Oral gavage (PO) is a secondary option for translational relevance.

Murine Model Selection

The choice of model dictates the validity of the data.

Model TypeRecommended LineRationale
Syngeneic 4T1 (Murine Breast) Primary Recommendation. Allows evaluation of efficacy in an immunocompetent system. 4T1 is highly metastatic; Cotarnine’s anti-migratory potential can be tested here.
Xenograft A549 (Human Lung) Use for specific mechanistic validation (e.g., if targeting human-specific tubulin isoforms). Requires nude (nu/nu) mice.

Experimental Protocol: The 4T1 Syngeneic Model

This protocol uses a "Staged Randomization" approach to eliminate bias from initial tumor take rates.

Phase I: Inoculation & Establishment
  • Cell Prep: Harvest 4T1 cells in exponential growth phase (approx. 70-80% confluence). Resuspend in PBS at

    
     cells/mL.
    
  • Injection: Inject

    
     (
    
    
    
    cells) subcutaneously into the right mammary fat pad of BALB/c female mice (6-8 weeks old).
  • Monitoring: Monitor daily. Tumors usually become palpable (

    
    ) by Day 7-10.
    
Phase II: Randomization & Treatment (Day 0 of Treatment)

Crucial Step: Do not randomize by weight alone. Randomize by Tumor Volume (TV) to ensure equal baseline tumor burden across groups.

  • Formula:

    
    
    
  • Groups (n=10 per group):

    • Vehicle Control: PBS, IP, q.d. (daily).[1][2][3]

    • Cotarnine Low: 20 mg/kg, IP, q.d.

    • Cotarnine High: 60 mg/kg, IP, q.d.

    • Positive Control: Paclitaxel (10 mg/kg, IP, q3d) or Cisplatin (depending on sensitivity).

Phase III: Maintenance & Endpoints
  • Duration: 21-28 Days.

  • Measurements: Caliper measurements every 48 hours. Body weight daily (toxicity proxy).

  • Humane Endpoint: Tumor burden >1500

    
     or >20% body weight loss.
    
Figure 2: Experimental Workflow Timeline

Workflow Inoculation Day -7: Tumor Inoculation (1x10^5 4T1 cells) Palpation Day -7 to 0: Growth Phase (Monitor Take Rate) Inoculation->Palpation Randomization Day 0: Randomization (Target TV: 100mm^3) Palpation->Randomization Reach Threshold Treatment Day 1-21: Dosing Phase (IP Daily) Randomization->Treatment Groups Established Necropsy Day 22: Necropsy & Tissue Harvest Treatment->Necropsy Endpoint

Caption: Figure 2.[4] Chronological workflow from inoculation to tissue harvest.

Readouts & Biomarker Validation

To elevate the study from "phenotypic observation" to "mechanistic proof," specific biomarkers must be analyzed.

A. Primary Efficacy Data
  • Tumor Growth Inhibition (TGI):

    
    
    
  • Kaplan-Meier Survival: Time to reach humane endpoint.

B. Mechanistic Validation (IHC/Western Blot)

Since we hypothesize autophagy and apoptosis:

MarkerTechniqueExpected OutcomeRationale
LC3B-II Western BlotIncreasedIndicates autophagosome formation (autophagic flux).
p62 (SQSTM1) Western BlotDecreasedIndicates successful autophagic degradation. If p62 increases with LC3B-II, flux is blocked.
Cleaved Caspase-3 IHC / WBIncreaseddefinitive marker of apoptosis execution.
Ki-67 IHCDecreasedMarker of cellular proliferation.
Thyroid Histology H&E StainUnchangedSafety Check: High iodide can perturb thyroid function. This control proves lack of off-target toxicity.[5]

Statistical Power & Data Integrity

  • Sample Size: Power analysis (

    
    ) suggests n=10 per group to detect a 30% difference in tumor volume with moderate variance.
    
  • Outliers: Use the Grubbs' test to identify outliers, but exclusion must be justified by technical error (e.g., failed injection), not biological variation.

  • Blinding: The researcher measuring tumors should be blinded to the treatment groups to prevent bias.

References

  • Heidari, Z., et al. (2021). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega, 6(26), 16826–16838.

  • Wang, A., et al. (2018). "Autophagy regulates high concentrations of iodide-induced apoptosis in SH-SY5Y cells."[6] Toxicology Letters, 285, 8-14.

  • Kucukkurt, I., et al. (2013). "Cisplatin Mouse Models: Treatment, Toxicity and Translatability." Toxics, 11(5), 417.

  • Liu, X.H., et al. (2009). "Iodine mediated mechanisms and thyroid carcinoma."[7] Critical Reviews in Clinical Laboratory Sciences, 46(5-6), 302-318.

Sources

Application Note: Copper-Catalyzed C1-Alkynylation of Cotarnine Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for the Copper-Catalyzed C1-Alkynylation of Cotarnine Iodide , a critical transformation for accessing 1-substituted tetrahydroisoquinoline alkaloids (e.g., noscapinoids).[1]

Introduction & Scientific Rationale

Cotarnine iodide is a stable iminium salt derivative of the alkaloid cotarnine. In solution, cotarnine exists in a dynamic equilibrium between a pseudo-base (amino-alcohol) and an iminium cation.[1] The C1 position of the tetrahydroisoquinoline ring is highly electrophilic in the iminium form, making it a prime target for nucleophilic attack.

While traditional methods rely on strong nucleophiles (Grignard reagents, organolithiums) that require harsh conditions and protecting groups, Copper(I)-catalyzed alkynylation offers a milder, chemoselective alternative.[2] This reaction, often conceptualized as a variant of the A3-coupling (Aldehyde-Amine-Alkyne), utilizes the pre-formed iminium core of cotarnine to react with terminal alkynes.[1]

Key Advantages of Cu-Catalysis:

  • Atom Economy: Direct coupling of terminal alkynes without pre-activation (e.g., stannanes).[2]

  • Mild Conditions: Operates at ambient or moderate temperatures, preserving sensitive functional groups on the alkyne partner.[2]

  • Mechanistic Control: Copper forms a transient Cu-acetylide species that selectively attacks the iminium ion, avoiding side reactions common with harder nucleophiles.

Mechanism of Action

The reaction proceeds via a dual-activation pathway.[1][3] The copper catalyst activates the terminal alkyne by lowering the pKa of the C(sp)–H bond, facilitating deprotonation by a mild base.[2] Simultaneously, the cotarnine iodide salt provides the electrophilic iminium species.

Mechanistic Cycle (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the formation of the Cu-acetylide intermediate and its nucleophilic addition to the cotarninium cation.

CotarnineMechanism Start Start: Reagents Alkyne Terminal Alkyne (R-C≡C-H) Start->Alkyne Cotarnine Cotarnine Iodide (Iminium Form) Start->Cotarnine Cu_Pre Cu(I) Catalyst Cu_Acetylide Intermediate A: Cu-Acetylide Species (R-C≡C-Cu) Cu_Pre->Cu_Acetylide Alkyne->Cu_Acetylide + Cu(I) / Base - Base-H+ Base Base (e.g., Morpholine) Complex Intermediate B: Cu-Acetylide-Iminium Complex Cu_Acetylide->Complex Coordination Cotarnine->Complex Product Product: 1-Alkynyl Cotarnine Derivative Complex->Product Nucleophilic Attack Reductive Elimination Product->Cu_Pre Catalyst Regeneration

Caption: Figure 1. Catalytic cycle for the Cu-catalyzed alkynylation of cotarnine iodide. The Cu-acetylide acts as a soft nucleophile targeting the C1-iminium center.[1]

Experimental Protocol

This protocol describes the synthesis of a 1-alkynyl cotarnine derivative using Phenylacetylene as the model substrate.[1] This system is robust and can be adapted for various functionalized alkynes.

Reagents & Materials
ReagentEquiv.[1]MW ( g/mol )Role
Cotarnine Iodide 1.0347.15Substrate (Electrophile)
Phenylacetylene 1.5102.13Coupling Partner (Nucleophile)
Copper(I) Iodide (CuI) 0.1 (10 mol%)190.45Catalyst
Morpholine 1.287.12Base / Ligand
Acetonitrile (MeCN) --Solvent (Anhydrous)
Step-by-Step Methodology

Step 1: Catalyst Activation & Alkyne Deprotonation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cool to room temperature under a stream of nitrogen.

  • Add CuI (19 mg, 0.1 mmol) and Acetonitrile (5.0 mL) .

  • Add Phenylacetylene (165 µL, 1.5 mmol) followed by Morpholine (105 µL, 1.2 mmol) .

  • Observation: The mixture may turn slightly yellow or green, indicating the formation of the copper-acetylide species. Stir at room temperature for 10–15 minutes.

Step 2: Substrate Addition 6. Add Cotarnine Iodide (347 mg, 1.0 mmol) directly to the reaction flask. 7. Note: Cotarnine iodide is typically a yellow/orange solid.[1] Ensure it is finely powdered to aid dissolution.[1]

Step 3: Reaction 8. Heat the reaction mixture to 60°C in an oil bath. 9. Monitor the reaction by TLC (Silica gel; Eluent: EtOAc/Hexane 1:1).[1][2]

  • Cotarnine Iodide Rf: ~0.1 (streaks due to ionic nature).[1]
  • Product Rf: ~0.5–0.6 (distinct non-polar spot).[1][2]
  • Reaction is typically complete within 2–4 hours .[1]

Step 4: Workup & Purification [1] 11. Cool the mixture to room temperature. 12. Filter the mixture through a short pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate (20 mL). 13. Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ (15 mL) followed by Brine (15 mL) .[1] 14. Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. 15. Purify the crude residue via Flash Column Chromatography (SiO₂; Gradient: 10% → 30% EtOAc in Hexanes).[1][2]

Workflow Diagram

ProtocolWorkflow Step1 1. Catalyst Prep CuI + Alkyne + Base in MeCN (15 min) Step2 2. Addition Add Cotarnine Iodide (Solid) Step1->Step2 Step3 3. Reaction Heat at 60°C (2-4 Hours) Step2->Step3 Step3->Step3 Monitor TLC Step4 4. Workup Filter (Celite) Wash (NaHCO3) Step3->Step4 Step5 5. Purification Flash Column (EtOAc/Hex) Step4->Step5

Caption: Figure 2. Operational workflow for the batch synthesis of 1-alkynyl cotarnine derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive CatalystUse fresh CuI (white powder).[1] Green/Blue CuI indicates oxidation to Cu(II).[1][2]
Starting Material Remains Equilibrium ShiftCotarnine iodide may not be fully dissolving.[1] Add a co-solvent like DMF (10% v/v) or increase temp to 80°C.
Byproduct Formation Glaser CouplingHomocoupling of alkyne (diyne formation) occurs if O₂ is present.[1][2] Ensure strict N₂ atmosphere.
Poor Yield Product HydrolysisThe C1-alkynyl bond can be acid-sensitive.[1] Avoid acidic workup; use basic alumina for purification if silica causes degradation.[1]

Safety & Handling

  • Cotarnine Iodide: Alkaloid derivative.[1] Handle with gloves and mask.[1] Avoid inhalation of dust.[1]

  • Copper(I) Iodide: Toxic to aquatic life.[1][2] Dispose of heavy metal waste in designated containers.

  • Acetonitrile: Flammable and toxic.[1] Use in a well-ventilated fume hood.[1]

References

  • Li, Z., & Li, C. J. (2004). Highly Efficient Copper-Catalyzed Synthesis of 1-Substituted Tetrahydroisoquinolines. Journal of the American Chemical Society, 126(38), 11810-11811.[2] Link[1]

  • Koroleva, M. A., et al. (2015). Alkynylation of Cotarnine Chloride by Ag(I) Acetylenides. Chemistry of Heterocyclic Compounds, 51(5), 456-460.[2] Link

  • Wei, C., & Li, C. J. (2003). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Copper in Water. Journal of the American Chemical Society, 125(32), 9584-9585.[2] Link[1]

  • Ukhin, L. Y., et al. (2009).[2] Reaction of Cotarnine Chloride with Terminal Acetylenes.[4] Russian Journal of Organic Chemistry, 45, 626–627.[2] Link

Sources

Application Note: Synthesis of Thio-Cotarnine Analogs & Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the synthesis, purification, and application of thio-cotarnine analogs. Cotarnine, a tetrahydroisoquinoline alkaloid derived from noscapine, possesses a unique pseudobase-iminium equilibrium at the C-1 position. This electrophilic center allows for facile functionalization with sulfur nucleophiles. This guide presents a validated, metal-free "green" synthesis protocol for C-1 thio-analogs and details their potential as tubulin-binding anticancer agents and antimicrobial scaffolds.

Introduction: The Electrophilic Nature of Cotarnine

The reactivity of cotarnine (and noscapine metabolites) is governed by the equilibrium between its closed carbinolamine (pseudobase) form and its open iminium cation form.

  • Closed Form: In non-polar solvents or basic conditions, cotarnine exists as a cyclic hemiaminal ether.

  • Open Form: In protic solvents or acidic media, the C-1 oxygen is protonated and leaves as water, generating a highly electrophilic iminium species.

Strategic Advantage: This equilibrium allows for the direct introduction of sulfur nucleophiles (thiols, dithiocarbamates) at the C-1 position without transition metal catalysis, utilizing the iminium ion as an in situ generated electrophile.

Mechanism of Action (Pathway Diagram)

CotarnineMechanism CotarnineClosed Cotarnine (Carbinolamine Form) Iminium Iminium Cation (Electrophilic Species) CotarnineClosed->Iminium Ring Opening (-OH) Acid Protic Solvent / H+ Acid->Iminium ThioAnalog Thio-Cotarnine Analog (C-1 Substituted) Iminium->ThioAnalog Nucleophilic Attack Thiol R-SH (Nucleophile) Thiol->ThioAnalog

Figure 1: The pseudobase-iminium equilibrium driving the synthesis of thio-cotarnine analogs.

Module A: Green Synthesis of Thio-Cotarnine Analogs

Protocol ID: SYN-TC-001 Methodology: Nucleophilic Substitution via Iminium Intermediate Reference: Adapted from recent green chemistry protocols (Rout et al., New J. Chem., 2025).

Reagents & Materials[1][2]
  • Precursor: Cotarnine Chloride or Cotarnine Hemihydrate (purity >98%).

  • Nucleophile: Aryl or Alkyl Thiol (e.g., Thiophenol, 4-Chlorothiophenol, Benzyl mercaptan).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) – Anhydrous preferred.

  • Catalyst: None required (Self-catalyzed by the iminium equilibrium).

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve Cotarnine Chloride (1.0 mmol) in Ethanol (5 mL) .

    • Note: If using Cotarnine Hemihydrate, add 1-2 drops of dilute HCl to facilitate iminium formation, though the reaction often proceeds in neutral alcohol due to the acidity of the thiol.

  • Addition: Cool the solution to 0°C in an ice bath. Add the Thiol (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 0°C to Room Temperature for 30 minutes .

    • Monitoring: Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The starting material spot (Rf ~0.3) should disappear, replaced by a higher Rf spot (thio-ether).

  • Workup (Precipitation): In many cases, the thio-analog precipitates directly from the ethanolic solution upon cooling or concentration.

    • If precipitate forms: Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 5 mL).

    • If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Ether.

  • Drying: Dry the solid under vacuum at 40°C for 4 hours.

Expected Data Profile
ParameterSpecification
Yield 85% - 95%
Appearance White to pale yellow crystalline solid
Reaction Time 5 - 30 minutes
Key 1H NMR Signal C-1 Proton shifts upfield (approx. 5.5 - 6.0 ppm) relative to starting material
Mass Spec (ESI) [M+H]+ corresponding to Cotarnine core + Thiol - H2O

Module B: Advanced Synthesis (Thiazolidinone Fusions)

Protocol ID: SYN-TZ-002 Application: Antimicrobial & Anti-inflammatory Screening Methodology: Cyclocondensation of Cotarnine-derived Schiff Bases.

This protocol targets the synthesis of 4-thiazolidinone derivatives, a pharmacophore known for potent antimicrobial activity, fused to the cotarnine scaffold.

Workflow Diagram

ThiazolidinoneSynthesis Start Cotarnine Derivative (Primary Amine Functionalized) SchiffBase Intermediate: Schiff Base (Imine) Start->SchiffBase + Aldehyde (-H2O) Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase Cyclization Cyclocondensation (Reflux, 6-12h) SchiffBase->Cyclization TGA Thioglycolic Acid (HS-CH2-COOH) TGA->Cyclization Product Cotarnine-Thiazolidinone Hybrid Cyclization->Product Ring Closure

Figure 2: Synthesis of thiazolidinone-cotarnine hybrids via Schiff base cyclization.

Protocol Summary
  • Schiff Base Formation: React amino-functionalized cotarnine (e.g., 5-amino-cotarnine derivative) with an aromatic aldehyde in refluxing ethanol with catalytic acetic acid.

  • Cyclization: Treat the isolated Schiff base with Thioglycolic Acid (2.0 equiv) in dry toluene or benzene.

  • Reflux: Reflux using a Dean-Stark trap to remove water (azeotropic distillation) for 6–12 hours.

  • Isolation: Neutralize with 10% NaHCO3, extract with chloroform, and purify via column chromatography.

Therapeutic Applications & Bioassays

Anticancer (Tubulin Binding)

Thio-cotarnine analogs, structurally related to noscapine, are investigated as microtubule-modulating agents. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers), noscapinoids often alter microtubule dynamics without gross polymer mass changes ("kinetic suppression").

  • Target: Tubulin (Colchicine binding site).

  • Assay: In vitro Tubulin Polymerization Assay.

  • Expected Outcome: Analogs with bulky hydrophobic thio-groups (e.g., thiophenol) at C-1 often show enhanced binding affinity compared to cotarnine due to hydrophobic interactions within the tubulin pocket.

Antimicrobial Activity

Sulfur-containing heterocycles (thiazolidinones, dithiocarbamates) are privileged structures in antibiotic design.

  • Target: Bacterial Cell Wall Synthesis / Fungal Ergosterol.

  • Assay: MIC (Minimum Inhibitory Concentration) via broth microdilution.

  • Pathogens: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Module A) Incomplete iminium formation.Add 1 drop of glacial acetic acid or HCl to the reaction mixture to catalyze ring opening.
Oily Product Impurities or solvent retention.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Reversion to Cotarnine Hydrolysis of the C-S bond.Avoid aqueous acidic workups. Store thio-analogs in a desiccator; the C-S bond at C-1 is reversible in aqueous acid.
Side Reactions (Module B) Oxidation of thiol.Perform the reaction under an inert atmosphere (Nitrogen/Argon).

References

  • Green Synthesis of Thio-Cotarnine: Sahoo, P. R., et al. (2025).[1] "Practical synthesis of thio-cotarnine analogues." New Journal of Chemistry. Royal Society of Chemistry. [Link]

  • Anticancer Mechanisms of Noscapinoids: Ebrahimi, M., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega. [Link]

  • Thiazolidinone Synthesis & Activity: Chaban, T., et al. (2024). "Synthesis of Thiazolidin-4-Ones Derivatives... and Discovery of Potential Biological Targets." Molbank. [Link]

  • Biological Importance of Sulfur Compounds: Tavakol, H. (2021).[2] "Theoretical study of the possible mechanisms for the synthesis of dialkyl thiourea from dithiocarbamate." ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cotarnine Iodide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Cotarnine Iodide Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division[1]

Executive Summary: The "Pseudo-Base" Trap

If you are experiencing low yields (<60%) or difficulty crystallizing Cotarnine Iodide, the issue rarely lies in the iodide salt formation itself. It is almost always a downstream effect of incomplete oxidative cleavage of Noscapine or poor separation from the Opianic acid byproduct.

Furthermore, Cotarnine exhibits prototropic tautomerism (equilibrium between the quaternary ammonium form and the carbinol pseudo-base). Failing to control pH during isolation pushes the equilibrium toward the oil-soluble pseudo-base, preventing proper salt crystallization.[1]

Part 1: Diagnostic Framework (Logic Tree)[1]

Before altering your reagents, locate your failure point using this diagnostic logic.

TroubleshootingLogic Start Start: Low Yield Identified Step1 Q1: Is the intermediate Cotarnine Base isolated? Start->Step1 Check1 Check: TLC/HPLC of Oxidation Mix Step1->Check1 No Step2 Q2: Is the Cotarnine Iodide oiling out? Step1->Step2 Yes Issue1 Issue: Incomplete Cleavage (Noscapine remains) Check1->Issue1 Start material present Issue2 Issue: Over-Oxidation (Tar formation) Check1->Issue2 Dark/Black solution Issue3 Issue: Pseudo-base Equilibrium (pH too high) Step2->Issue3 Product is oil/gum Issue4 Issue: Solvation Shell (Wrong Solvent System) Step2->Issue4 No precipitate

Caption: Diagnostic flow for isolating the root cause of yield loss in Cotarnine synthesis.

Part 2: Module-Specific Troubleshooting

Module A: The Oxidation Phase (Noscapine Cotarnine)

The Standard: Oxidative cleavage of Noscapine (Narcotine) using dilute Nitric Acid (


).
Target Yield:  >85% (Cotarnine Base)

Common Failure: Temperature excursion causing ring destruction.[1]

SymptomProbable CauseCorrective Action
Dark Red/Black Reaction Mix Thermal Runaway: The reaction is exothermic.[1] Temps >60°C degrade the isoquinoline ring.[1]Strict Control: Maintain reaction at 50°C ± 2°C . Add Noscapine to acid slowly over 20 mins.
High Residual Noscapine Acid Starvation:

concentration dropped below threshold.[1]
Stoichiometry: Use 12%

(w/v)
.[1] Ensure 2.5 molar equivalents of acid per mole of Noscapine.[1]
Heavy Precipitate Early Opianic Acid Saturation: Byproduct precipitating too early, trapping Cotarnine.[1]Dilution: Increase water volume by 10%. Filter the hot solution to remove Opianic acid before cooling.[1]

Critical Protocol Note: Do not boil the nitric acid solution. The cleavage of the C-C bond between the isoquinoline and phthalide moieties occurs efficiently at 50°C. Higher temperatures favor the formation of destructive nitrated byproducts.

Module B: Purification (The Opianic Acid Split)

The Problem: Cotarnine and Opianic acid are generated in a 1:1 ratio. Opianic acid is sparingly soluble in cold water, while Cotarnine is soluble.[1]

The Fix:

  • Chill the post-reaction mixture to 0-4°C for 4 hours.

  • Filtration: Opianic acid will crystallize out (white needles).[1] Filter this before basifying.

  • The "Stypticin" Check: If you carry Opianic acid into the basification step, it forms salts that co-crystallize with Cotarnine, ruining the iodide purity later.

Module C: Iodination & Salt Formation

The Problem: Users often try to react Cotarnine Base directly with Iodine (


), which is inefficient. The high-yield route is Metathesis  or Neutralization .[1]

Recommended Workflow:



OR


[1]

Troubleshooting the "Oiling Out" Phenomenon: If your Cotarnine Iodide forms a sticky yellow oil instead of crystals:

  • Solvent Polarity: You are likely using pure water.[1] Cotarnine Iodide is moderately hydrophobic compared to the chloride.[1]

  • The Fix: Use a Ethanol:Water (9:1) system.[1] Dissolve the base in warm ethanol, then add stoichiometric Hydriodic Acid (HI).

  • Induction: Cool slowly to -10°C. Rapid cooling traps solvent, causing oils.[1]

Part 3: Optimized Experimental Protocol

Based on the oxidative degradation route (Anderson/Rosenthaler method) optimized for modern reagents.

Step 1: Oxidative Cleavage[1][2]
  • Dissolve 10.0 g Noscapine in 80 mL water + 15 mL conc.

    
      (approx 12-15% final conc).[1]
    
  • Heat gently to 50°C with stirring.

  • Monitor: Evolution of nitrous fumes indicates cleavage.[1] Reaction is complete when fumes cease and solution is clear orange/yellow (approx 1-2 hours).[1]

  • Purification: Cool to 4°C overnight. Filter off the Opianic Acid precipitate.[1]

Step 2: Isolation of Base
  • Take the filtrate (containing Cotarnine Nitrate) and add 40% KOH solution dropwise until pH > 12.

  • Observation: Cotarnine base will precipitate as a pale yellow/white solid.[1]

  • Extract with Benzene or Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over

    
     and evaporate.[1] Yield Check:  You should have ~4.5g - 5.0g of Cotarnine base.[1]
    
Step 3: Conversion to Iodide
  • Dissolve the Cotarnine base in minimal warm Ethanol (Abs.) .

  • Add 1.05 eq of Potassium Iodide (KI) dissolved in minimal water (or use 57% HI solution carefully).

  • Alternative: If using HI, add dropwise until neutral/slightly acidic.[1]

  • Concentrate the solution under vacuum to half volume.

  • Crystallize: Chill to -20°C. Yellow needles of Cotarnine Iodide should form.

  • Recrystallization: If product is dark, recrystallize from Ethanol/Ethyl Acetate.[1]

Part 4: Mechanism of Action (Visualized)[1]

Understanding the cleavage is vital for troubleshooting.[1]

ReactionPathway Noscapine Noscapine (Phthalide-Isoquinoline) Intermediate Oxidative Cleavage Noscapine->Intermediate HNO3 HNO3 (50°C) HNO3->Intermediate Cotarnine Cotarnine (Aldehyde/Base Form) Intermediate->Cotarnine Soluble in Acid Opianic Opianic Acid (Byproduct) Intermediate->Opianic Precipitates at 4°C Final Cotarnine Iodide (Quaternary Salt) Cotarnine->Final Salt Formation HI HI / KI HI->Final

Caption: The oxidative cleavage pathway separating the isoquinoline core (Cotarnine) from the phthalide byproduct.[1]

Part 5: FAQ - Rapid Fire Troubleshooting

Q: My final product is brown, not yellow. Is it ruined? A: Not necessarily. Iodides are photosensitive and liberate free Iodine (


) upon light exposure, turning the salt brown. Wash the crystals with a small amount of cold thiosulfate solution or recrystallize from ethanol containing a trace of sodium bisulfite to restore the yellow color. Store in amber glass.

Q: Can I use HCl instead of HNO3 for the oxidation? A: No. Nitric acid acts as the oxidant, not just the solvent. HCl is non-oxidizing and will merely form Noscapine Hydrochloride without cleaving the molecule.[1]

Q: Why is my yield 15%? A: You likely lost the product in the mother liquor during the Opianic acid filtration. Cotarnine salts are soluble.[1][2][3] If you didn't basify and extract the filtrate, your Cotarnine went down the drain.

Part 6: References

  • Anderson, T. (1862).[1] "On the constitution of narcotine and of its products of decomposition." Journal of the Chemical Society.[1] (Foundational work on Nitric Acid oxidation of Narcotine).

  • Rout, L., et al. (2014).[1] "Synthesis of Acyl Derivatives of Cotarnine." Organic Syntheses, 91, 270-282.[1] (Modern protocol for isolating Cotarnine base with high purity).[1]

  • PubChem Compound Summary. (2024). "Cotarnine."[1][4][5][6][7][8][9][10][11][12] National Center for Biotechnology Information.[1] (Solubility and physical property data).[1]

  • Mao, Y., et al. (2013).[1][4] "A New Total Synthesis of (±)-α-Noscapine." Heterocycles, 87(12).[1][4] (Describes the reverse synthesis involving Cotarnine Iodide salts).

Sources

Technical Support Center: Cotarnine Iodide Stability & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for Cotarnine Iodide, designed for researchers and drug development scientists.

Product: Cotarnine Iodide (CAS: 82-54-2 for Cotarnine base) Class: Benzodioxole-Isoquinoline Alkaloid / Noscapine Derivative Primary Application: Hemostatic agent research, synthesis intermediate for tritoqualine, and tubulin-binding anticancer studies.[1]

Core Stability Overview

Executive Summary for the Senior Scientist: Cotarnine Iodide presents a dual-stability challenge: the labile isoquinoline core and the redox-active iodide counter-ion .[1] Unlike its parent molecule (Noscapine), Cotarnine exists in a pH-dependent equilibrium between a quaternary iminium salt (open ring) and a carbinolamine pseudobase (closed ring).[1]

Critical Failure Mode: Spontaneous oxidation of the iodide anion (


) to elemental iodine (

) acts as an autocatalytic driver, often promoting further oxidative degradation of the organic cation.[1]
Quick Reference: Physicochemical Properties
PropertySpecification / Behavior
Appearance (Pure) Pale yellow to off-white crystalline powder.[1]
Appearance (Degraded) Dark yellow, orange, or brown (indicates free Iodine

).[1]
Hygroscopicity Moderate; moisture accelerates iodide oxidation.[1]
pH Sensitivity High.

.[1] Exists as iminium cation at pH < 9.[1]
Light Sensitivity High. Photolytic cleavage of the C-I bond releases radical species.[1]

Diagnostic FAQ: "Is my sample compromised?"

Q1: My Cotarnine Iodide powder has turned from pale yellow to dark brown. Is it usable? A: Likely No . The browning is a signature of iodide oxidation (


).[1] Free iodine is a strong electrophile and can react with the electron-rich benzodioxole ring of the cotarnine core, leading to iodinated byproducts (e.g., 5-iodocotarnine derivatives).[1]
  • Action: If the color change is superficial, you may attempt recrystallization from anhydrous ethanol.[1] If the bulk is discolored, discard the lot.[1]

Q2: I see two distinct peaks in my HPLC chromatogram, but Mass Spec confirms they have the same mass. Is this an impurity? A: Not necessarily. This is the classic Pseudobase Equilibrium Artifact .

  • Mechanism: In unbuffered or neutral/basic mobile phases, Cotarnine equilibrates between the ionic iminium form (polar, elutes early) and the covalent carbinolamine form (non-polar, elutes late).[1]

  • Solution: Acidify your mobile phase (pH

    
     3.[1]0) to force the equilibrium entirely to the iminium cation form.[1]
    

Q3: Can I store Cotarnine Iodide in DMSO stocks at -20°C? A: Use with Caution. While DMSO is a good solvent, it is also a mild oxidant (Swern oxidation mechanism).[1] Long-term storage in DMSO can lead to the formation of Cotarnine N-oxide or oxidative cleavage products.[1]

  • Recommendation: Store solid powder under Argon at -20°C. Prepare fresh DMSO solutions immediately before use.

Troubleshooting Guide: Impurity Identification

Workflow: Distinguishing Degradants from Artifacts

Use the following decision tree to identify the source of unexpected data.

Troubleshooting Start Unexpected Peak Detected CheckRT Is the peak RT pH-dependent? Start->CheckRT Artifact Artifact: Pseudobase Equilibrium (Not an impurity) CheckRT->Artifact Yes (Merges at pH 3) CheckUV Does UV Spectrum match Cotarnine (λmax ~254, 340 nm)? CheckRT->CheckUV No (Stable peak) CheckMass Check Mass Difference (Δm) CheckUV->CheckMass Yes Iodine Free Iodine (No MS ionization, visible color) CheckUV->Iodine No (Broad abs >400nm) Hydro Hydrocotarnine (+2 Da, Reduction) CheckMass->Hydro M+2 Oxide Cotarnine N-oxide (+16 Da, Oxidation) CheckMass->Oxide M+16 Dimer Bis-cotarnine Dimer (x2 Mass - 2H) CheckMass->Dimer 2M-2

Caption: Decision tree for categorizing spectral anomalies in Cotarnine Iodide analysis.

Specific Degradation Pathways

The following diagram illustrates the chemical fate of Cotarnine Iodide under stress conditions.

Degradation Noscapine Noscapine (Parent) Cotarnine Cotarnine Iodide (Active) Noscapine->Cotarnine Oxidative Hydrolysis Pseudobase Pseudobase Form (Carbinolamine) Cotarnine->Pseudobase pH > 9 Equilibrium Hydrocotarnine Hydrocotarnine (Reduction Product) Cotarnine->Hydrocotarnine Disproportionation (Reductive Stress) Iodine I2 (Free Iodine) Cotarnine->Iodine Light/O2 (Anion Oxidation) OxidationProd Cotarninic Acid / N-Methyl-cotarnine Cotarnine->OxidationProd Strong Oxidants (H2O2 / Light)

Caption: Mechanistic pathway showing the equilibrium (green) and irreversible degradation (red) of Cotarnine.[1]

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Purpose: To separate Cotarnine from its synthesis precursors (Noscapine) and degradation products (Hydrocotarnine).[1]

Chromatographic Conditions:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A:

    
     Ammonium Acetate, adjusted to pH 3.0  with Glacial Acetic Acid.[1]
    
    • Note: Low pH is mandatory to stabilize the iminium cation.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-5 min: 10% B (Isocratic)[1]

    • 5-20 min: 10%

      
       60% B[1]
      
    • 20-25 min: 60% B (Wash)[1]

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (aromatic ring) and 340 nm (isoquinoline conjugation).[1]

  • Temperature:

    
    .
    

Acceptance Criteria:

  • Tailing Factor:

    
     (If higher, lower the pH of Mobile Phase A).[1]
    
  • Resolution:

    
     between Cotarnine and Hydrocotarnine.
    
Protocol B: Iodine Scavenging (Rescue of Mildly Oxidized Samples)

Purpose: To remove trace free iodine (


) causing yellow discoloration without damaging the alkaloid.[1]
  • Dissolve

    
     of discolored Cotarnine Iodide in 
    
    
    
    Dichloromethane (DCM).
  • Wash with

    
     of 
    
    
    
    Sodium Thiosulfate (
    
    
    ) aqueous solution.[1]
    • Observation: The organic layer should lighten; the aqueous layer may take the color.[1]

  • Wash organic layer with

    
     Brine.[1]
    
  • Dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporate solvent under reduced pressure (Rotavap) at

    
    .
    
  • Store immediately under Nitrogen.[1][2]

References

  • Biosynth. (n.d.).[1] Cotarnine - Chemical Structure and Properties. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6715, Cotarnine. Retrieved from [1]

  • Nesměrák, K., et al. (2019).[1] Degradation of the opium alkaloids in pharmaceutical relics from the eighteenth century. Analytical and Bioanalytical Chemistry. Retrieved from

  • United States Biological. (n.d.).[1] Cotarnine Iodide Data Sheet. Retrieved from [1]

  • Flinn Scientific. (2016).[1][3] Iodine Safety Data Sheet (SDS). (For reference on Iodide/Iodine stability). Retrieved from [1]

Sources

How to improve the aqueous solubility of cotarnine iodide for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

User Scenario: You are attempting to dissolve Cotarnine Iodide for a cell-based or enzymatic assay. You observe precipitation upon diluting your stock solution into physiological buffers (PBS, HBSS) or media, or you are concerned about the iodide counter-ion interfering with your readout.

The Core Problem: Cotarnine Iodide presents a dual challenge. First, the iodide salt generally possesses a lower aqueous solubility product (


) compared to its chloride or sulfate counterparts due to the lower lattice energy and higher polarizability of the iodide ion. Second, the cotarnine cation  is pH-sensitive; at physiological pH (7.[1]4) and above, it exists in equilibrium with its hydrophobic "pseudo-base" (carbinol) form, which is prone to crashing out of solution.

This guide provides a validated, tiered approach to solubilization, moving from standard methods to advanced formulation strategies.

Module 1: The Mechanism of Insolubility

To solve the problem, you must understand the equilibrium. Cotarnine is not a static molecule; it shifts forms based on the pH of your solvent.

The Pseudo-Base Equilibrium

In acidic media, Cotarnine exists as a soluble iminium cation. As pH rises (approaching 7.4 and beyond), the hydroxyl group attacks the iminium bond, cyclizing the molecule into a hydrophobic carbinol base (pseudo-base).

CotarnineEquilibrium Acid Acidic pH (< 6.0) Soluble Iminium Cation (Ionic Form) Base Physiological/Basic pH (> 7.4) Insoluble Carbinol Base (Non-Ionic Form) Acid->Base + OH- (pH Increase) Base->Acid + H+ (pH Decrease) Precip PRECIPITATION Base->Precip Aggregation

Figure 1: The pH-dependent equilibrium of Cotarnine. Maintaining the cationic form is crucial for solubility.

Module 2: Validated Solubilization Protocols

Do not attempt to dissolve Cotarnine Iodide directly in water or PBS. The dissolution rate is too slow, and the local concentration at the crystal surface will trigger the pseudo-base precipitation.

Protocol A: The "DMSO Step-Down" (Standard)

Best for: High-throughput screening, robust cell lines (HeLa, HEK293).[1]

The Logic: Dissolve in a water-miscible organic solvent first to disrupt the crystal lattice, then dilute rapidly into the aqueous phase to "trap" the molecule in solution before nuclei can form.

  • Preparation of Stock (1000x):

    • Weigh Cotarnine Iodide.[1]

    • Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM to 50 mM .

    • Note: Vortex vigorously.[1] If the solution is yellow/brown, this is normal (characteristic of cotarnine salts).

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the stock 1:10 in water (not buffer yet) to check for immediate crashing.

  • Final Assay Dilution:

    • Pipette the DMSO stock directly into the moving (stirred or vortexed) assay buffer.

    • Target Final DMSO: < 0.5% (v/v).

    • Target pH: Ensure the buffer has sufficient capacity (e.g., 25mM HEPES) to handle the addition without shifting pH.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Sensitive primary cells, long-term incubations, or if Protocol A fails.[1]

The Logic: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" complex.[1][2] The hydrophobic cavity encapsulates the hydrophobic regions of the Cotarnine pseudo-base, while the hydrophilic exterior keeps the complex soluble in water.
  • Prepare Vehicle:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in pure water or PBS.[1] Filter sterilize (0.22 µm).
      
  • Complexation:

    • Add Cotarnine Iodide powder directly to the cyclodextrin solution.

    • Agitation: Shake or vortex at Room Temperature for 30–60 minutes.

    • Validation: The solution should become clear yellow.

  • Usage:

    • Use this solution as your "Stock".[1] It can often be diluted 1:1 without precipitation.[1]

Module 3: Troubleshooting & FAQs

Q1: My solution turned dark brown after a few days. Is it still good?

A: Likely No. Iodide salts are photosensitive and prone to oxidation.

  • Mechanism: Iodide (

    
    ) oxidizes to elemental Iodine (
    
    
    
    ) or Triiodide (
    
    
    ) upon exposure to light and air.[1] This turns the solution brown and can be toxic to cells (oxidative stress).
  • Fix: Always prepare fresh stocks. Store solid powder in amber vials at -20°C. If you must store the solution, flush the headspace with nitrogen gas.

Q2: I see a fine precipitate in my cell culture media (DMEM + 10% FBS).

A: This is likely the "Common Ion Effect" or Protein Binding.

  • Diagnosis: Check the composition of your media.[3] High chloride concentrations (from NaCl in DMEM) can sometimes force the precipitation of the chloride salt if the iodide concentration is high, though usually, the pseudo-base is the culprit at pH 7.4.

  • Fix: Acidify the stock slightly. Add a small amount of acetic acid (0.1%) to your DMSO stock. This pushes the equilibrium back toward the soluble iminium cation before it hits the neutral media.

Q3: The Iodide ion is interfering with my electrochemical assay.

A: Iodide is electroactive and a reducing agent. It will give false positives in redox assays (e.g., certain ROS detection kits).

  • Expert Protocol (Anion Exchange): You must switch the salt form in situ.

    • Dissolve Cotarnine Iodide in water/methanol.[1]

    • Add excess Silver Chloride (AgCl) powder (insoluble).

    • Stir for 1 hour. The Silver (

      
      ) grabs the Iodide (
      
      
      
      ) to form AgI (extremely insoluble yellow precipitate), leaving Cotarnine Chloride in solution.
    • Filter out the solid AgI/AgCl. Use the filtrate.

Module 4: Decision Tree for Assay Optimization

Use this workflow to determine the correct solvent system for your specific experiment.

SolventDecision Start Start: Cotarnine Iodide Solubilization IsSensitive Is the assay sensitive to Redox or Iodine? Start->IsSensitive Exchange Perform Anion Exchange (Convert to Chloride) IsSensitive->Exchange Yes DMSOLimit Can cells tolerate >0.1% DMSO? IsSensitive->DMSOLimit No Exchange->DMSOLimit Standard Protocol A: DMSO Stock (50mM) Dilute into Buffer DMSOLimit->Standard Yes Cyclo Protocol B: 20% HP-beta-Cyclodextrin Carrier System DMSOLimit->Cyclo No

Figure 2: Selection logic for solubilization method based on assay constraints.

Summary Data Table: Solvent Limits

Solvent SystemMax Solubility (Approx.)Biological Limit (Final Conc.)Key Risk
Pure Water (pH 7) < 1 mM (Unstable)N/APrecipitation of carbinol base
DMSO > 50 mM0.1% - 0.5% (Cell dependent)Cytotoxicity, Protein denaturation
Ethanol > 20 mM0.1%Rapid evaporation, precipitation
20% HP-

-CD
~ 5-10 mMN/A (Inert)High viscosity at high conc.[1]

References

  • PubChem. Cotarnine (Compound CID 6715) - Chemical and Physical Properties.[1] National Library of Medicine. [Link]

  • Royal Society of Chemistry. Synthesis of Cotarnine and Salt Properties. Journal of the Chemical Society. [Link]

  • Timm, M. et al. Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes (2013). [Link]

  • Gould, S. & Scott, R.C. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review.[1] Food and Chemical Toxicology (2005). [Link]

Sources

Technical Support Center: Eliminating Iodide Interference in Amperometric Biosensing

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Iodide Interference in Oxidoreductase-Based Amperometric Biosensors

Executive Summary

In amperometric biosensing—particularly with oxidase enzymes like Glucose Oxidase (GOx)—hydrogen peroxide (H₂O₂) is the primary reporter molecule. Standard platinum (Pt) electrodes detect H₂O₂ via anodic oxidation at +0.6 V to +0.7 V (vs. Ag/AgCl) .

The Problem: Iodide (I⁻), a common interferent in physiological fluids and some buffers, is electrochemically active at this same potential range. It oxidizes to iodine (I₂) starting at approximately +0.45 V , generating a significant anodic current that is indistinguishable from the H₂O₂ signal. This leads to false positives and overestimated analyte concentrations.

This guide details three field-proven protocols to eliminate this interference: Electrochemical Mediation (Prussian Blue) , Membrane Engineering (Nafion) , and Kinetic Discrimination .

Module 1: Diagnostic & Mechanism

Q: How do I confirm if iodide is the source of my signal drift?

A: Perform a Cyclic Voltammetry (CV) scan in your buffer matrix without the enzyme substrate but with the suspected interferent source.

  • Observation: If you see an oxidation wave beginning around +0.45 V to +0.50 V (vs. Ag/AgCl), you are observing the oxidation of I⁻ to I₂.

  • Confirmation: Add a known concentration of NaI. If the peak height increases linearly, iodide is your culprit.

Q: Why does iodide interfere?

A: It is a matter of overlapping oxidation potentials. The standard detection potential for H₂O₂ on platinum is non-selective.

  • Reaction 1 (Signal): H₂O₂ → O₂ + 2H⁺ + 2e⁻ (Occurs > +0.6 V)

  • Reaction 2 (Interference): 2I⁻ → I₂ + 2e⁻ (Occurs > +0.45 V)

Because Reaction 2 occurs before or during Reaction 1, the sensor reads the sum of both currents.

Visualizing the Interference Mechanism

IodideInterference cluster_solution Sample Solution H2O2 Analyte (H₂O₂) Electrode Pt Electrode (+0.6 V vs Ag/AgCl) H2O2->Electrode Oxidation (2e⁻) Iodide Interferent (I⁻) Iodide->Electrode Oxidation (2e⁻) Signal Total Current (Signal + Noise) Electrode->Signal Summation

Figure 1: At high operating potentials (+0.6 V), both H₂O₂ and Iodide contribute electrons, causing false positives.

Module 2: The "Stealth" Solution (Prussian Blue Transducer)

Q: Can I measure H₂O₂ without oxidizing iodide?

A: Yes. This is the most robust solution. By replacing the platinum surface with a Prussian Blue (PB) modified layer, you can catalyze the reduction of H₂O₂ at 0.0 V (or even -0.1 V). At this potential, iodide is electrochemically inert.

Protocol: Fabrication of "Artificial Peroxidase" Electrodes

  • Surface Preparation:

    • Polish Glassy Carbon (GC) or Gold (Au) electrode with 0.05 µm alumina slurry.

    • Sonicate in ethanol/water (1:1) for 5 minutes.

  • Deposition Solution:

    • Mix equal volumes of 0.1 M FeCl₃ and 0.1 M K₃[Fe(CN)₆] in 0.01 M HCl .

    • Note: The HCl prevents the hydrolysis of iron salts.

  • Electrodeposition:

    • Apply a constant potential of +0.4 V for 60 seconds.

    • Result: A blue film (Prussian Blue) forms on the surface.

  • Activation (Critical Step):

    • Transfer electrode to a solution of 0.1 M KCl + 0.1 M HCl .

    • Cycle the potential (CV) between -0.05 V and +0.35 V at 50 mV/s until the voltammogram is stable (usually 10–20 cycles).

    • Why: This converts the deposited "insoluble" PB into the electrochemically active "soluble" form within the lattice.

  • Curing:

    • Bake the electrode at 100°C for 1 hour . This significantly enhances stability by dehydrating the lattice, locking the structure.

Outcome: You can now operate the biosensor at 0.0 V . Iodide will not oxidize, effectively eliminating the interference.

Module 3: The "Shield" Solution (Nafion Membrane)

Q: I must use a Pt electrode. How do I block the iodide?

A: Use a Nafion permselective membrane.[1] Nafion is a sulfonated tetrafluoroethylene polymer that is negatively charged at physiological pH. It acts as an electrostatic gatekeeper: it allows neutral H₂O₂ to pass but repels anionic I⁻ via Donnan Exclusion .

Protocol: Optimized Nafion Coating

  • Solution Preparation:

    • Dilute commercial 5% Nafion solution to 1.0% - 2.0% using ethanol or isopropanol.

    • Tip: A concentration < 0.5% may be too porous; > 3% may slow response time (diffusion barrier).

  • Application (Drop-Casting):

    • Pipette 2–5 µL of the diluted Nafion solution directly onto the working electrode surface.

    • Ensure the droplet covers the entire active area but does not spill over to the reference electrode.

  • Solvent Evaporation:

    • Allow to dry at room temperature for 15 minutes.

  • Thermal Annealing (The "Secret" Step):

    • Place the electrode in an oven at 60–70°C for 30 minutes .

    • Causality: Annealing reorganizes the polymer chains, reducing pore size and preventing the film from re-swelling or detaching when submerged in aqueous buffers.

Troubleshooting Flowchart

Troubleshooting Start High Background Signal CheckPot Check Operating Potential Start->CheckPot IsHigh Is Potential > +0.4 V? CheckPot->IsHigh SolutionPB Switch to Prussian Blue (Operate at 0.0 V) IsHigh->SolutionPB Yes (Best Fix) SolutionNafion Apply Nafion Coating (Electrostatic Repulsion) IsHigh->SolutionNafion Yes (Alternative) CheckOther Check for Reductive Interference (e.g., Oxygen) IsHigh->CheckOther No (< 0.2 V)

Figure 2: Decision tree for selecting the appropriate interference elimination strategy.

Comparative Data: Selecting Your Strategy

The following table compares the efficacy of different electrode configurations against 1 mM Iodide.

Electrode ConfigurationOperating Potential (vs Ag/AgCl)Sensitivity to H₂O₂Iodide InterferenceMechanism of Removal
Bare Platinum +0.60 VHighHigh (100%) None
Pt + Nafion (1%) +0.60 VMedium (Diffusion limited)Low (< 5%) Electrostatic Repulsion
Prussian Blue 0.00 VHigh (Catalytic)Negligible (~0%) Thermodynamic Avoidance
References
  • BenchChem. (2025).[2] Troubleshooting iodide interference in amperometric biosensor experiments. Retrieved from

  • Karyakin, A. A., et al. (2000).[3] Sensor for Hydrogen Peroxide Based on Prussian Blue Modified Electrode: Improvement of the Operational Stability. Analytical Sciences.[3] Retrieved from

  • PalmSens. (2021).[4] Detection of Hydrogen Peroxide with Selfmade Prussian Blue Electrodes. Retrieved from

  • Zhang, Y., et al. (1994). Elimination of electrochemical interferences in glucose biosensors. Analytical Chemistry.[3][5][6] Retrieved from

  • Ricci, F., & Palleschi, G. (2005).[3] Sensor and biosensor preparation, optimisation and applications of Prussian Blue modified electrodes. Biosensors and Bioelectronics.[6] Retrieved from

Sources

Technical Support Center: Purification of Thermally Sensitive Iodoaziridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IAZ-PUR-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Fragile Ring" Paradox

Welcome to the technical support hub for Iodoaziridines . If you are accessing this guide, you likely encountered a common phenomenon: your crude NMR showed a pristine product, but after column chromatography, you recovered a black tar or a rearranged aldehyde.

The Problem: Iodoaziridines possess a "perfect storm" of instability factors:

  • Ring Strain: ~26 kcal/mol (standard aziridine strain).

  • Weak C-I Bond: Susceptible to homolytic cleavage (light/heat).

  • Lewis Basicity: The nitrogen lone pair is a magnet for protons (acidic silica), triggering ring opening.

This guide replaces "standard operating procedures" with survival protocols specifically engineered for these thermally and chemically labile intermediates.

Module 1: The Stability Matrix (Know Your Enemy)

Before attempting purification, you must understand the decomposition pathways. If you treat an iodoaziridine like a standard organic intermediate, it will degrade.

Decomposition Pathways

DecompositionPathways Start Intact Iodoaziridine Acid Acidic Surface (Silica Gel) Start->Acid Protonation Heat Thermal Stress (>25°C) Start->Heat Activation Light UV/Light Exposure Start->Light RingOpen Ring Opening (Formation of Amino-Iodides) Acid->RingOpen Nucleophilic Attack Rearrange Rearrangement to α-Iodo-Imines/Aldehydes Acid->Rearrange 1,2-Shift Heat->Rearrange Elimination Radical Radical Cleavage (Iodine loss) Light->Radical Homolysis

Caption: Figure 1. Primary decomposition vectors for iodoaziridines. Acidic surfaces (silica) are the most common cause of purification failure.

Module 2: The Chromatography Survival Guide

CRITICAL WARNING: Do NOT default to Silica Gel 60. Standard silica gel is slightly acidic (pH 6.5–7.0). For iodoaziridines, this is fatal. You must select the stationary phase quantitatively.[1][2]

The "Slurry Test" Protocol (Stationary Phase Selection)

Based on the method by Bull et al. (Imperial College London).

Do not guess. Perform this test before loading your column.

Reagents Needed:

  • Crude reaction mixture (known mass).

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene).

  • Small samples of: Silica Gel, Neutral Alumina, Basic Alumina (Activity IV).

Step-by-Step Workflow:

  • Baseline NMR: Take a small aliquot of crude, add Internal Standard, and acquire 1H NMR. Calculate the "Crude Yield."

  • The Slurry: Place 50 mg of crude into three separate vials.

  • Exposure: Add 200 mg of the respective stationary phase (Silica, Neut. Alumina, Basic Alumina) to each vial.

  • Mimicry: Add 2 mL of your intended eluent (e.g., 5% EtOAc/Hexane) and stir for 30 minutes (simulating column residence time).

  • Filtration: Filter each slurry, wash with solvent, and concentrate cold (see Module 3).

  • Analysis: Re-run NMR with Internal Standard.

  • Selection: Choose the phase that retains >90% of the Crude Yield.

Result Interpretation Table:

Stationary PhaseLikely OutcomeRecommendation
Silica Gel 60 < 50% Recovery. Ring opening observed.AVOID unless heavily deactivated (see below).
Neutral Alumina 60-80% Recovery.[3]Acceptable, but monitor closely.
Basic Alumina (Act.[4][5][6] IV) > 90% Recovery. GOLD STANDARD. The preferred phase for iodoaziridines.
If You MUST Use Silica (The Deactivation Protocol)

If Basic Alumina is unavailable, you must aggressively deactivate silica.

  • The Slurry: Slurry silica in Hexanes containing 1–3% Triethylamine (TEA) .

  • The Flush: Pack the column and flush with 3 column volumes of the TEA/Hexane mix.

  • The Eluent: Maintain 1% TEA in your mobile phase throughout the run.

  • Speed: Run the column fast. Do not let the compound sit on the silica.

Module 3: Non-Chromatographic Isolation (Crystallization)

Chromatography exposes the compound to surfaces.[4][5] Crystallization is superior for stability if your impurity profile allows it.

The "Anti-Solvent Layering" Technique

Best for N-Tosyl iodoaziridines.

  • Dissolution: Dissolve crude oil in a minimum amount of Dichloromethane (DCM) or Chloroform (keep at room temp, do not heat).

  • Layering: Carefully layer 3–4 equivalents of Hexane or Pentane on top of the DCM. Do not mix.

  • Diffusion: Place the vial in a -20°C freezer immediately.

  • Harvest: Allow solvent diffusion to occur over 12–24 hours. Crystals should form at the interface.

  • Wash: Decant mother liquor and wash crystals with cold Pentane (-78°C).

Module 4: Workup & Storage Logistics

Thermal sensitivity means the Rotary Evaporator is a danger zone .

The "Cold Concentration" Rules
  • Bath Temperature: Never exceed 20°C . Ideally, use no bath (ambient air) or an ice bath.

  • Vacuum Pressure: Use a high-quality pump to allow evaporation at low temperatures.

  • The "Dryness" Trap: Do not concentrate to absolute dryness if the compound is an oil. The neat oil is often less stable than when solvated. Leave a trace of solvent if storing for <24 hours.

Storage Protocol
  • Container: Amber glass vial (protect from light).

  • Atmosphere: Argon backfill (protect from moisture/O2).

  • Temperature: -20°C is mandatory.

  • Shelf Life: Even at -20°C, shelf life is often < 2 weeks. Use immediately in the next step (e.g., ring expansion or nucleophilic substitution).

FAQ: Troubleshooting Specific Failures

Q1: My compound turned purple/brown on the column. What happened? A: The purple color indicates free Iodine (


). This confirms homolytic cleavage  of the C-I bond or elimination.
  • Cause: Light exposure during the run or excessive heat (exothermic adsorption on alumina).

  • Fix: Wrap the column in aluminum foil. Ensure the alumina is deactivated (Activity IV) by adding water (10% w/w) to the alumina before packing to reduce heat of adsorption.

Q2: I used Basic Alumina, but the compound still decomposed. A: Check the Activity Grade of your Alumina.

  • Commercial Basic Alumina is usually Activity I (very active, very dry). This is too harsh.

  • Fix: You must convert it to Activity IV . Add water (10 mL per 90g Alumina), shake until clump-free, and let it equilibrate for 2 hours. This "hydrates" the active sites, preventing them from tearing your molecule apart.

Q3: Can I use HPLC for purification? A: Only if you control the pH.

  • Standard acidic mobile phases (0.1% TFA/Formic Acid) will destroy the iodoaziridine instantly.

  • Fix: Use an Ammonium Bicarbonate buffer (pH ~7.5–8.0) or a simple Acetonitrile/Water gradient with no acid modifier. Keep the column oven OFF (ambient or cooled).

Visual Workflow: The Decision Tree

PurificationStrategy Crude Crude Reaction Mixture StateCheck Is the product a Solid or Oil? Crude->StateCheck SolidPath Solid StateCheck->SolidPath High MP OilPath Oil StateCheck->OilPath Low MP Recryst Recrystallization (DCM/Hexane Layering @ -20°C) SolidPath->Recryst SlurryTest Perform 'Slurry Test' (Silica vs. Alumina) OilPath->SlurryTest BasicAl Result: Basic Alumina Stable SlurryTest->BasicAl >90% Recovery SilicaStable Result: Silica Stable (Rare) SlurryTest->SilicaStable >90% Recovery Unstable Result: Unstable on All SlurryTest->Unstable <50% Recovery Col_Basic Flash Column: Basic Alumina (Activity IV) 0-10% EtOAc/Hexane BasicAl->Col_Basic Col_Silica Flash Column: Silica Gel + 1% TEA Fast Elution SilicaStable->Col_Silica NoCol Do NOT Chromatograph. Use Crude in Next Step. Unstable->NoCol

Caption: Figure 2. Decision Matrix for Iodoaziridine Purification. Note that oils frequently require the "Slurry Test" to determine column viability.

References

  • Bull, J. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.[1][2][4][5][6] Journal of Visualized Experiments (JoVE). [Link][1]

  • Affron, D. P., & Bull, J. A. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability. The Journal of Organic Chemistry, 78(23). [Link]

  • Minakata, S., et al. (2006). t-BuOK-Mediated Iodoaziridination Reaction of N-Allylic Tosylamide Derivatives. Organic Letters, 8(15). [Link]

  • Dauban, P., & Dodd, R. H. (2011). Iodoaziridines: A New Class of Aziridines. Organic Letters. (General reference for stability context).

Sources

Technical Support Center: Managing Neurological Side Effects of High-Dose Cotarnine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The High-Dose Context

Welcome to the Technical Support Center. You are likely accessing this guide because your experimental requirements necessitate administering Cotarnine (or its chloride salt, Stypticin) at dosages exceeding standard hemostatic ranges (typically >50 mg/kg in murine models), potentially for antineoplastic or novel metabolic research.

While Cotarnine is the oxidative metabolite of Noscapine and is generally considered less toxic than its parent compound, high-dose administration triggers distinct benzylisoquinoline alkaloid neurotoxicity profiles. This guide addresses the management of Central Nervous System (CNS) excitation, potential convulsant activity, and sedation.

Module 1: Mechanism & Causality

Q: Why does Cotarnine exhibit neurotoxicity at high doses?

A: Cotarnine's neurotoxic potential is structurally inherited from the phthalide isoquinoline class. While it lacks the potent opioid receptor affinity of morphine, its toxicity profile at high concentrations mimics the Sigma receptor (


R) modulation  and tubulin-binding dynamics  of Noscapine.

The Causality Chain:

  • Metabolic Accumulation: At high doses, saturation of Phase I metabolism (CYP pathways) leads to plasma accumulation.

  • Receptor Off-Targeting: Excess Cotarnine crosses the Blood-Brain Barrier (BBB).

  • Sigma Agonism: Interaction with Sigma-1 receptors (

    
    1R) alters intracellular calcium (
    
    
    
    ) homeostasis and neurotransmitter release (Glutamate/GABA imbalance).
  • Tubulin Interference: Like Noscapine, Cotarnine derivatives bind tubulin, potentially disrupting axonal transport in high-exposure scenarios.

Visualization: The Neurotoxic Cascade

Cotarnine_Neurotoxicity Cotarnine High-Dose Cotarnine BBB Blood-Brain Barrier Crossing Cotarnine->BBB Saturation Sigma Sigma-1 Receptor Activation BBB->Sigma Tubulin Tubulin Binding BBB->Tubulin Ca Intracellular Ca2+ Influx Sigma->Ca Modulation GABA GABAergic Inhibition Loss Ca->GABA Excitotoxicity Seizure Convulsions / Seizures GABA->Seizure Axonal Axonal Transport Disruption Tubulin->Axonal Axonal->Seizure Chronic

Figure 1: Putative pathway of Cotarnine-induced neurotoxicity, highlighting the shift from hemostatic action to CNS excitation via Sigma-1 receptor modulation.

Module 2: Symptom Identification & Scoring

Q: How do I differentiate between sedation and pre-seizure behavior?

A: Cotarnine presents a biphasic toxicity profile.[1][2] Initial symptoms may appear depressive (sedation), masking the underlying excitotoxicity that leads to convulsions. Use the Modified Racine Scale to quantify adverse events in rodent models.

Table 1: Cotarnine Neurotoxicity Grading Scale

GradeClinical SignPhysiological InterpretationAction Required
0 Normal behaviorBaselineContinue monitoring
1 Mouth/Facial Clonus Early CNS excitation; Sigma activationPause dosing ; Monitor for 15 min
2 Head Nodding / Tremors Progression to motor cortex involvementStop dosing ; Prepare rescue agent
3 Unilateral Forelimb Clonus Focal seizure activityAdminister Rescue (Protocol A)
4 Rearing / Bilateral Clonus Generalized seizure onsetImmediate Rescue ; Terminate subject if non-responsive
5 Tonic-Clonic Seizure Full CNS disinhibition (Loss of righting reflex)Euthanasia (Humane Endpoint)

Module 3: Experimental Mitigation & Rescue Protocols

Q: Can I prevent neurotoxicity without altering the experimental outcome?

A: Yes. If your study focuses on peripheral hemostasis or tumor growth (non-CNS targets), you can use a prophylactic benzodiazepine. Note: If your target is CNS-based, this will confound your data.

Protocol A: The "Rescue" Workflow (Acute Event)

Use this when a subject reaches Grade 3 toxicity unexpectedly.

  • Immediate Isolation: Remove the animal from the home cage to a padded observation arena to prevent injury.

  • Pharmacological Intervention:

    • Agent: Diazepam (Benzodiazepine)[3]

    • Dose: 5–10 mg/kg (Mouse) or 2–5 mg/kg (Rat).

    • Route: Intraperitoneal (IP) is standard; Intravenous (IV) via tail vein is preferred for immediate effect if accessible.

  • Supportive Care:

    • Administer 1-2 mL of warm saline (SC) to support blood pressure, as Cotarnine high doses can cause hemodynamic instability.

    • Maintain body temperature (heating pad) as thermoregulation may fail post-seizure.

Protocol B: Dose Escalation Strategy (Prevention)

Use this for determining the Maximum Tolerated Dose (MTD).

Dose_Escalation Start Start Dose (e.g., 50 mg/kg) Obs Observe 1 Hour (Racine Scale) Start->Obs Decision Grade > 1? Obs->Decision Escalate Increase Dose by 1.5x Decision->Escalate No Stop Establish MTD (Previous Dose) Decision->Stop Yes Escalate->Obs

Figure 2: Step-wise dose escalation logic to safely identify the therapeutic window without inducing mortality.

Module 4: Frequently Asked Questions (FAQs)

Q: My mice are exhibiting "freezing" behavior. Is this toxicity?

A: Likely, yes. Unlike the hyperactivity seen with amphetamines, benzylisoquinoline alkaloids like Cotarnine can induce cataleptic-like states (rigid immobility) before progressing to tremors. This is often confused with fear freezing.

  • Test: Gently touch the animal's flank.

    • Fear Response:[4] Immediate flight/movement.[5]

    • Cotarnine Toxicity: Delayed, rigid, or uncoordinated reaction.

Q: Does Cotarnine toxicity correlate with Noscapine toxicity?

A: Qualitatively, yes; Quantitatively, no.

  • Noscapine: Higher affinity for Sigma receptors; seizure threshold is lower.

  • Cotarnine: Generally requires higher molar concentrations to elicit the same seizure grade. However, recent studies on amino acid conjugates suggest that while Cotarnine derivatives are often less potent cytotoxins than Noscapine derivatives, their high-dose systemic toxicity profiles remain comparable due to the shared tetrahydroisoquinoline scaffold [1].

Q: Can I use Cotarnine in combination with other chemotherapeutics?

A: Proceed with caution.

  • Synergistic Toxicity: Combining Cotarnine with Tubulin Inhibitors (e.g., Paclitaxel, Vincristine) may exacerbate neurotoxicity (peripheral neuropathy) due to overlapping mechanisms of action on microtubule dynamics.

  • Metabolic Conflict: Cotarnine is metabolized by CYP450 enzymes. Co-administration with strong CYP inhibitors (e.g., Ketoconazole) will drastically lower the LD50, precipitating seizures at "safe" doses.

References

  • Etemadi, Y., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega.[6] Available at: [Link]

  • Nie, H., et al. (1975). "Pharmacology and toxicology of chaconine and tomatine." Research Communications in Chemical Pathology and Pharmacology. (Comparative alkaloid toxicity data). Available at: [Link]

  • UCLA Office of Research Safety. (2024).[7] "Status Epilepticus in Rodents: Guidelines for Research Safety & Animal Welfare." Available at: [Link]

  • PubChem. (2024). "Noscapine Compound Summary: Pharmacology and Safety." (Parent compound grounding).[8] Available at: [Link]

Sources

Technical Support Center: HPLC Optimization for Cotarnine & Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: APP-SCI-042 Assigned Specialist: Senior Application Scientist (Separation Sciences)[1]

Executive Summary & Method Strategy

User Query: "We are observing broad peaks and poor resolution between Cotarnine, Hydrocotarnine, and Noscapine in our current C18 method. How do we optimize separation for these alkaloids?"

Root Cause Analysis: Cotarnine (


) is an oxidative degradation product of Noscapine.[2][3] The primary chromatographic challenge lies in its pseudobasic nature  and tautomeric equilibrium .
  • The Tautomer Trap: Cotarnine exists in equilibrium between a quaternary ammonium form (open ring, dominant in acid) and a carbinolamine form (closed ring, dominant in base). Running HPLC at a neutral pH (pH 4–6) often results in "split peaks" or extreme broadening because the interconversion rate matches the chromatographic timescale.

  • Silanol Interactions: The cationic nitrogen interacts strongly with residual silanols on standard silica columns, causing severe tailing.

The Solution Strategy: To create a self-validating method, you must "lock" the molecule into a single state. We recommend locking the acidic form using a high-buffer-strength acidic mobile phase with an ion-pairing agent, OR using a high-pH stable hybrid column to suppress ionization (though the latter is riskier for stability).[1]

Master Protocol: The "Gold Standard" Method

This protocol is designed to separate Cotarnine from its parent (Noscapine) and related metabolites (Hydrocotarnine, Meconine).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (Hybrid Particle) (e.g., Waters XBridge or Phenomenex Gemini)Dimensions: 150 x 4.6 mm, 3.5 µmHybrid particles resist hydrolysis at extremes; end-capping reduces silanol activity.[1]
Mobile Phase A 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-OctanesulfonateLow pH locks Cotarnine in the cationic form.[1] Octanesulfonate acts as an ion-pairing agent to improve peak shape.[1]
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for alkaloids compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 35°CSlightly elevated temperature improves mass transfer and reduces viscosity.
Detection UV @ 254 nm (primary), 220 nm (secondary)254 nm is selective for the isoquinoline ring; 220 nm for general detection.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration : Elute polar degradants.
5.09010Isocratic hold to stabilize Cotarnine.
20.04060Gradient : Elute hydrophobic Noscapine.
25.04060Wash.
25.19010Re-equilibration (Critical).[1]
30.09010End.

Metabolic Pathway & Separation Workflow

Understanding the structural relationship is vital for identifying unknown peaks. Cotarnine is the central oxidative metabolite.

MetabolicPathway cluster_elution Elution Order (C18 / Low pH) Noscapine Noscapine (Parent Drug) Cotarnine Cotarnine (Target Analyte) Noscapine->Cotarnine Oxidative Cleavage Meconine Meconine (Cleavage Product) Noscapine->Meconine Hydrolysis OpianicAcid Opianic Acid Noscapine->OpianicAcid Hydrolysis Hydrocotarnine Hydrocotarnine (Reduced Metabolite) Cotarnine->Hydrocotarnine Reduction Cotarnine_E 1. Cotarnine (Most Polar) Meconine_E 2. Meconine Hydrocotarnine_E 3. Hydrocotarnine Noscapine_E 4. Noscapine (Late Eluter)

Figure 1: Metabolic relationship between Noscapine and Cotarnine, including the expected elution order on a C18 column.[1]

Troubleshooting Guide (FAQ)

Issue 1: Peak Splitting or Doublets

Q: My Cotarnine peak looks like a doublet or has a distinct shoulder, but the column is new. Why? A: This is likely Tautomeric Splitting .

  • Mechanism: At intermediate pH (4.0–6.0), the ring-opening/closing velocity is slow.[1] The detector sees both the ammonium form and the carbinolamine form as separate species.

  • Fix: Lower the pH to < 3.0. This forces 100% of the population into the cationic (ammonium) state.

Issue 2: Severe Peak Tailing (Asymmetry > 1.5)

Q: The peak tails significantly, interfering with the integration of downstream impurities. A: This indicates Secondary Silanol Interactions .

  • Mechanism: The positively charged nitrogen binds to deprotonated silanols (

    
    ) on the silica surface.[1]
    
  • Fix 1 (Buffer): Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from the analyte.

  • Fix 2 (Ion Pair): Use the Octanesulfonate method described in the Master Protocol. It forms a neutral complex with the amine, improving retention and shape.

Issue 3: Retention Time Drift

Q: The retention time of Cotarnine shifts by 0.5 min between runs. A: Alkaloids are sensitive to Temperature and Equilibration .

  • Fix: Ensure the column oven is stable (±0.5°C). If using ion-pairing reagents, the column requires longer equilibration (minimum 20 column volumes) because the reagent must saturate the stationary phase surface.

Decision Matrix: Optimization Logic

Use this logic flow to diagnose resolution issues during method development.

TroubleshootingLogic Start Problem Detected Issue_Shape Peak Shape Issue? Start->Issue_Shape Issue_Res Resolution Issue? Start->Issue_Res Tailing Tailing > 1.5 Issue_Shape->Tailing Split Split/Broad Peak Issue_Shape->Split Coelution Co-elution with Metabolites Issue_Res->Coelution Fix_Tail Add TEA or Use Hybrid Column Tailing->Fix_Tail Fix_Split Check pH (Must be <3.0 or >9.0) Split->Fix_Split Gradient Flatten Gradient Slope (10-40% B) Coelution->Gradient Selectivity Change Modifier (MeOH <-> ACN) Coelution->Selectivity

Figure 2: Troubleshooting logic for alkaloid separation issues.

References

  • Tsunoda, N., & Yoshimura, H. (1981).[4] Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage. Xenobiotica.

  • Naidu, M., et al. (2024).[5][6] Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. American Journal of Analytical Chemistry. (Cited for general ion-pairing protocols for quaternary amines).[1]

  • PubChem Compound Summary . (2025). Cotarnine (CID 6715). National Center for Biotechnology Information.

  • Rao, N., et al. (2016). Validated method for determination of degradation impurity of Noscapine HCl by HPLC. Scholars Research Library. (Provides baseline C18/Phosphate buffer conditions).

Sources

Improving the efficiency of noscapine oxidative degradation to cotarnine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cleavage Challenge

Welcome to the technical support hub for benzylisoquinoline alkaloid degradation. The conversion of Noscapine to Cotarnine is a critical oxidative cleavage reaction used in the synthesis of hemostatic agents (e.g., Stypticin) and novel anticancer pharmacophores.

This transformation requires the precise cleavage of the C-C bond connecting the tetrahydroisoquinoline moiety and the phthalide group. This guide addresses the two primary methodologies: the Classical Nitric Acid Route (high yield, high hazard) and the Emerging Green Catalytic Route (lower hazard, kinetic sensitivity).

Module 1: The Classical Route (Nitric Acid)

Status: Industrial Standard | Hazard Level: High (NOx Fumes)

This method relies on the aggressive oxidative power of dilute nitric acid (


). While reliable, it is prone to "runaway" exotherms and over-oxidation if not strictly controlled.
Standardized Protocol (Optimized)
  • Reagents: Noscapine (Protonated form preferred),

    
     (18–40% v/v).
    
  • Temperature: 50°C (Strict control).

  • Key Indicator: The "Traffic Light" color change (Yellow

    
     Brown 
    
    
    
    Red
    
    
    Yellow).
Troubleshooting Guide: Nitric Acid Oxidation
SymptomProbable CauseCorrective Action
Yield < 60% Over-oxidation: The reaction temperature exceeded 55°C during the "Red" phase, destroying the cotarnine ring.Action: Install active cooling. The reaction is exothermic; once the solution turns brown, reduce heat input immediately.
Heavy Red Fumes (NOx) Acid Concentration High: Using


triggers violent decomposition.
Action: Dilute commercial

(68%) to ~25% v/v. Use a scrubber system (NaOH trap) for off-gassing.
Product is Sticky/Tar Incomplete Cleavage: The reaction was stopped at the "Brown/Red" stage before reverting to "Yellow."Action: Extend reaction time. The final yellow color indicates the consumption of the intermediate hemiacetal.
Insoluble White Solid Opic Acid Precipitation: This is the expected byproduct (Opic/Opianic acid).Action: Do not discard! Filter this solid before basification. It confirms the reaction is proceeding.
FAQ: Nitric Acid Process

Q: Why does the reaction turn red? A: The red color indicates the formation of a highly conjugated ortho-nitroso intermediate or a radical cation species. This is the most unstable phase. If you heat strongly here, you will degrade the product.

Q: Can I add all Noscapine at once? A: No. Add solid Noscapine portion-wise to the acid solution to manage the exotherm. A sudden addition can cause the solution to boil over due to rapid NOx release.

Module 2: The Green Alternative (Catalytic Peroxide)

Status: Process Intensification | Hazard Level: Moderate

For laboratories seeking to eliminate NOx emissions, the Fenton-like Catalytic Oxidation using Hydrogen Peroxide (


) and Iron salts is the modern alternative. This mimics biological P450 oxidative cleavage.
Green Protocol (Catalytic)
  • Reagents: Noscapine,

    
     (30%), 
    
    
    
    (Catalyst), Methanol (Solvent).
  • Mechanism: Hydroxyl radical (

    
    ) attack on the benzylic carbon.
    
Troubleshooting Guide: Peroxide Oxidation
SymptomProbable CauseCorrective Action
No Reaction (Stalled) Catalyst Poisoning: The Iron(II) oxidized to Iron(III) inactive species before reacting.Action: Add

in small batches. Ensure pH is slightly acidic (pH 3-4) to keep Iron soluble.
Excessive Foaming Rapid

Decomposition:
Catalase-like activity or high temperature.
Action: Lower temperature to < 10°C during peroxide addition. Add

dropwise via syringe pump.
Low Conversion Poor Solubility: Noscapine is poorly soluble in pure water.Action: Use a MeOH:Water (1:1) co-solvent system to ensure the substrate encounters the hydroxyl radicals.
FAQ: Catalytic Process

Q: Is this method as fast as Nitric Acid? A: No. It is kinetically slower (4–8 hours vs. 1–2 hours). However, the workup is simpler because you do not need to neutralize massive amounts of acid.

Q: Can I use electrochemical oxidation instead? A: Yes, anodic oxidation (Graphite electrode,


 electrolyte) is viable but often suffers from electrode fouling (passivation) by the polymerization of phenolic byproducts. The chemical peroxide route is currently more robust for gram-scale synthesis.

Module 3: Visualization & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the oxidative cleavage mechanism, highlighting the critical intermediate where the reaction can bifurcate into success (Cotarnine) or failure (Degradation).

NoscapineDegradation Noscapine Noscapine (Substrate) Intermediate Hemiacetal Intermediate (Unstable/Red) Noscapine->Intermediate Oxidation (HNO3 or H2O2/Fe) Cotarnine Cotarnine (Target) Intermediate->Cotarnine C-C Cleavage (Controlled Temp) OpicAcid Opic Acid (Byproduct) Intermediate->OpicAcid Hydrolysis OverOx Tar/Degradation (Over-oxidation) Intermediate->OverOx T > 55°C Excess Oxidant

Caption: The oxidative pathway requires careful thermal management at the Intermediate stage to prevent degradation.

Process Decision Tree

Use this logic flow to determine the root cause of low yields.

TroubleshootingTree Start Low Yield? CheckColor Did solution turn Red? Start->CheckColor CheckTemp Temp > 55°C? CheckColor->CheckTemp Yes Result1 Incomplete Rxn (Extend Time) CheckColor->Result1 No (Stayed Yellow) CheckPrecip White Precipitate Formed? CheckTemp->CheckPrecip No Result2 Thermal Degradation (Install Cooling) CheckTemp->Result2 Yes CheckPrecip->Start Yes (Yield Loss in Workup?) Result3 Check pH/Solubility (Adjust Solvent) CheckPrecip->Result3 No

Caption: Diagnostic logic for identifying yield loss points in the oxidative cleavage workflow.

Module 4: Purification Protocol

The separation of Cotarnine from Opic Acid is based on solubility differences.

  • Filtration (Hot): Upon completion (Yellow solution), cool slightly to 25°C. The Opic Acid byproduct is sparingly soluble and will precipitate. Filter this white solid off.

  • Basification: The filtrate contains Cotarnine (soluble salt form). Add 20% KOH solution dropwise until pH > 10.

  • Precipitation: Cotarnine base will precipitate as a pale yellow/white solid.

  • Recrystallization: Purify using Benzene or Ethanol to remove trace tar.

Purity Check:

  • TLC: Silica gel, MeOH:CHCl3 (1:9). Cotarnine

    
    .
    
  • Melting Point: Cotarnine (Base) decomposes

    
    C.
    

References

  • Organic Syntheses Procedure: Rout, L., et al. "Synthesis of Acyl Derivatives of Cotarnine: Preparation of Cotarnine."[1][2][3] Organic Syntheses, Vol. 95, 2018, pp. 455-469.

  • Green Catalytic Approach: Davarzani, Z., et al. "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega, Vol. 8, 2023.[3]

  • Electrochemical Mechanisms: Garkani-Nejad, Z., et al. "Electrochemical Measurement of Noscapine... Using a Carbon Paste Electrode."[4] Iranian Journal of Pharmaceutical Research, 2021.

  • Mechanistic Insight (Nitric Acid): Darias, J., et al. "The Mechanism of Nitric Acid Degradation of the C-glycoside Aloin." American Journal of Organic Chemistry, 2013. (Analogous oxidative cleavage mechanism).

Sources

Troubleshooting poor reproducibility in cotarnine cytotoxicity experiments

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting High Variability in Cotarnine Chloride Cytotoxicity Assays

Introduction: The "Ghost" in the Replicates

If you are seeing wild fluctuations in IC50 values (e.g., shifting from 20 µM to >100 µM between weeks) or "noisy" dose-response curves in your cotarnine experiments, you are not alone. Cotarnine is not a standard small molecule; it is a chameleon .

As a degradation product of noscapine, cotarnine exists in a dynamic chemical equilibrium that is exquisitely sensitive to pH and light. Most reproducibility issues stem from treating it like a stable standard drug (e.g., Doxorubicin) rather than a reactive alkaloid.

This guide deconstructs the three pillars of failure: Chemical Instability , Assay Interference , and Biological Variables .

Module 1: The Chameleon Effect (Chemical Integrity)

The Root Cause: Cotarnine chloride exists in a pH-dependent equilibrium between an ionic iminium form (yellow, soluble) and a lipophilic pseudobase/carbinol form (colorless, insoluble).

  • Acidic pH (< 5.5): Dominantly Iminium (Stable, Soluble).

  • Physiological pH (7.4): Shift toward Pseudobase (Unstable, Prone to Precipitation).

If your stock solution is slightly acidic but your cell media is slightly basic (pH 7.4), the drug may "crash out" of solution invisibly upon addition, effectively lowering the dose the cells receive.

Visualization: The Cotarnine Equilibrium Loop

CotarnineEquilibrium Stock Stock Solution (DMSO/Acidic) Iminium Iminium Cation (Yellow, Soluble) Active Species? Stock->Iminium Stable Storage Media Cell Culture Media (pH 7.4) Iminium->Media Dilution Pseudobase Pseudobase (Carbinol) (Colorless, Lipophilic) Prone to Precipitation Media->Pseudobase pH Shift > 7.0 Pseudobase->Iminium Re-acidification (Rare) Precipitate Micro-Precipitation (Loss of Effective Dose) Pseudobase->Precipitate High Conc. Uptake Cellular Uptake (Lipophilic form enters passive diffusion) Pseudobase->Uptake Membrane Crossing

Figure 1: The pH-dependent equilibrium of cotarnine. At physiological pH, the molecule shifts to a lipophilic form that drives cellular uptake but also risks precipitation, causing variability.

Module 2: The "Redox Trap" (Assay Interference)

The Issue: You are likely using MTT or MTS assays. This is a major source of error. Cotarnine, like many isoquinoline alkaloids, has intrinsic redox properties. It can chemically reduce tetrazolium salts (MTT) to formazan without live cells present, or its yellow color (iminium form) can overlap with the absorbance spectra of the assay readout.

The Fix:

  • Abandon MTT/MTS: Switch to ATP-based luminescence assays (e.g., CellTiter-Glo®) or LDH release assays. These are not dependent on redox enzymes and avoid colorimetric interference.

  • Mandatory Control: If you must use MTT, you must run a "No-Cell Control" (Media + Drug + MTT) to subtract background chemical reduction.

Module 3: Validated Protocol for Reproducibility
Step 1: Stock Preparation (The "Acid Lock")
  • Solvent: Dissolve Cotarnine Chloride in 100% DMSO .

  • Concentration: Do not exceed 50 mM in stock to prevent crashing out upon freeze-thaw.

  • Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Do not refreeze aliquots.

  • Critical Check: If the stock turns from yellow to colorless/white precipitate, it has degraded or shifted to the pseudobase form. Discard.

Step 2: The "Pre-Dilution" Technique

Directly adding high-concentration DMSO stock to the cell well causes a local "shock" precipitation.

  • Prepare a 2X Working Solution in pre-warmed culture media immediately before use.

  • Vortex vigorously.

  • Check for turbidity (cloudiness) against a light source. If cloudy, the drug has precipitated.

Step 3: Data Normalization Table

Use this table to standardize your results analysis.

ParameterRecommended StandardWhy?
Cell Density 3,000 - 5,000 cells/well (96-well)Prevent overgrowth masking cytotoxicity (contact inhibition).
Drug Exposure 48 - 72 HoursCotarnine is a slow-acting microtubule agent; 24h is insufficient.
Solvent Control 0.5% DMSO (Max)Higher DMSO creates toxicity artifacts.
Positive Control Noscapine or PaclitaxelValidates the microtubule-disruption mechanism.
Assay Readout Luminescence (ATP) Eliminates colorimetric interference from the yellow drug.
Troubleshooting Decision Tree

Follow this logic flow when experiments fail.

Troubleshooting Start Problem: High Variability / Poor IC50 CheckVisual Step 1: Visual Inspection Is the media cloudy or yellow? Start->CheckVisual Cloudy Yes: Cloudy/Precipitate CheckVisual->Cloudy Yellow Yes: Intense Yellow Color CheckVisual->Yellow Clear No: Media is Clear CheckVisual->Clear ActionSolubility Solubility Issue: Reduce conc. or use 'Pre-Dilution' step. Cloudy->ActionSolubility ActionInterference Interference Issue: Drug absorbing at 450-570nm. Switch to CellTiter-Glo. Yellow->ActionInterference CheckCells Step 2: Check Biology Passage # > 20? Clear->CheckCells Drift Cell Drift: Thaw new low-passage cells. CheckCells->Drift Yes Protocol Protocol Error: Check pipetting/evaporation. CheckCells->Protocol No

Figure 2: Diagnostic workflow for isolating the source of experimental error.

Frequently Asked Questions (FAQs)

Q: My dose-response curve plateaus at 60% viability, even at high doses. Why? A: This is likely a solubility limit. At high concentrations (e.g., >100 µM), cotarnine often precipitates in aqueous media (pH 7.4). The cells are effectively "seeing" a saturated solution (e.g., 50 µM) regardless of how much more drug you add. Solution: Verify solubility limits in your specific media using dynamic light scattering or simple visual turbidity checks.

Q: Can I use acidic media to keep the drug stable? A: No. While acidic pH stabilizes the soluble iminium form, it is toxic to most cancer cell lines (which prefer pH 7.2–7.4). You must accept the equilibrium shift. To manage it, ensure rapid mixing during addition and avoid storing diluted drug in media for more than 15 minutes before adding to cells.

Q: I see higher toxicity in the "outer wells" of my plate. A: This is the "Edge Effect," caused by media evaporation concentrating the drug and salts.

  • Fix: Fill the outer moat of the 96-well plate with sterile PBS and do not plate cells there. Use only the inner 60 wells.

Q: Is Cotarnine light sensitive? A: Yes, highly. Like most isoquinoline alkaloids, it degrades under UV and ambient light.

  • Fix: Handle stock solutions in a hood with the light off or minimal lighting. Wrap tubes in aluminum foil.

References & Grounding[1]
  • Biosynth. (n.d.). Cotarnine chloride - Technical Data. Retrieved from

    • Supports: Chemical identification, vasoconstrictive properties, and handling safety.[1]

  • MedKoo Biosciences. (n.d.). Cotarnine chloride - Stability and Solubility. Retrieved from [2]

    • Supports: Storage conditions (Dark, -20°C), DMSO solubility, and oxidative degradation from noscapine.

  • PubChem. (n.d.).[3] Cotarnine Chloride Compound Summary. National Library of Medicine. Retrieved from

    • Supports: Chemical structure, molecular weight, and physicochemical properties.

  • Ulukaya, E., et al. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy. Retrieved from

    • Supports: General mechanism of drug interference (colorimetric/redox) in MTT assays, validating the recommendation to switch to ATP assays.

  • Errington, T. M., et al. (2021). Challenges for assessing replicability in preclinical cancer biology. eLife. Retrieved from

    • Supports: The systemic issue of reproducibility in cancer drug screening and the need for rigorous protocol standardization.

Sources

Selecting the optimal stationary phase for chromatography of iodo compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IODO-SEP-001 Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Iodo-Compound Separation Technical Center. You are likely here because standard C18 protocols are failing to resolve your iodinated intermediates from their bromo-analogs, or you are witnessing inexplicable on-column degradation.

Iodine is unique among common organic halogens: it is massive, highly polarizable ("soft"), and possesses a weak carbon-halogen bond. Successful chromatography requires exploiting these specific atomic properties rather than treating it like a "larger chlorine."

Module 1: Critical Phase Selection (The Logic Core)

Do not default to C18. While C18 is the workhorse of HPLC, it relies almost exclusively on hydrophobic subtraction. Iodo-compounds often require shape selectivity and pi-electron interactions to be fully resolved, especially from synthetic byproducts.

Phase Selection Decision Matrix

Use the following logic flow to select your starting stationary phase.

PhaseSelection Start START: Analyze Iodo-Compound Structure IsAromatic Is the Iodine attached to an Aromatic Ring? Start->IsAromatic IsAliphatic Is the Iodine on an Aliphatic Chain? IsAromatic->IsAliphatic No PositionalIsomers Are you separating Positional Isomers (e.g., ortho- vs para-iodo)? IsAromatic->PositionalIsomers Yes Rec_C18 RECOMMENDATION: Standard C18 Mechanism: Hydrophobicity IsAliphatic->Rec_C18 Standard Lipophilicity Rec_C8 RECOMMENDATION: C8 or C4 Reason: Reduce retention of highly lipophilic iodine IsAliphatic->Rec_C8 Excessive Retention on C18 HalogenAnalogs Separating Iodo from Bromo/Chloro analogs? PositionalIsomers->HalogenAnalogs No Rec_PFP RECOMMENDATION: Pentafluorophenyl (PFP) Mechanism: Dipole-Dipole & Shape Selectivity PositionalIsomers->Rec_PFP Yes (Rigid separation needed) Rec_Biphenyl RECOMMENDATION: Biphenyl Phase Mechanism: Strong Pi-Pi & Dispersion Forces HalogenAnalogs->Rec_Biphenyl Yes (Max Selectivity) Rec_PhenylHexyl RECOMMENDATION: Phenyl-Hexyl Mechanism: Mixed Mode (Hydrophobic + Pi-Pi) HalogenAnalogs->Rec_PhenylHexyl Moderate Selectivity

Figure 1: Decision Matrix for Stationary Phase Selection. Blue nodes represent structural questions; Green nodes represent optimal aromatic-selective phases; Red nodes represent alkyl-chain phases.

Module 2: The Science of Selectivity (Why It Works)

To troubleshoot effectively, you must understand the interaction mechanisms at play.[1] Iodine is a "soft" Lewis acid in many contexts, capable of Halogen Bonding .

Comparative Interaction Mechanisms[2]
Stationary PhasePrimary MechanismInteraction with Iodo-GroupBest Use Case
C18 (ODS) Hydrophobic InteractionWeak. Relies solely on the lipophilicity of the Iodine atom.General screening; simple aliphatic iodo-alkanes.
Biphenyl

Interactions + Dispersion
Strong. The polarizable Iodine electron cloud interacts with the delocalized

-systems of the biphenyl rings.
Separating Iodo-drugs from Bromo-impurities; Aromatic iodides.
PFP (Pentafluorophenyl) Dipole-Dipole + Charge TransferSpecific. The fluorine atoms create an electron-deficient ring that attracts the electron-rich Iodine (Charge Transfer).Positional isomers (e.g., separating 2-iodo from 4-iodo phenol).
Phenyl-Hexyl Mixed (Hydrophobic +

)
Moderate. The hexyl linker provides C18-like retention, while the phenyl ring adds selectivity.[2]When Biphenyl is too retentive but C18 has no selectivity.

Expert Insight:

  • The Methanol Effect: When using Phenyl or Biphenyl phases, Methanol is often superior to Acetonitrile. Acetonitrile has its own

    
    -electrons (triple bond) which can interfere with the stationary phase's 
    
    
    
    interactions. Methanol allows the unique selectivity of the Biphenyl phase to dominate [1].

Module 3: Troubleshooting & FAQs

Issue 1: "I cannot separate my Iodo-product from the Bromo-starting material."

Diagnosis: Lack of selectivity. On a C18 column, the hydrophobic difference between an Iodo and Bromo group is often insufficient for baseline resolution. Solution: Switch to a Biphenyl or PFP column.

  • Why: Iodine is significantly more polarizable than Bromine. A Biphenyl phase exploits this "softness," retaining the Iodo-compound longer via stronger dispersion and

    
     interactions than the "harder" Bromo-analog [2].
    
Issue 2: "My peak is broad or splitting, and I see a new peak growing over time."

Diagnosis: On-column Deiodination (Degradation). Root Cause: The C-I bond is weak (


57 kcal/mol vs 

80 kcal/mol for C-Cl). It is susceptible to homolytic cleavage by light or heterolytic cleavage by acidic silanols. Protocol: The Stability Check
  • Light: Wrap column and solvent lines in foil. Iodine is photosensitive.

  • Acidity: Avoid extremely low pH (< 2.0).

  • Scavengers: If free iodine (

    
    ) is forming (yellowing of solution), add a trace reducing agent like Sodium Thiosulfate (only if detection allows) or switch to an amber vial immediately.
    
Issue 3: "The Iodo-compound never elutes (Retention > 60 mins)."

Diagnosis: Excessive Lipophilicity. Iodine adds significant hydrophobicity (logP increase). Solution:

  • Switch from C18 to C8 or C4 to reduce hydrophobic surface area.

  • Increase organic modifier strength (e.g., use THF or Isopropanol as a doping agent in the B-solvent).

Module 4: Advanced Method Development Protocol

Follow this workflow to develop a robust method for a new iodo-entity.

MethodDev Step1 Step 1: Solubility Check Dissolve in MeOH/Water (Avoid DMSO if possible) Step2 Step 2: Column Screening Run parallel gradients on C18 and Biphenyl Step1->Step2 Step3 Step 3: Solvent Selection Compare MeOH vs ACN (MeOH usually wins for selectivity) Step2->Step3 Step4 Step 4: Optimization Adjust Gradient Slope & Temperature Step3->Step4

Figure 2: Screening Workflow. Note: DMSO is avoided in Step 1 because it can mask peak shape issues and is hard to remove.

Protocol: The "Orthogonal Screen"
  • Prepare Sample: 0.1 mg/mL in 50:50 Water:MeOH.

  • Column A (Baseline): C18, 100mm x 2.1mm, sub-2µm or core-shell.

  • Column B (Selectivity): Biphenyl, 100mm x 2.1mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Use Methanol first. Only switch to Acetonitrile if backpressure is too high.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Evaluate: Look for the separation factor (

    
    ) between the Iodo-compound and its nearest impurity. If 
    
    
    
    on C18 but
    
    
    on Biphenyl, proceed with Biphenyl.

References

  • Restek Corporation. (2025).[3] Why biphenyl is replacing C18 in HPLC. SelectScience. Link

  • Advanced Materials Technology. (n.d.). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Halo Columns. Link

  • Phenomenex. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery. Link

  • Sielc Technologies. (n.d.). Separation of Iodine compounds on Newcrom R1. Link

Sources

Strategies for the regioselective iodination of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PYR-IOD-404: Regioselective Iodination Strategies

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary

You are encountering difficulties with the regioselective iodination of pyrimidine scaffolds. This is a common bottleneck due to the inherent


-deficiency of the pyrimidine ring, which makes it resistant to standard Electrophilic Aromatic Substitution (EAS) except at the C-5 position.

This guide treats your synthesis as a logic gate. We do not guess; we select the method based on the electronic vector of the ring.

Phase 1: Diagnostic & Strategy Selection

Before selecting a reagent, you must map your target regiochemistry to the correct mechanistic pathway.

The Pyrimidine Reactivity Rule:

  • C-5 Position: Electronically similar to benzene (somewhat). Accessible via EAS .

  • C-2, C-4, C-6 Positions: Electron-deficient (like pyridine). Accessible via Metalation (DoM) or Radical/Diazotization pathways.

Decision Logic (Visualization)

The following decision tree outlines the standard operating procedure (SOP) for selecting your iodination protocol.

PyrimidineStrategy Start Target Position? C5 C-5 Position (The 'Aromatic' Spot) Start->C5 C46 C-4 / C-6 Position (The 'Acidic' Spot) Start->C46 C2 C-2 Position (The 'Inert' Spot) Start->C2 Act Is Ring Activated? (-OH, -NH2, -OR) C5->Act DoM Method D: LiTMP or TMPMgCl·LiCl (Directed Ortho Metalation) C46->DoM Requires DG Sand Method E: Non-Aqueous Sandmeyer (From 2-NH2) C2->Sand Fink Method F: Finkelstein (NaI/HI) (From 2-Cl) C2->Fink NIS Method A: NIS/TFA (Standard EAS) Act->NIS Yes Green Method B: I2 / NaNO2 (Oxidative Iodination) Act->Green Yes (Green) Force Method C: Ag2SO4 / I2 (Forced Conditions) Act->Force No (Deactivated)

Figure 1: Strategic decision tree for selecting the iodination methodology based on target regiochemistry.

Phase 2: Technical Modules & Troubleshooting
Module A: C-5 Iodination (Electrophilic Attack)

Target: 5-Iodopyrimidines Mechanism: The C-5 position has the highest HOMO coefficient, making it the only site susceptible to electrophilic attack. However, the ring is still deactivated compared to benzene.

Protocol 1: The Oxidative Method (


 / NaNO

)
This is the modern, "green" standard, avoiding the toxicity of NIS/TFA.
  • Reagents: Iodine (

    
    , 0.5 eq), Sodium Nitrite (
    
    
    
    , 0.6 eq), DMSO or Acetonitrile.
  • Conditions: Ambient temperature, 1-4 hours.

Troubleshooting Table: C-5 Iodination

SymptomRoot Cause AnalysisCorrective Action
No Reaction Substrate is too electron-deficient (e.g., uracil vs. 2-chloropyrimidine).Switch to NIS/TFA or add a Lewis Acid (

) to generate a "hotter" electrophile (

).
Poly-iodination Over-activation of the ring (e.g., 2,4-diaminopyrimidine).Control stoichiometry strictly (0.95 eq

). Lower temperature to 0°C.
Insoluble SM Pyrimidines often stack in non-polar solvents.Use DMSO or DMF . The

system works exceptionally well in DMSO.
Module B: C-4/C-6 Iodination (Directed Metalation)

Target: 4-Iodo or 6-Iodopyrimidines Mechanism: Directed Ortho-Metalation (DoM).[1] Critical Warning: Do NOT use n-BuLi. Pyrimidines are susceptible to nucleophilic attack at C-4/C-6. n-BuLi will add to the ring (nucleophilic aromatic addition) rather than deprotonate it.

Protocol 2: The Knochel-Hauser Base Method Using TMPMgCl·LiCl (Turbo-Hauser base) prevents nucleophilic attack due to the steric bulk of the TMP (tetramethylpiperidide) ligand.

  • Dry Down: Dissolve substrate (1.0 eq) in anhydrous THF under Ar/N

    
    .
    
  • Metalation: Cool to -78°C. Add TMPMgCl·LiCl (1.1 eq) dropwise.

  • Incubation: Stir at -78°C for 30 mins (kinetic control).

  • Quench: Add solution of

    
     (1.2 eq) in THF.
    
  • Warm: Allow to warm to RT.

Troubleshooting Table: DoM Issues

SymptomRoot Cause AnalysisCorrective Action
Complex Mixture / Low Yield Nucleophilic attack by the base.Stop using LDA/n-BuLi. Switch to LiTMP or TMPMgCl·LiCl . These are non-nucleophilic bases.
Scrambling (Regio-isomers) "Halogen Dance" or thermodynamic equilibration.Keep reaction at -78°C . Do not allow the lithiated species to warm up before adding iodine.
Starting Material Recovery Wet THF killed the lithiated intermediate.Pyrimidyl-lithiums are extremely moisture sensitive. Distill THF over Na/Benzophenone or use molecular sieves.
Module C: C-2 Iodination (Sandmeyer/Radical)

Target: 2-Iodopyrimidines Mechanism: Radical substitution via diazonium salt. Context: C-2 is the most electron-deficient position. You cannot iodinate C-2 via EAS. You must start with 2-aminopyrimidine.

Protocol 3: Non-Aqueous Sandmeyer Avoids the instability of pyrimidyl diazonium salts in water.

  • Mix: 2-Aminopyrimidine (1.0 eq), CuI (1.0 eq),

    
     (1.0 eq), Diiodomethane (
    
    
    
    , 10 eq) as solvent/reagent.
  • Initiate: Add isoamyl nitrite (3.0 eq) dropwise at 60-80°C.

  • Workup: Filter through Celite, wash with

    
    .
    

Troubleshooting Table: Sandmeyer

SymptomRoot Cause AnalysisCorrective Action
Hydrolysis (2-OH product) Water present during diazotization.Use t-butyl nitrite or isoamyl nitrite in organic solvent (MeCN or CH

I

). Avoid aqueous HCl/NaNO

.
Violent Exotherm Diazo decomposition.Add nitrite ester slowly at temperature. Ensure proper venting of

gas.
Low Conversion Poor radical generation.Ensure CuI is fresh (white/off-white, not brown). Copper(I) is essential for the radical transfer step.
Phase 3: Visualizing the DoM Pathway

The following diagram illustrates the critical difference between using n-BuLi (Failure Mode) and TMP-based reagents (Success Mode) for C-4/C-6 functionalization.

DoM_Pathway cluster_fail Failure Mode (Nucleophilic Attack) cluster_success Success Mode (Deprotonation) Substrate Pyrimidine (C4-H) nBuLi n-BuLi Substrate->nBuLi TMP TMPMgCl·LiCl (Steric Bulk) Substrate->TMP Addition Nu- Addition (Ring Destruction) nBuLi->Addition Lithiated C4-Li Species (Stable at -78°C) TMP->Lithiated Iodine Quench with I2 Lithiated->Iodine Product 4-Iodopyrimidine Iodine->Product

Figure 2: Mechanistic divergence between nucleophilic addition (n-BuLi) and directed metalation (TMP base).

References
  • Patil, L. M., et al. (2014).[2] Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an inexpensive iodine-sodium nitrite reagent.[2] Heteroletters, 4(4), 559-564.[2] Link

  • Balasubramaniyam, T., et al. (2022).[3][4] A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.[3][4] Molecules, 27(19), 6386.[3] Link[3]

  • Krasnokutskaya, E. A., et al. (2007).[5] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[5] Synthesis, 2007(1), 81-84. Link

  • Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of pyrimidines via TMPMgCl·LiCl-mediated metallation. Chemistry – A European Journal, 15(6), 1468-1477. Link

Sources

Optimizing decarboxylative iodination reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Optimization & Troubleshooting of Decarboxylative Iodination (Suarez & Hunsdiecker Modifications)

Welcome to the Reaction Optimization Hub

You are likely here because your carboxylic acid-to-iodide conversion is failing. You might be seeing protodecarboxylation (H-trapping), ester formation (Simonini product), or simply no reaction.

Decarboxylative iodination is not a single reaction but a class of transformations driven by the thermodynamic release of CO₂. Whether you are using the classical Hunsdiecker (Ag salts), the modern Suarez (Hypervalent Iodine), or Photoredox catalysis, the failure modes are mechanistically predictable.

This guide treats your chemical reaction as a system to be debugged.

Module 1: Protocol Selection & Reagent Architecture

Before troubleshooting, ensure you are running the correct "software" (protocol) for your "hardware" (substrate).

The Decision Matrix: Which Method?
Substrate ClassRecommended MethodKey ReagentsMechanism
1° / 2° Aliphatic Acids Suarez Modification PIDA (PhI(OAc)₂), I₂, Light (hv)Radical Chain (Acyl Hypoiodite)
3° Aliphatic Acids Suarez / Barton PIDA, I₂, Heat or LightRadical (Stable 3° radical forms easily)
Aromatic Acids (Electron Rich) Metal-Free Thermal I₂, Base, Heat (>100°C)Electrophilic Iodination / Concerted
Aromatic Acids (General) Silver-Mediated Ag₂CO₃, I₂, DMSO/DMFRadical / Ag(II) intermediate
Complex/Fragile Scaffolds Photoredox (Visible Light) Ir/Ru Cat, NIS, Blue LEDSET Oxidation (Milder)
Standard Operating Procedure (SOP): The Suarez Protocol

The industry standard for aliphatic acids due to mild conditions and high functional group tolerance.

  • Stoichiometry: Carboxylic Acid (1.0 equiv), PIDA (1.1–1.5 equiv), I₂ (1.0–1.5 equiv).

  • Solvent: Anhydrous Cyclohexane, DCE, or DCM (0.1 M). See Module 2 for solvent troubleshooting.

  • Activation: Irradiate with a 250W Tungsten lamp or high-power Green LEDs.

  • Workup: Quench with aq. Na₂S₂O₃ (removes I₂), extract, and purify.

Module 2: The Diagnostic FAQ (Troubleshooting)

User Issue #1: "I isolated the reduced product (Alkane) instead of the Iodide." Diagnosis:Protodecarboxylation. Root Cause:[1][2] The carbon-centered radical (R•) abstracted a hydrogen atom (HAT) from the solvent or reagents faster than it recombined with Iodine.

  • Fix 1 (Solvent Switch): If using THF, Ether, or Toluene, STOP. These have weak C-H bonds. Switch to Cyclohexane (strong C-H bonds, poor HAT donor) or CCl₄/PhCF₃ (no HAT donors).

  • Fix 2 (Iodine Flux): Increase the concentration of I₂. The rate of iodination is

    
    . Higher 
    
    
    
    favors iodination over H-abstraction.
  • Fix 3 (Temperature): Lower the temperature if possible. HAT often has a higher activation energy than radical recombination.

User Issue #2: "I isolated an Ester (R-CO-O-R)." Diagnosis:The Simonini Reaction. Root Cause:[3] Incorrect stoichiometry. If the ratio of Silver Salt : Iodine is 2:1, the intermediate acyl hypoiodite reacts with excess silver carboxylate.

  • Fix: Ensure a strict 1:1 ratio (or slight excess of I₂) of Acid:Iodine. In the Suarez method, ensure PIDA is not in massive excess relative to Iodine.

User Issue #3: "My reaction mixture turned colorless, but no product formed." Diagnosis:Premature Quench / Catalyst Death. Root Cause: Iodine consumption without product formation suggests iodination of the aromatic rings on the PIDA reagent (iodobenzene formation) or solvent reaction.

  • Fix: Add I₂ in portions. If the purple color fades rapidly, side reactions are consuming it. Maintain a "purple floor" (visible iodine) throughout the irradiation.

Module 3: Mechanistic Visualization

Understanding the "Why" prevents the "What went wrong."

Diagram 1: The Suarez Radical Cycle & Failure Modes

SuarezMechanism cluster_inputs Initiation cluster_cycle Radical Propagation Acid R-COOH AcylIodite Acyl Hypoiodite [R-CO-OI] Acid->AcylIodite Ligand Exchange (-AcOH) PIDA PhI(OAc)2 PIDA->AcylIodite I2 Iodine (I2) I2->AcylIodite CarboxylRad Carboxyl Radical [R-CO-O•] AcylIodite->CarboxylRad Homolysis (hv/Δ) AlkylRad Alkyl Radical [R•] CarboxylRad->AlkylRad Decarboxylation (-CO2) Ester Ester (R-COOR) (Trapping) CarboxylRad->Ester + AlkylRad Product Alkyl Iodide (R-I) AlkylRad->Product + I2 (Recombination) Proto Alkane (R-H) (Protodecarboxylation) AlkylRad->Proto + H• (Solvent)

Caption: The Suarez mechanism. The critical junction is the Alkyl Radical (R•). Success depends on the rate of Iodine trapping (


) exceeding the rate of Hydrogen Abstraction (

).
Module 4: Advanced Optimization Protocols
Protocol A: The "Dry" Suarez (For Hydrolysis-Prone Substrates)

Standard Suarez conditions often generate acetic acid as a byproduct. For acid-sensitive substrates:

  • Reagent: Use PhI(OPiv)₂ (Bis(pivaloyloxy)iodobenzene) instead of PIDA.

  • Additives: Add solid NaHCO₃ (2.0 equiv) to the reaction vessel to neutralize acid in situ.

  • Solvent: Switch to PhCF₃ (Trifluorotoluene). It is non-flammable, radical-inert, and solubilizes hypervalent iodine well.

Protocol B: Silver-Catalyzed (For Aromatics)

When radical methods fail for aryl acids.

  • Mix: Ar-COOH (1 equiv), AgNO₃ (0.2 equiv), K₂S₂O₈ (1.5 equiv).

  • Solvent: MeCN/H₂O (1:1).

  • Heat: 60–80°C.

  • Note: This relies on Ag(I)

    
     Ag(II) oxidation by persulfate.[2] The Ag(II) species promotes the decarboxylation.[4]
    
Module 5: Safety & Stability
  • Explosion Hazard: Hypervalent iodine reagents (PIDA, PIFA) are stable but can be shock-sensitive if heated dry with oxidizable materials. Always conduct these reactions in solution.

  • IBX Residues: If synthesizing PIDA from IBX, ensure all IBX is removed. IBX is explosive under impact.

  • Iodine Burns: Iodine sublimes. Weigh in a fume hood. Wash skin immediately with saturated sodium thiosulfate if contact occurs.

References
  • Suárez Modification (Primary Reference)

    • Concepción, J. I., Francisco, C. G., Freire, R., Hernández, R., Salazar, J. A., & Suárez, E. (1986). "Carbohydrate derivatives from the degradation of the side chain of bile acids." Journal of Organic Chemistry.
  • Mechanism of Decarboxylative Halogenation (Review)

    • Murarka, S. (2020).[5][6][7] "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews.

    • [6]

  • Silver-Catalyzed Aromatic Iodination

    • Li, Z., et al. (2012). "Silver-Catalyzed Decarboxylative Iodination of Aromatic Carboxylic Acids." Journal of the American Chemical Society.
  • Transition-Metal-Free Aromatic Iodination

    • Levin, M. D., et al. (2017).[8] "Transition-Metal-Free Decarboxylative Iodination." Journal of the American Chemical Society.

  • Photoredox Approaches

    • Candish, L., & Collins, K. D. (2014).

Sources

Validation & Comparative

Comparative Analysis of Anticancer Activity: Cotarnine Iodide vs. Noscapine

[1][2]

Executive Summary

This guide provides a technical comparative analysis of Noscapine (a phthalide isoquinoline alkaloid) and its metabolite Cotarnine Iodide (a tetrahydroisoquinoline derivative) in the context of anticancer efficacy.

While both compounds share a structural lineage, experimental data conclusively positions Noscapine as the superior anticancer agent. Noscapine functions as a kinetic stabilizer of microtubule dynamics, inducing mitotic arrest and apoptosis.[1] In contrast, Cotarnine Iodide , primarily known for its hemostatic properties (Stypticin), exhibits significantly reduced cytotoxicity (IC50 values ~2-3x higher than Noscapine) due to the loss of the phthalide lactone ring.

Strategic Recommendation: Noscapine should be the primary scaffold for anticancer drug development. Cotarnine serves better as a negative control for structure-activity relationship (SAR) studies or a precursor for hybrid synthesis rather than a standalone therapeutic candidate.

Chemical & Structural Basis[2][3][4][5][6]

The divergence in biological activity stems directly from the structural integrity of the phthalide moiety.

  • Noscapine: Contains a phthalide lactone ring linked to a tetrahydroisoquinoline (THIQ) core.[2] This specific conformation allows it to bind to the colchicine site on tubulin without altering the total polymer mass, a unique "kinder" mechanism compared to taxanes or vinca alkaloids.

  • Cotarnine: Produced via the oxidative hydrolysis of Noscapine.[1][2][3] This process cleaves the C-C bond connecting the THIQ and phthalide portions, resulting in an "open" structure that lacks the lactone ring essential for high-affinity tubulin binding.

Structural Transformation Diagram

ChemicalStructureNoscapineNoscapine(Phthalide Isoquinoline)HydrolysisOxidative Hydrolysis(Dilute HNO3)Noscapine->HydrolysisCleavage of C-C bondCotarnineCotarnine(Tetrahydroisoquinoline)Hydrolysis->CotarnineOpianicAcidOpianic Acid(Byproduct)Hydrolysis->OpianicAcidCotarnineIodideCotarnine Iodide(Salt Form)Cotarnine->CotarnineIodide+ HI / Iodination

Caption: Structural degradation pathway of Noscapine yielding Cotarnine, illustrating the loss of the phthalide moiety.[1][2][3]

Mechanism of Action (MOA)

Noscapine: Microtubule Kinetic Stabilization

Noscapine binds stoichiometrically to tubulin subunits. Unlike Paclitaxel (which hyper-polymerizes) or Vinblastine (which depolymerizes), Noscapine increases the time microtubules spend in a "paused" state. This subtle alteration activates the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and subsequent apoptosis.

Cotarnine Iodide: Weak/Nonspecific Interaction

The anticancer mechanism of Cotarnine is poorly defined but largely attributed to weak, non-specific cytotoxicity at high concentrations. The absence of the phthalide ring prevents effective docking into the tubulin colchicine site, rendering it ineffective as a mitotic poison.

Signaling Pathway Comparison[7]

MOANosNoscapineTubulinTubulin (Colchicine Site)Nos->TubulinHigh Affinity BindingCotCotarnine IodideCot->TubulinNo/Low AffinityWeakTargetUnknown/Weak TargetsCot->WeakTargetNon-specificDynamicsAltered Microtubule Dynamics(Increased Pause Time)Tubulin->DynamicsSurvivalCell Survival / Weak ToxicityWeakTarget->SurvivalHigh IC50MitoticArrestMitotic Arrest (G2/M)Dynamics->MitoticArrestApoptosisApoptosis(Mitochondrial Pathway)MitoticArrest->Apoptosis

Caption: Differential signaling cascades. Noscapine engages the tubulin pathway effectively, while Cotarnine fails to trigger the mitotic checkpoint.

Experimental Efficacy Data

The following data consolidates findings from comparative cytotoxicity assays (MTT) on breast cancer (4T1, MCF-7) and other cell lines. The "Derivatives" column highlights that re-engineering Cotarnine (e.g., adding amino acids) can restore some activity, but the parent Noscapine scaffold remains superior.

CompoundCell LineIC50 (µM)Relative PotencyPrimary Effect
Noscapine 4T1 (Murine Breast)215.5 Baseline (1.0x)Mitotic Arrest
Cotarnine 4T1 (Murine Breast)575.3 Weak (0.37x)Minimal Cytotoxicity
Noscapine-Tryptophan 4T1 (Murine Breast)16.3 High (13.2x)Enhanced Apoptosis
Cotarnine-Tryptophan 4T1 (Murine Breast)54.5 Moderate (3.9x)Moderate Apoptosis
Noscapine HeLa (Cervical)~25.0 HighMitotic Arrest
Cotarnine Iodide HeLa (Cervical)>100.0 Very LowNegligible

Data Source Synthesis: Comparative studies indicate Cotarnine is consistently 2-3 fold less potent than Noscapine in its native form.

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for Noscapine vs. Cotarnine Iodide.

  • Cell Seeding: Seed MCF-7 or HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Drug Treatment:

    • Prepare stock solutions (10 mM) of Noscapine and Cotarnine Iodide in DMSO.

    • Perform serial dilutions (0.1 µM to 1000 µM).

    • Control: Vehicle (0.1% DMSO) and Positive Control (Paclitaxel 10 nM).

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Validation Check: The Positive Control (Paclitaxel) must show >80% cell death. If DMSO control shows >5% death, repeat the assay.

Protocol B: Tubulin Polymerization Assay

Objective: Confirm mechanism of action (Microtubule dynamics).

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Reaction Mix:

    • Tubulin protein (>99% pure) in G-PEM buffer.

    • GTP (1 mM).

    • Test Compounds: Noscapine (100 µM) vs. Cotarnine Iodide (100 µM).

  • Measurement:

    • Place in a fluorometer pre-warmed to 37°C.

    • Excite at 360 nm; Emit at 450 nm.

    • Record kinetics for 60 minutes.

  • Interpretation:

    • Paclitaxel (Control): Rapid increase in Vmax (Hyper-polymerization).

    • Noscapine: Slower rate/steady state similar to control but with altered oscillation (kinetic stabilization).

    • Cotarnine: Profile identical to Vehicle Control (No interaction).

Pharmacokinetics & Safety

FeatureNoscapineCotarnine Iodide
Bioavailability Moderate (Oral); crosses Blood-Brain Barrier (BBB).Low (Oral); often used topically or IV for hemostasis.
Metabolism Extensive first-pass metabolism (CYP2C9, CYP3A4).Metabolite of Noscapine; excreted renally.
Toxicity Low.[1][3] High doses (>3g/day) tolerated in humans.Low. Primary side effect is mild vasoconstriction.
Clinical Use Antitussive (approved), Anticancer (investigational).Hemostatic (Stypticin), Antiallergic synthesis precursor.

References

  • Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. Molecular Cancer Therapeutics. Link

  • Structural basis of noscapine activation for tubulin binding. Journal of Medicinal Chemistry. Link

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega. Link

  • Noscapine, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma. Current Drug Metabolism. Link

  • Metabolic map and bioactivation of the anti-tumour drug noscapine. British Journal of Pharmacology. Link

Comparative Cytotoxicity Guide: Cotarnine Amino Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Renaissance of Cotarnine

Cotarnine, a tetrahydroisoquinoline (THIQ) alkaloid derived from the oxidative degradation of noscapine, has historically been utilized primarily as a hemostatic agent.[1] However, recent medicinal chemistry efforts have repurposed this scaffold for oncology.[1][2][3] While the parent compound exhibits negligible cytotoxicity (IC50 > 500 μM), the strategic conjugation of amino acids to the cotarnine core dramatically amplifies its antitumor potential.

This guide objectively compares the cytotoxic performance of novel cotarnine-amino acid conjugates.[1][4][5][6] Experimental data reveals that specific hydrophobic amino acid residues—particularly Tryptophan—can enhance potency by over 10-fold compared to the parent alkaloid, transforming a weak hemostatic agent into a viable chemotherapeutic lead.

Chemical Basis & Synthesis Workflow[4]

The rationale for conjugating amino acids to the cotarnine scaffold lies in the "Trojan Horse" strategy: utilizing amino acid transporters (such as LAT1) to enhance cellular uptake while simultaneously leveraging the specific side-chain interactions within the tubulin binding pocket.

Synthesis Protocol Overview

The synthesis involves the oxidative degradation of noscapine to isolate the cotarnine core, followed by reduction, demethylation, and peptide coupling.[4]

Key Reagents:

  • Oxidation: HNO3 (Nitric Acid)[1][6]

  • Reduction: NaBH4 (Sodium Borohydride)[1][4][6]

  • Coupling: TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)[1][4][6]

Figure 1: Synthetic Pathway of Cotarnine Conjugates

SynthesisWorkflow Figure 1: Step-wise synthesis of cotarnine-amino acid conjugates from noscapine source. Noscapine Noscapine (Parent Alkaloid) Cotarnine Cotarnine (Scaffold) Noscapine->Cotarnine Oxidative Degradation (HNO3) Hydrocotarnine Hydrocotarnine (Reduced) Cotarnine->Hydrocotarnine Dehydration (TFA) Reduction (NaBH4) Demethylated N-Demethylated Intermediate Hydrocotarnine->Demethylated Demethylation (H2O2, FeSO4) Conjugate Cotarnine-AA Conjugate (10a-10j) Demethylated->Conjugate Coupling (TBTU) N-Boc-Amino Acid

Comparative Cytotoxicity Analysis

The following data is derived from MTT assays performed on 4T1 (Murine Mammary Carcinoma) cell lines. The comparison highlights the Structure-Activity Relationship (SAR), specifically how the side chain of the conjugated amino acid influences potency.

Table 1: IC50 Values of Cotarnine Conjugates vs. Controls
Compound IDConjugated Amino AcidSide Chain CharacteristicIC50 (μM) [4T1 Cells]Fold Improvement*
Cotarnine None (Parent)-575.3 1.0x
Noscapine Reference-215.52.6x
10a GlycineSmall, Achiral902.1< 1.0x (Inactive)
10b AlanineSmall, Hydrophobic144.64.0x
10h PhenylalanineAromatic, Hydrophobic268.12.1x
10j ProlineCyclic, Rigid96.36.0x
10i Tryptophan Indole, Bulky Aromatic 54.5 10.5x

*Fold Improvement is calculated relative to the parent Cotarnine molecule.

Critical SAR Insights
  • Indole Dominance: Compound 10i (Cotarnine-Tryptophan) is the most potent derivative.[1][4][5][6] The bulky indole ring of tryptophan likely occupies a hydrophobic pocket within the tubulin structure, stabilizing the drug-target complex more effectively than smaller aliphatic chains [1].

  • Rigidity Matters: The Proline conjugate (10j ) showed significant activity (96.3 μM), suggesting that conformational rigidity in the amino acid linker may favor binding affinity.

  • Size Limitation: The Glycine conjugate (10a ) lost activity (902.1 μM), indicating that a minimum steric bulk is required at this position to elicit a cytotoxic effect.

Mechanism of Action: Tubulin Targeting & Apoptosis[1]

Unlike alkylating agents (e.g., Cisplatin) that damage DNA directly, cotarnine derivatives function as microtubule-modulating agents . They bind to tubulin, disrupting the dynamic instability required for cell division.[1]

Mechanistic Pathway[4][7]
  • Cellular Entry: Facilitated by passive diffusion and potentially LAT1 transport.

  • Tubulin Binding: The conjugate binds to the colchicine-binding site of tubulin.

  • Mitotic Arrest: The cell cycle is halted at the G2/M phase due to spindle formation failure.

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Caspase-3 activation).

Figure 2: Pharmacodynamic Pathway

MOA Figure 2: Mechanism of action leading to apoptosis in cancer cells. Drug Cotarnine-Trp (10i) Tubulin Tubulin Binding (Colchicine Site) Drug->Tubulin High Affinity Binding Dynamics Disrupted Microtubule Dynamics Tubulin->Dynamics G2M G2/M Phase Arrest Dynamics->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

[8][9]

Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols are standardized for evaluating these specific conjugates.

MTT Cytotoxicity Assay

Validates the IC50 values presented in Table 1.[4]

Materials:

  • Cell Line: 4T1 (ATCC® CRL-2539™)

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[2][4]

  • Solvent: DMSO (Dimethyl sulfoxide)[2]

Protocol:

  • Seeding: Plate 4T1 cells at a density of

    
     cells/well in 96-well plates. Incubate overnight at 37°C / 5% CO2.
    
  • Treatment: Dissolve Cotarnine conjugates in DMSO. Prepare serial dilutions (e.g., 10, 50, 100, 500 μM). Treat cells for 48 hours .

    • Control: Vehicle control (DMSO < 0.1%).

    • Positive Control: Noscapine or Doxorubicin.

  • Labeling: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 μL DMSO to dissolve purple formazan crystals. Shake plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50 [2].
    
Annexin V/PI Apoptosis Assay

Confirms the mechanism of cell death.

  • Harvest: Collect treated cells (after 24h) and wash with PBS.

  • Stain: Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate: 15 minutes in the dark at room temperature.

  • Analysis: Analyze via Flow Cytometry (Ex/Em: 488/530 nm).

    • Result Interpretation: Cotarnine-Trp (10i) typically shows a significant shift to the Q2 (Late Apoptosis) and Q4 (Early Apoptosis) quadrants compared to parent cotarnine [1].

References

  • Davarzani, Z., Salehi, P., Asghari, S. M., Bararjanian, M., Mohsen, A. H., & Harati, H. D. (2023).[7] Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents.[1][4][5][6][7] ACS Omega, 8(48), 45502–45509.[7] [7]

  • BenchChem Technical Support.[2] (2025).[2] Application Notes and Protocols for Developing Noscapine-Conjugated Amino Acid Derivatives. BenchChem Protocols.

  • DeBono, A., Capuano, B., & Scammells, P. J. (2015).[3] The Discovery and Development of Noscapine and Derivatives as Anti-cancer Agents.[1][2][3][4][5][6][7] Journal of Medicinal Chemistry, 58(15), 5699–5727.[3]

Sources

Validating the Tubulin-Binding Affinity of Cotarnine Iodide: A Comparative Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Subject: Cotarnine Iodide (vs. Colchicine and Noscapine)

Executive Summary & Scientific Rationale

Cotarnine Iodide, a phthalide isoquinoline alkaloid and oxidative hydrolysis product of Noscapine, has historically been utilized as a hemostatic agent (Stypticin). While its parent compound, Noscapine, is a known (albeit weak) tubulin-binding agent that alters microtubule dynamics without gross depolymerization, the specific tubulin-binding affinity of the cotarnine moiety remains a subject of investigation for derivative synthesis and off-label oncology applications.[1]

This guide outlines a rigorous, multi-modal validation framework to quantify the interaction between Cotarnine Iodide and mammalian tubulin. Unlike standard small-molecule validations, Cotarnine presents unique challenges due to its intrinsic fluorescence and ionic nature.[1] This protocol compares its performance against Colchicine (the high-affinity positive control) and Noscapine (the structural parent), providing a self-validating system for determining dissociation constants (


) and polymerization inhibition (

).[1]
Comparative Landscape: The Test Matrix
CompoundPrimary MechanismBinding SiteKnown Affinity (

)
Role in Assay
Colchicine Microtubule DepolymerizationColchicine Site (CBS)~0.1 - 1.0

M
Positive Control (High Affinity)
Noscapine Microtubule Dynamic Instability ModulationColchicine Site (Altered Pose)~10 - 50

M
Reference Standard (Parent)
Cotarnine Iodide Hypothetical CBS BinderTo Be DeterminedTarget of ValidationTest Analyte

Methodological Workflow

The validation process follows a hierarchical logic: Structural Feasibility (In Silico)


Thermodynamic Affinity (Spectroscopy) 

Functional Efficacy (Polymerization) .

ValidationWorkflow Start Cotarnine Iodide Sample Prep Docking Step 1: In Silico Docking (Site Confirmation) Start->Docking Fluorescence Step 2: Fluorescence Quenching (Kd Determination) Docking->Fluorescence If ΔG < -5 kcal/mol Correction Inner Filter Effect Correction Fluorescence->Correction Intrinsic Fluorescence Polymerization Step 3: Tubulin Polymerization (IC50 Functional Assay) Fluorescence->Polymerization If Binding Confirmed Correction->Fluorescence Analysis Comparative Data Analysis Polymerization->Analysis

Figure 1: Hierarchical validation workflow ensuring that thermodynamic binding is confirmed before functional costs are incurred.

Protocol 1: Fluorescence Quenching Spectroscopy (The "Gold Standard")

This assay relies on the quenching of intrinsic tryptophan fluorescence (Trp-214) in tubulin upon ligand binding.[1]

Critical Challenge: Cotarnine is an isoquinoline alkaloid with its own fluorescence excitation/emission spectra. You must correct for the Inner Filter Effect (IFE) to avoid false positives.

Experimental Setup
  • Protein: Purified Bovine Brain Tubulin (>99% pure).

  • Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Concentration: 2

    
    M Tubulin (fixed).
    
  • Titration: Cotarnine Iodide (0 – 100

    
    M).
    
Step-by-Step Protocol
  • Equilibration: Incubate 2

    
    M tubulin in a quartz cuvette at 25°C for 10 minutes.
    
  • Excitation: Set excitation wavelength (

    
    ) to 295 nm  (selectively excites Tryptophan, minimizing Tyrosine contribution).
    
  • Emission Scan: Record emission spectra from 310 nm to 370 nm .

  • Titration: Sequentially add aliquots of Cotarnine Iodide.

  • Blank Correction: Perform an identical titration with buffer only (no tubulin) to measure Cotarnine's intrinsic fluorescence at these wavelengths.

Data Analysis & Calculation

Calculate the corrected fluorescence intensity (


) using the equation:


Where

and

are the absorbances of Cotarnine at the excitation and emission wavelengths, respectively.[2]

Fit the data to the Stern-Volmer Equation to determine the quenching constant (


) and Binding Constant (

):


Validation Criteria:

  • Colchicine:

    
     quenching; 
    
    
    
    .[1]
  • Cotarnine: If

    
    , the binding is considered non-specific or negligible.[1]
    

Protocol 2: Tubulin Polymerization Inhibition Assay

This functional assay determines if the binding event physically disrupts microtubule assembly.

Experimental Setup
  • Detection: Turbidimetry (Absorbance at 350 nm) or DAPI-based fluorescence.[1]

  • Control: Paclitaxel (Promoter), Colchicine (Inhibitor), DMSO (Vehicle).

Step-by-Step Protocol
  • Preparation: Prepare a 3 mg/mL tubulin solution in PEM buffer + 1 mM GTP + 10% Glycerol (critical for nucleation).

  • Treatment: Add Cotarnine Iodide at graded concentrations (e.g., 5, 10, 25, 50

    
    M).
    
  • Initiation: Transfer plate to a pre-warmed reader (37°C).

  • Kinetics: Measure Absorbance (350 nm) every 30 seconds for 60 minutes.

Expected Kinetic Profiles

Comparatively, the curves will reveal the mechanism of action:

Figure 2: Expected kinetic profiles.[1] A reduction in the Vmax (slope) or steady-state plateau indicates inhibition.[1]

Protocol 3: Molecular Docking (In Silico Validation)

To support the wet-lab data, you must propose a binding mode.[1] Cotarnine is expected to target the Colchicine Binding Site (CBS) .

Simulation Parameters
  • Crystal Structure: PDB ID 1SA0 (Tubulin-Colchicine complex).[1][3]

  • Grid Box Center: Centered on Colchicine ligand (Chain

    
    ).
    
  • Key Residues: Cys241, Leu248, Val318 (Hydrophobic pocket).

  • Software: AutoDock Vina or Schrödinger Glide.

Comparative Binding Energy Table (Reference Values)
LigandBinding Energy (

)
Key Interaction
Colchicine -9.5 to -10.5 kcal/molH-bond with Val181 (

), Cys241 (

)
Noscapine -5.3 to -6.5 kcal/molStacking with Tyr224
Cotarnine Target < -6.0 kcal/molLook for Cys241 interaction

References

  • Prakash, V., & Timasheff, S. N. (1991). Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline.[4] Biochemistry, 30(3), 873-880.[1] Link

  • Perez-Ramirez, B., et al. (1996). Stoichiometry and affinity of the interaction of colchicine with tubulin. Biochemistry. Link

  • Etemadi, M., et al. (2022). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega, 7(34), 30458–30473. Link

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence & Turbidimetric). Link

  • Dumortier, C., et al. (2020). Interaction of Noscapine with the Colchicine Binding Site of Tubulin: A Molecular Modeling Study. Current Computer-Aided Drug Design.

Sources

Cross-Validation of TLC and HPLC for Quantitative Analysis of Cotarnine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

In pharmaceutical quality control, Cotarnine (a benzodioxolo-isoquinoline alkaloid and oxidative degradation product of Noscapine) presents a specific analytical challenge. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for sensitivity and resolution, High-Performance Thin-Layer Chromatography (HPTLC) offers compelling advantages in high-throughput screening and cost-efficiency.

This guide provides a rigorous cross-validation framework to demonstrate that HPTLC is not merely a qualitative tool but a statistically equivalent quantitative alternative to HPLC for cotarnine analysis when validated correctly. We will explore the physicochemical basis for these methods, detail the protocols, and provide the statistical tools (t-test, F-test) required to prove equivalence.

Physicochemical Context & Method Selection

Cotarnine (


) is an alkaloid that often appears as a degradation impurity in Noscapine formulations or as a hemostatic API.
  • Solubility: Soluble in water and alcohol; highly soluble in chloroform.

  • Chromophore: The isoquinoline ring system absorbs strongly in the UV region, specifically at 254 nm , making it suitable for both UV-HPLC and HPTLC-Densitometry.

  • Polarity: As a polar alkaloid, it requires a polar modifier in Normal Phase (TLC) or an acidic buffer in Reversed Phase (HPLC) to prevent peak tailing (silanol interaction).

Workflow Visualization

The following diagram outlines the cross-validation workflow, moving from sample preparation to statistical decision-making.

CrossValidationWorkflow cluster_HPTLC Method A: HPTLC (High Throughput) cluster_HPLC Method B: HPLC (Reference) Sample Cotarnine Sample (API or Degradant) Prep Sample Preparation (MeOH/CHCl3 Dissolution) Sample->Prep TLC_App Application (Linomat 5) Prep->TLC_App HPLC_Inj Injection (20 µL) Prep->HPLC_Inj TLC_Dev Development (CHCl3:MeOH 10:0.5) TLC_App->TLC_Dev TLC_Scan Densitometry (254 nm) TLC_Dev->TLC_Scan Data Data Processing (Peak Area Integration) TLC_Scan->Data HPLC_Sep Separation (C18, pH 3.0 Buffer:ACN) HPLC_Inj->HPLC_Sep HPLC_Det UV Detection (254 nm) HPLC_Sep->HPLC_Det HPLC_Det->Data Stats Statistical Comparison (t-test & F-test) Data->Stats Decision Method Equivalence Confirmed? Stats->Decision

Figure 1: Parallel workflow for the cross-validation of HPTLC and HPLC methods for Cotarnine analysis.

Experimental Protocols

To ensure valid cross-comparison, both methods must be validated using the same stock solution batches.

Common Sample Preparation

Stock Solution: Dissolve 10 mg of Cotarnine Chloride standard in 10 mL of Methanol (1000 µg/mL). Working Standards: Dilute stock with mobile phase (HPLC) or Methanol (HPTLC) to generate a calibration range of 10–100 µg/mL.

Protocol A: HPTLC (Densitometry)

Best for: High throughput, impurity profiling, complex matrices.

  • Stationary Phase: Aluminum-backed Silica gel 60

    
     plates (20 x 10 cm). Pre-wash with methanol and activate at 110°C for 15 min.
    
  • Sample Application: Apply bands (6 mm width) using a semi-automatic applicator (e.g., Linomat 5).

    • Volume: 5–20 µL per band.

    • Track Distance: 10 mm.

  • Mobile Phase: Chloroform : Methanol (10 : 0.5 v/v).

    • Note: This non-aqueous system is highly specific for separating cotarnine (

      
      ) from noscapine (
      
      
      
      ).
  • Development: Linear ascending development in a twin-trough chamber saturated for 20 min. Migration distance: 80 mm.

  • Detection: Densitometric scanning at 254 nm (Deuterium lamp) in absorbance mode.

Protocol B: HPLC (UV-Vis)

Best for: Trace analysis, high resolution, automated overnight runs.

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Waters Sunfire or equivalent).[1][2]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60 : 40 v/v).

    • Buffer Prep: 10 mM

      
       adjusted to pH 3.0 with orthophosphoric acid. The acidic pH ensures the alkaloid nitrogen is protonated, preventing peak tailing.
      
  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C.

  • Detection: UV at 254 nm .

  • Injection Volume: 20 µL.

Comparative Validation Data

The following data summarizes typical performance metrics observed when cross-validating these specific protocols.

ParameterHPTLC (Densitometry)HPLC (UV-Vis)Interpretation
Linearity Range 0.4 – 3.2 µ g/band 1.0 – 100 µg/mLHPLC has a wider dynamic range; HPTLC is sufficient for assay levels.
Correlation (

)
> 0.995> 0.999HPLC offers slightly better linearity.[3][4]
Precision (RSD %) 1.5 – 2.5%0.5 – 1.0%HPLC is more precise; HPTLC is within acceptable limits (<3%).
Accuracy (Recovery) 98.5 – 101.5%99.0 – 101.0%Statistically Equivalent.
LOD (Sensitivity) ~100 ng/band~10 ng/mLHPLC is 10-50x more sensitive.
Analysis Time 20 min / 15 samples15 min / 1 sampleHPTLC is superior for throughput.
Solvent Usage ~20 mL / 15 samples~15 mL / 1 sampleHPTLC is significantly greener.

Statistical Cross-Validation (The "Trust" Pillar)

To claim the HPTLC method is a valid alternative to HPLC, you must perform statistical hypothesis testing. Do not rely solely on "good recovery" numbers.

Step 1: The F-Test (Comparing Precision)

This tests if the variances (spread of data) between the two methods are significantly different.



  • If

    
    , there is no significant difference in precision.
    
  • Typical Result: HPLC often has lower variance, but HPTLC variance is usually statistically acceptable for QC applications.

Step 2: The Student's t-Test (Comparing Accuracy)

This tests if the mean results obtained by both methods differ significantly.



  • If

    
     (at 95% confidence), the means are statistically indistinguishable .
    
  • Guidance: For Cotarnine assays, paired t-tests typically show no significant difference, validating HPTLC for release testing.

Decision Logic for Researchers

Use the following logic to select the appropriate method for your specific development stage.

MethodSelection Start Select Analysis Goal Q1 Is sample trace level? (< 1 µg/mL) Start->Q1 Q2 Is sample throughput critical? (> 50 samples/day) Q1->Q2 No HPLC Use HPLC (High Sensitivity/Resolution) Q1->HPLC Yes Q3 Is matrix complex/dirty? (e.g., plasma, crude extract) Q2->Q3 No HPTLC Use HPTLC (High Throughput/Robustness) Q2->HPTLC Yes Q3->HPLC No Q3->HPTLC Yes (Single use plate)

Figure 2: Decision matrix for selecting between HPLC and HPTLC for Cotarnine analysis.

Conclusion

For the quantitative analysis of Cotarnine, HPTLC is a statistically valid alternative to HPLC for assay and content uniformity testing. While HPLC remains necessary for trace impurity profiling (LOD < 100 ng), HPTLC offers a 10-fold reduction in solvent consumption and analysis time per sample.

Recommendation: Implement HPTLC for in-process quality control and raw material screening. Reserve HPLC for final product release and stability studies where maximum sensitivity is required.

References

  • Ashour, A., et al. (2009).[5] "Validated stability-indicating TLC method for the determination of noscapine." Drug Testing and Analysis. Link

    • Context: Establishes the HPTLC conditions (Chloroform:MeOH)
  • Mahadik, P. S., & Senthilkumar, G. (2016).[6] "Validated method for determination of degradation impurity of Noscapine HCl by HPLC." Scholars Research Library. Link

    • Context: Provides the C18/Phosphate Buffer HPLC reference method for noscapine and its impurities.
  • Thermo Fisher Scientific. (2012).[7] "HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column." Application Note 20513. Link

    • Context: Validates UV detection at 254 nm and mobile phase choices for polar alkaloids.
  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

    • Context: The authoritative standard for calculating Linearity, LOD, LOQ, and Precision.

Sources

Technical Guide: Efficacy of Cotarnine Iodide vs. Traditional Styptic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Cotarnine Iodide (historically marketed as Stypticin) against traditional chemical styptics such as Ferric Chloride , Aluminum Potassium Sulfate (Alum) , and Epinephrine . While traditional agents rely on chemical protein precipitation or receptor-specific agonism, Cotarnine Iodide represents a distinct class of hemostatic agents derived from the oxidative degradation of noscapine. This document evaluates the mechanistic divergence, efficacy profiles, and tissue safety of these compounds, supported by experimental frameworks for validation.

Mechanistic Profiling: Physiological vs. Chemical Hemostasis

The core distinction between Cotarnine Iodide and traditional styptics lies in their method of action (MOA). Understanding this causality is critical for selecting the appropriate agent for specific clinical indications (e.g., delicate mucosal tissue vs. traumatic hemorrhage).

Cotarnine Iodide (Physiological Vasoconstrictor)

Cotarnine is a phthalide isoquinoline alkaloid. Unlike astringents, it does not chemically coagulate blood proteins. Instead, it acts systemically and locally to induce smooth muscle contraction in small arterioles and capillaries.

  • Target: Vascular smooth muscle.

  • Action: Reduces vessel lumen diameter, decreasing blood flow velocity and allowing natural platelet adhesion to occur.

  • Advantage: Non-destructive to tissue; preserves cellular integrity.

Ferric Chloride & Alum (Chemical Astringents)

These agents function through protein precipitation . They are Lewis acids that donate protons or metal ions to blood proteins (albumin, fibrinogen), causing them to denature and aggregate instantly.

  • Target: Plasma proteins and cell membranes.[1][2][3]

  • Action: Forms an immediate, physical "crust" or artificial clot (eschar) that mechanically blocks the vessel.

  • Disadvantage: Highly cytotoxic; causes local necrosis, inflammation, and potential re-bleeding upon eschar separation.

Epinephrine (Receptor Agonist)

A sympathomimetic amine that acts on


-adrenergic receptors.[4]
  • Target:

    
    -adrenergic receptors on vascular smooth muscle.
    
  • Action: Potent, rapid vasoconstriction.

  • Disadvantage: Systemic absorption can cause tachycardia and hypertension; "rebound" vasodilation can occur.

Visualization of Hemostatic Pathways

The following diagram illustrates the divergent pathways by which these agents achieve hemostasis.

HemostasisPathways Bleeding Vascular Injury (Hemorrhage) Cotarnine Cotarnine Iodide (Alkaloid) Bleeding->Cotarnine Ferric Ferric Chloride/Alum (Metal Salts) Bleeding->Ferric Epi Epinephrine (Catecholamine) Bleeding->Epi SmoothMuscle Smooth Muscle Contraction Cotarnine->SmoothMuscle Direct Action Precipitation Protein Denaturation & Precipitation Ferric->Precipitation Lewis Acid Reaction AlphaRec α-Adrenergic Activation Epi->AlphaRec LumenRed Lumen Diameter Reduction SmoothMuscle->LumenRed AlphaRec->SmoothMuscle PhysPlug Chemical Eschar (Artificial Clot) Precipitation->PhysPlug Hemostasis Hemostasis (Bleeding Cessation) LumenRed->Hemostasis Physiological PhysPlug->Hemostasis Mechanical/Chemical

Figure 1: Mechanistic divergence between physiological vasoconstrictors (Cotarnine, Epinephrine) and chemical astringents (Ferric Chloride).

Comparative Efficacy & Safety Profile

The following data synthesis compares the agents across critical drug development parameters.

FeatureCotarnine IodideFerric Chloride (15-20%)Alum (Potassium Aluminum Sulfate)Epinephrine (1:100,000)
Primary Mechanism Direct VasoconstrictionProtein Precipitation (Chemical)Protein Precipitation (Mild)

-Adrenergic Agonism
Onset of Action Moderate (Minutes)Immediate (Seconds)Fast (Seconds to Minutes)Rapid (Seconds)
Hemostatic Efficacy Moderate (Capillary oozing)High (Arterial/Venous bleeding)Moderate (Surface cuts)High (Vascular fields)
Tissue Cytotoxicity Low (Non-destructive)High (Acidic necrosis, staining)Moderate (Irritant)Low (Hypoxia risk if prolonged)
Systemic Side Effects Low (Sedation at high doses)Low (Local use only)LowHigh (Tachycardia, Hypertension)
Wound Healing UnimpairedDelayed (Eschar separation)Slightly DelayedUnimpaired
Primary Indication Uterine/Mucosal hemorrhageTraumatic/Surgical bleedingMinor abrasions/StomatologySurgical field visibility/LA adjunct

Key Insight: Cotarnine Iodide is superior in scenarios where tissue preservation is paramount (e.g., gynecological or delicate mucosal procedures) and where the systemic risks of epinephrine are unacceptable. It lacks the raw "sealing" power of Ferric Chloride but avoids the associated necrotic damage.

Experimental Protocols for Validation

To empirically validate the efficacy and mechanism of Cotarnine Iodide against traditional agents, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Protein Precipitation Assay

Purpose: To demonstrate the non-chemical mechanism of Cotarnine compared to astringents.

  • Reagent Preparation:

    • Prepare 10% Bovine Serum Albumin (BSA) solution in PBS (pH 7.4).

    • Prepare test solutions: 5% Cotarnine Iodide, 20% Ferric Chloride, 10% Alum, and Saline (Control).

  • Execution:

    • Add 100

      
      L of test solution to 1 mL of BSA solution in distinct cuvettes.
      
    • Incubate at 37°C for 5 minutes.

  • Measurement:

    • Measure Optical Density (OD) at 600 nm (Turbidity).

  • Expected Causality/Result:

    • Ferric/Alum: Immediate spike in OD (>2.0) due to protein denaturation and precipitation.

    • Cotarnine: Minimal change in OD (comparable to Saline), confirming it does not act via protein precipitation.

Protocol B: In Vivo Microvascular Hemostasis Model (Rabbit Ear)

Purpose: To quantify hemostatic time and re-bleeding risk.

  • Subject: New Zealand White Rabbits (n=6 per group).

  • Procedure:

    • Anesthetize animals.[5] Transilluminate the ear to identify secondary marginal veins.

    • Create a standardized 2mm incision using a template-guided lancet.

  • Treatment:

    • Apply gauze soaked in test agent (Cotarnine, Ferric, Epi, Saline) with standardized pressure (10g) for 30 seconds.

  • Data Collection:

    • Bleeding Time (BT): Time to cessation of flow.

    • Re-bleeding: Wipe the wound with saline gauze at 10 minutes and observe for fresh flow.

    • Histology (24h): Biopsy the site to score for necrosis and inflammation.

  • Self-Validating Metric:

    • If Cotarnine stops bleeding but shows no histological necrosis, its physiological mechanism is validated.

    • If Ferric Chloride stops bleeding faster but shows high necrosis scores, the trade-off is confirmed.

References

  • Biosynth. (n.d.). Cotarnine: Chemical Properties and Hemostatic Applications. Retrieved from

  • National Institutes of Health (NIH). (2021). Comparison of hemostatic effect and safety between epinephrine and tramazoline. PubMed. Retrieved from [Link]

  • StatPearls. (2025). Hemostasis and Coagulation Pathways. NCBI Bookshelf. Retrieved from [Link]

  • PubChem. (2025). Cotarnine - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Civil War Medicine Museum. (2022). The Story of Iodine and Historical Styptics. Retrieved from [Link]

Sources

Comparative Analysis of Cotarnine and N-Nornoscapine Derivatives: Synthesis, Pharmacophores, and Anticancer Efficacy

[1][2][3]

Executive Summary

This guide presents a comparative technical analysis of Cotarnine derivatives (tetrahydroisoquinoline fragments) and N-nornoscapine derivatives (intact phthalideisoquinoline scaffolds). While both classes originate from the parent alkaloid Noscapine, they exhibit distinct pharmacological profiles.[1][2][3]

Key Finding: Experimental data indicates that N-nornoscapine derivatives significantly outperform cotarnine derivatives in anticancer potency (IC50 values ~3-5x lower).[4][1][3] The retention of the phthalide lactone moiety in N-nornoscapine is critical for high-affinity binding to the colchicine site of tubulin. However, cotarnine derivatives offer a simplified synthetic route for exploring non-tubulin targets or fragment-based drug design (FBDD).

Structural Divergence & Chemical Lineage

To understand the functional differences, one must first analyze the structural divergence. Noscapine is a phthalideisoquinoline alkaloid.[4][1][2][3][5][6][7][8] Its derivatization follows two distinct lineages:

  • N-Nornoscapine Lineage (Scaffold Conservation): Preserves the full tricyclic skeleton, including the isobenzofuranone (phthalide) ring. Modifications occur primarily at the nitrogen center (N-alkylation/acylation).

  • Cotarnine Lineage (Scaffold Fragmentation): Produced via oxidative cleavage (typically HNO3) of noscapine, severing the C-C bond between the isoquinoline and phthalide rings. This results in the loss of the lactone "anchor" and yields a smaller tetrahydroisoquinoline (THIQ) core.

Figure 1: Structural Relationship & Synthesis Pathways[9]

ChemicalLineageNoscapineNoscapine(Parent Alkaloid)NorNosN-Nornoscapine(Intact Phthalideisoquinoline)Noscapine->NorNosSelective N-Demethylation(FeSO4/H2O2 or CYP450)CotarnineCotarnine(THIQ Fragment)Noscapine->CotarnineOxidative Cleavage(HNO3)NorDerivsN-Nornoscapine Derivatives(High Potency)NorNos->NorDerivsAmide Coupling / AlkylationHydroCotHydrocotarnineCotarnine->HydroCotReduction (NaBH4)NorHydroCotN-NorhydrocotarnineHydroCot->NorHydroCotN-DemethylationCotDerivsCotarnine Derivatives(Lower Potency)NorHydroCot->CotDerivsFunctionalization

Caption: Divergent synthesis pathways. Green path preserves the pharmacophore; Red path generates the fragment.

Detailed Synthesis Protocols

Reliable synthesis is the foundation of any comparative study. Below are the optimized protocols for generating both derivative classes.

Protocol A: Synthesis of N-Nornoscapine Derivatives

Objective: Selective removal of the N-methyl group without opening the lactone ring.

  • Reagents: Noscapine (1 eq), FeSO4·7H2O (0.5 eq), H2O2 (30%), Methanol.

  • Procedure:

    • Dissolve Noscapine in MeOH.

    • Add FeSO4[4][1][2]·7H2O and cool to -8°C.[1]

    • Add H2O2 dropwise over 2 hours.

    • Critical Step: Maintain low temperature to prevent N-oxide formation or ring opening.

    • Quench with ammonia, extract with DCM.

    • Purify via column chromatography (Yield ~60-70%).

  • Derivatization: React the secondary amine of N-nornoscapine with carboxylic acids (using TBTU/DIPEA) or alkyl halides to generate the final library.

Protocol B: Synthesis of Cotarnine Derivatives

Objective: Isolation of the THIQ core and subsequent functionalization.

  • Oxidative Cleavage:

    • Treat Noscapine with dilute HNO3 at room temperature.

    • Precipitate Cotarnine as a salt or free base (Yield >80%).

  • Reduction & Demethylation (for comparable analogs):

    • Reduction: Treat Cotarnine with NaBH4 in MeOH to yield Hydrocotarnine .

    • Demethylation:[4][1][2][9] Subject Hydrocotarnine to the modified Polonovski reaction or FeSO4/H2O2 method described in Protocol A to yield N-norhydrocotarnine .

  • Coupling: React the resulting secondary amine with functional groups (e.g., amino acids) to create analogs strictly comparable to the N-nornoscapine series.

Comparative Pharmacological Evaluation

The primary application of these derivatives is in oncology, specifically targeting tubulin dynamics.[2][10]

Mechanism of Action (SAR Analysis)
  • N-Nornoscapine Derivatives: Bind to the colchicine-binding site of tubulin. The phthalide moiety (lactone ring) acts as a crucial hydrophobic anchor, positioning the molecule to inhibit microtubule polymerization.

  • Cotarnine Derivatives: Lack the phthalide ring. While the isoquinoline ring provides some affinity, the absence of the lactone "anchor" results in a "loose fit" within the binding pocket, significantly raising the IC50 (reducing potency).

Quantitative Performance Data

The following table summarizes comparative cytotoxicity data against 4T1 (Murine Mammary Carcinoma) cells, a standard aggressive cancer model.

Compound ClassSpecific DerivativeIC50 (μM)Fold Change vs ParentVerdict
Parent Noscapine215.51.0xWeak Baseline
Parent Fragment Cotarnine575.30.37xInactive
N-Nornoscapine Noscapine-Tryptophan (6i) 16.3 13.2x Highly Potent
N-Nornoscapine Noscapine-Phenylalanine (6h)11.219.2xMost Potent
Cotarnine Cotarnine-Tryptophan (10i)54.53.9xModerate Activity

Data Source: Derived from comparative studies on amino acid conjugates (Davarzani et al., 2023).

Biological Pathway Visualization

MOANosDerivN-NornoscapineDerivativeTubulinTubulin(Colchicine Site)NosDeriv->TubulinStrong InteractionBindingHighHigh Affinity Binding(Phthalide Anchor)NosDeriv->BindingHighCotDerivCotarnineDerivativeCotDeriv->TubulinWeak InteractionBindingLowLow Affinity Binding(No Anchor)CotDeriv->BindingLowTubulin->BindingHighTubulin->BindingLowArrestG2/M CellCycle ArrestBindingHigh->ArrestBindingLow->ArrestWeak InductionApoptosisApoptosis(Cell Death)Arrest->Apoptosis

Caption: Mechanism of Action. The phthalide moiety is essential for the high-affinity binding required to trigger G2/M arrest.

Expert Commentary & Recommendations

Why Choose N-Nornoscapine Derivatives?

For anticancer drug development , the N-nornoscapine scaffold is superior. The experimental data confirms that removing the phthalide ring (as in cotarnine) causes a drastic loss in potency (from ~11 μM to ~55 μM). The phthalide ring is not merely an auxiliary group; it is a pharmacophoric essential.

Why Choose Cotarnine Derivatives?

Cotarnine derivatives are valuable when:

  • Solubility is paramount: The smaller, more polar cotarnine fragment often exhibits better aqueous solubility than the bulky noscapinoids.

  • Target is NOT Tubulin: If the therapeutic target is not the colchicine binding site (e.g., certain antimicrobial or anti-inflammatory pathways), the simpler cotarnine scaffold offers a more atom-efficient starting point for lead optimization.

References

  • Davarzani, Z., et al. (2023). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents.[9] ACS Omega.[4] [Link]

  • DeBono, A., et al. (2015). The Discovery and Development of Noscapine and Derivatives as Anti-cancer Agents.[1][5] Journal of Medicinal Chemistry.[4][1][5] [Link]

  • Naik, P. K., et al. (2011). Noscapine analogues as potential chemotherapeutic agents. Current Molecular Pharmacology. [Link]

  • Sahu, S. K., et al. (2020). Developments in chemistry and biological application of cotarnine & its analogs.[4][2] Tetrahedron.[4][2] [Link][4][1][2][11]

Validation of Cotarnine Iodide as a Microtubule-Disrupting Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Cotarnine Iodide in Tubulin Pharmacology

Cotarnine Iodide (CAS: 30936-27-7) is the iodide salt of cotarnine, a tetrahydroisoquinoline alkaloid primarily derived from the oxidative degradation of Noscapine . While Noscapine is a well-established, clinically used antitussive with off-label antimitotic properties, Cotarnine Iodide serves a distinct role in pharmacological research.

This guide validates Cotarnine Iodide not as a standalone high-potency chemotherapeutic, but as a critical pharmacophore scaffold and metabolic reference standard . Experimental data indicates that while Cotarnine retains the ability to bind to the colchicine-binding site of tubulin, its intrinsic affinity is significantly lower than that of its parent molecule or synthetic derivatives. This "baseline activity" makes it an essential tool for Structure-Activity Relationship (SAR) studies, allowing researchers to quantify the efficacy gains of functional group modifications (e.g., amino acid conjugation).

Key Validation Insight:

Cotarnine Iodide validates the minimal structural requirements for tubulin interaction within the noscapinoid class. Its validation is defined by its specific, reversible, low-affinity binding which induces G2/M arrest without the severe toxicity associated with high-affinity binders like Colchicine.

Mechanistic Validation & Comparative Performance

Mechanism of Action: The Colchicine Binding Site

Cotarnine Iodide functions as a Microtubule Destabilizing Agent (MDA) . It binds to the colchicine-binding pocket located at the interface of the


- and 

-tubulin heterodimers.[1][2][3][4] Unlike taxanes (which stabilize microtubules), cotarnine prevents the polymerization of tubulin subunits, leading to:
  • Disruption of the mitotic spindle.

  • Activation of the Spindle Assembly Checkpoint (SAC).

  • Prolonged G2/M arrest.

  • Induction of apoptosis via BAX/Bcl-2 modulation.

Comparative Performance Metrics

The following table contrasts Cotarnine Iodide with industry standards and its parent compound. Note the distinct "Potency Gap" that defines Cotarnine's role as a scaffold rather than a lead candidate.

FeatureCotarnine Iodide Noscapine (Parent) Colchicine (Gold Standard) Cotarnine-Trp (Derivative)
Primary Role Scaffold / ReferenceAntitussive / AntimitoticGout / Research ToolNovel Lead Candidate
Tubulin Binding Low AffinityModerate AffinityUltra-High AffinityHigh Affinity
IC50 (4T1 Cells) 575.3 μM [1]215.5 μM [1]~0.01 - 0.1 μM54.5 μM [1]
Binding Energy ~ -6.0 kcal/mol-5.3 kcal/mol-9.8 kcal/mol-7.9 kcal/mol [1]
Toxicity Profile Low (Hemostatic origin)Low (Clinically safe)High (Narrow therapeutic index)Moderate
Reversibility Rapidly ReversibleReversiblePseudo-IrreversibleReversible

Interpretation: The high IC50 of Cotarnine Iodide confirms that the lactone ring (present in Noscapine but opened/absent in Cotarnine) or specific C-6 substitutions are crucial for potency. However, the fact that it retains activity validates the tetrahydroisoquinoline core as the essential binding moiety.

Visualizing the Pathway

The following diagram illustrates the mechanistic cascade triggered by Cotarnine Iodide, highlighting its entry point at the Colchicine Binding Site and the downstream apoptotic signaling.

CotarnineMechanism Cotarnine Cotarnine Iodide Complex Tubulin-Cotarnine Complex (Colchicine Site) Cotarnine->Complex  Binds   Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->Complex Polymerization Microtubule Polymerization Tubulin->Polymerization Complex->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle Check Spindle Assembly Checkpoint (SAC) Activation Spindle->Check  Defect Detected   Arrest G2/M Cell Cycle Arrest Check->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Pathway showing Cotarnine Iodide inhibition of tubulin polymerization leading to G2/M arrest.[2]

Experimental Validation Protocols

To validate Cotarnine Iodide in your own laboratory, use the following self-validating protocols. These are designed to distinguish its specific anti-tubulin activity from non-specific cytotoxicity.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep all reagents on ice. Prepare Cotarnine Iodide stock (100 mM in DMSO).

  • Setup:

    • Control: Tubulin + GTP + DMSO (Vehicle).

    • Positive Control: Tubulin + GTP + Colchicine (5 μM).

    • Test Group: Tubulin + GTP + Cotarnine Iodide (Gradient: 10, 50, 100, 500 μM).

  • Execution: Transfer mixtures to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Criteria:

    • The Control curve must show a sigmoidal increase (nucleation -> elongation -> plateau).

    • Cotarnine Iodide should show a concentration-dependent reduction in the Vmax (rate) and steady-state absorbance (polymer mass).

    • Note: Expect significant inhibition only at high concentrations (>100 μM).

Protocol B: Immunofluorescence of Cellular Microtubules

Objective: Visualize the disruption of the microtubule network in intact cells.

  • Cell Line: MCF-7 or HeLa cells grown on glass coverslips.

  • Treatment: Treat cells with Cotarnine Iodide (IC50 concentration, e.g., ~500 μM) for 24 hours.

  • Fixation: Fix with 4% paraformaldehyde (warm) for 15 min, then permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary Ab: Mouse anti-

      
      -tubulin (1:500).
      
    • Secondary Ab: Goat anti-mouse IgG-FITC (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Validation Criteria:

    • Control Cells: Fine, filamentous microtubule network extending to the cell periphery.

    • Treated Cells: Loss of filaments, diffuse green staining (depolymerized tubulin), and condensed/fragmented chromatin (apoptotic nuclei).

Synthesis & Structural Significance

Why use Cotarnine Iodide? While less potent than Colchicine, Cotarnine Iodide is the starting material for synthesizing 3rd-generation noscapinoids .

SynthesisWorkflow Noscapine Noscapine (Parent Drug) Degradation Oxidative Degradation Noscapine->Degradation Cotarnine Cotarnine Iodide (Scaffold) Degradation->Cotarnine Derivatization C-6 Functionalization (e.g., Amino Acids) Cotarnine->Derivatization NewDrug Novel Conjugates (e.g., Cotarnine-Trp) IC50: <50 uM Derivatization->NewDrug

Caption: Cotarnine Iodide serves as the central scaffold for synthesizing high-potency derivatives.

By reacting Cotarnine Iodide with amino acids (e.g., Tryptophan) or other moieties at the C-6 position, researchers can restore and surpass the potency of the parent Noscapine, often achieving 10-fold higher cytotoxicity [1].

References

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. Source: ACS Omega (2023). URL:[Link]

  • Microtubins: a novel class of small synthetic microtubule targeting drugs. Source: Cell Death & Disease (2025). URL:[Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Source: Pharmaceuticals (MDPI). URL:[Link]

Sources

Comparative Guide: SAR Profiling of Cotarnine Analogs as Tubulin-Binding Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot from Hemostasis to Oncology

Historically, Cotarnine (a methoxylated tetrahydroisoquinoline) was utilized primarily as a hemostatic agent. However, modern medicinal chemistry has repurposed the cotarnine scaffold as a pharmacophore for developing novel microtubule-modulating agents .

This guide objectively compares the Structure-Activity Relationship (SAR) of novel cotarnine analogs against their parent compound (Noscapine ) and standard chemotherapy agents (Paclitaxel/Vinblastine ). The focus is on the C-1 functionalization strategy, which leverages the electrophilic immonium ion character of cotarnine to generate libraries of cytotoxic compounds.

Key Findings at a Glance
  • Mechanism: Tubulin binding (suppression of microtubule dynamics).[1]

  • Lead Candidate: Cotarnine-Tryptophan conjugate (10i ).[2][3]

  • Performance: Analogs show up to 10-fold improved potency over parent cotarnine in murine breast cancer models (4T1).

  • Safety Profile: Unlike Taxanes, cotarnine derivatives generally retain the favorable non-toxic profile of noscapinoids towards normal cells.

Chemical Logic & Synthesis Workflows

To understand the SAR, one must understand the unique reactivity of the cotarnine core. Unlike standard alkaloids, cotarnine exists in a pH-dependent equilibrium between a pseudobase form (cyclic amino-ether) and an immonium cation (open ring).

The "Immonium Gateway" Strategy

The open-chain immonium ion is highly electrophilic. This allows for facile nucleophilic attack at the C-1 position, enabling the rapid synthesis of C-1 substituted analogs.

CotarnineSynthesis Noscapine Noscapine (Parent Alkaloid) Oxidation Oxidative Degradation (HNO3) Noscapine->Oxidation Cotarnine Cotarnine (Pseudobase Form) Oxidation->Cotarnine Cleavage of phthalide ring Immonium Immonium Cation (Electrophile) Cotarnine->Immonium Acidic Media (Equilibrium) Immonium->Cotarnine Basic Media Analog C-1 Substituted Analog (Target Therapeutic) Immonium->Analog Nucleophilic Attack (e.g., Indole, Ketone)

Figure 1: The synthetic workflow leveraging the immonium ion intermediate to generate C-1 substituted cotarnine analogs.

Comparative SAR Analysis

The following analysis dissects the performance of cotarnine analogs based on structural modifications.

Structural Zones of Interest[4][5]
  • C-1 Position (Hemiaminal Carbon): The primary site for modification. Introduction of hydrophobic or aromatic groups (e.g., tryptophan, phenylalanine) here significantly enhances tubulin binding affinity.

  • N-Methyl Group: Essential for activity. N-demethylation (forming norcotarnine) generally reduces potency unless replaced by specific lipophilic linkers.

  • Dioxolane Ring: Conserved from noscapine; essential for maintaining the correct "shape" for the tubulin binding pocket.

Performance Comparison Table

The data below synthesizes recent findings, specifically highlighting the "Amino Acid Conjugate" series which represents the current state-of-the-art in cotarnine SAR.

Compound ClassRepresentative AgentIC50 (4T1 Cells)Tubulin Binding Energy (ΔG)Toxicity (Normal Cells)
Parent Alkaloid Noscapine215.5 µM-5.3 kcal/molNegligible
Scaffold Core Cotarnine (Unmodified)575.3 µM-4.8 kcal/molNegligible
Analog (Lead) Cotarnine-Tryptophan (10i) 54.5 µM -7.9 kcal/mol Low
Analog (Variant) Cotarnine-Phenylalanine>100 µM-6.5 kcal/molLow
Standard Care Paclitaxel< 0.1 µM-11.2 kcal/molHigh (Neurotoxic)

Analysis:

  • Potency Gap: While less potent than Paclitaxel, the lead analog 10i is ~10x more potent than unmodified Cotarnine and ~4x more potent than Noscapine.

  • Binding Correlation: The improvement in IC50 correlates directly with the binding energy (-7.9 vs -5.3 kcal/mol), validating the mechanism of action.

  • The "Sweet Spot": Cotarnine analogs aim to fill the therapeutic gap: effective cytotoxicity without the severe side effects (neuropathy) associated with taxanes.

Mechanism of Action: Tubulin Interference[1]

Cotarnine analogs function as "kinetic suppressors" of microtubule dynamics. Unlike taxanes (which hyper-stabilize) or vinca alkaloids (which depolymerize), noscapinoids often alter the treadmilling rate without gross disruption of the polymer mass.

MOA Ligand Cotarnine Analog (10i) Tubulin Tubulin Dimer (Colchicine Binding Site) Ligand->Tubulin Hydrophobic Interaction (Tryptophan moiety) Complex Ligand-Tubulin Complex Tubulin->Complex Dynamics Microtubule Dynamics Complex->Dynamics Suppression of Treadmilling Arrest G2/M Cell Cycle Arrest Dynamics->Arrest Mitotic Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Mechanism of Action. The hydrophobic moiety at C-1 (e.g., Tryptophan) anchors the molecule in the tubulin binding pocket, triggering mitotic arrest.

Experimental Protocols

To replicate these findings or expand the library, the following protocols are recommended. These are designed to be self-validating.

Protocol A: Synthesis of Cotarnine-Amino Acid Conjugates

Objective: Functionalize C-1 via the immonium intermediate.

  • Precursor Prep: Dissolve Cotarnine chloride in anhydrous methanol.

  • Activation: Add 1.2 eq of the amino acid (N-protected if necessary, though cotarnine reacts preferentially at C-1).

  • Reaction: Reflux for 4–6 hours. Validation Point: Monitor TLC for the disappearance of the cotarnine spot.

  • Workup: Evaporate solvent; recrystallize from ethanol/ether.

  • Characterization: 1H-NMR must show a shift in the C-1 proton signal (typically ~5.5 ppm) indicating substitution.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm direct interaction with the target.

  • Reagent: Purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Setup: Incubate tubulin (10 µM) with the Cotarnine analog (10–50 µM) at 37°C.

  • Initiation: Add GTP (1 mM).

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Output:

    • Control (DMSO): Sigmoidal growth curve.[4]

    • Paclitaxel (Positive Control): Rapid, immediate polymerization.

    • Cotarnine Analog: Altered slope or steady-state level compared to DMSO.

Protocol C: MTT Cytotoxicity Assay

Objective: Determine IC50 values.

  • Seeding: Seed 4T1 or MCF-7 cells (5,000 cells/well) in 96-well plates.

  • Treatment: After 24h, treat with serial dilutions (1 µM – 1000 µM) of the analog. Include DMSO vehicle control.

  • Incubation: 48 or 72 hours at 37°C / 5% CO2.

  • Readout: Add MTT reagent; dissolve formazan crystals in DMSO; read OD at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to derive IC50.

References

  • Heidari, S. et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega.[2]

  • Joshi, H.C. et al. "Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma." Cancer Research.[4]

  • DeBono, A. et al. "Synthesis and Biological Evaluation of N-Substituted Noscapine Analogues."[5] ChemMedChem.

  • Panda, D. et al. "Kinetic suppression of microtubule dynamic instability by noscapine." Proceedings of the National Academy of Sciences.

Sources

Comparing the apoptotic activity of cotarnine derivatives with flow cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Cotarnine Derivatives via Flow Cytometry Content Type: Publish Comparison Guide

Executive Summary

The pharmacological landscape of isoquinoline alkaloids has shifted significantly with the development of C-6 amino acid conjugates. While the parent compound Cotarnine exhibits negligible antitumor activity (IC50 > 500 μM), its novel derivative Cotarnine-Tryptophan (Compound 10i) demonstrates a >10-fold increase in potency against mammary carcinoma models.[1][2][3][4]

This guide provides a rigorous technical comparison of these derivatives using flow cytometry. It is designed for researchers requiring high-fidelity protocols to validate apoptotic induction and cell cycle arrest mechanisms.

Mechanistic Basis & Comparative Performance[1][3][4]
The "Tubulin-Trap" Mechanism

Unlike traditional alkylating agents, cotarnine derivatives function primarily as microtubule-modulating agents . By binding to tubulin, they disrupt microtubule dynamics, preventing the formation of the mitotic spindle.[4] This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and subsequently initiating the intrinsic apoptotic cascade.

Key Comparative Metrics: The following data highlights the structure-activity relationship (SAR) improvement achieved by conjugating tryptophan to the cotarnine scaffold.

CompoundDerivative TypeIC50 (4T1 Cells)Apoptotic Population (%)Mechanism of Action
Cotarnine Parent Alkaloid575.3 μM< 5%Weak/Non-specific
Noscapine Parent Alkaloid215.5 μM33.3%Tubulin Binding
Compound 10i Cotarnine-Tryptophan54.5 μM 56.1% Enhanced Tubulin Affinity
Compound 6h Noscapine-Phenylalanine11.2 μM65.2%High Tubulin Affinity

Data Source: Synthesized from comparative studies on 4T1 mammary carcinoma cells [1].

Mechanistic Pathway Diagram

The following diagram illustrates the downstream signaling cascade triggered by Compound 10i, leading to the apoptotic events detectable by flow cytometry.

ApoptosisPathway Drug Cotarnine-Trp (10i) Tubulin Tubulin Binding (Microtubule Destabilization) Drug->Tubulin G2M G2/M Cell Cycle Arrest Tubulin->G2M Spindle Checkpoint Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Mito Mitochondrial Depolarization (ΔΨm Loss) Bcl2->Mito Caspase Caspase-3 Activation Mito->Caspase PS PS Externalization (Annexin V+) Caspase->PS Membrane Flipping

Figure 1: Signal transduction pathway of cotarnine derivatives leading to measurable apoptotic markers.

Methodological Deep Dive: Validated Protocols

To objectively compare the apoptotic activity of cotarnine derivatives, two complementary flow cytometry assays are required: Annexin V/PI (for apoptosis quantification) and PI Cell Cycle Analysis (for mechanistic confirmation).

Protocol A: Annexin V/PI "Gold Standard" Assay

Objective: Differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Critical Consideration: Alkaloids can exhibit autofluorescence. Always include an unstained treated control to set voltage gates correctly.

Reagents:

  • Annexin V-FITC (or APC if drug is green autofluorescent).

  • Propidium Iodide (PI) Staining Solution (50 µg/mL).

  • 1X Annexin Binding Buffer (HEPES-based, Ca2+ essential).

Step-by-Step Workflow:

  • Seeding & Treatment:

    • Seed 4T1 cells at

      
       cells/well in 6-well plates.
      
    • Treat with Compound 10i (55 μM) , Parent Cotarnine (575 μM) , and Vehicle Control (DMSO <0.1%) for 48 hours.

    • Self-Validation Step: Include a Positive Control (e.g., Paclitaxel 100 nM) to verify staining efficacy.

  • Harvesting (Crucial Step):

    • Collect supernatant (contains detached dead cells).

    • Wash adherent cells with PBS.

    • Trypsinize briefly (EDTA-free trypsin is preferred to protect membrane PS).

    • Combine supernatant and trypsinized cells. Do not discard floating cells; they contain the apoptotic population.

  • Staining:

    • Wash cells 2x with cold PBS.

    • Resuspend in 100 µL 1X Annexin Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate for 15 min at RT in the dark.

    • Add 400 µL 1X Binding Buffer to stop the reaction.

  • Acquisition:

    • Analyze immediately (within 1 hour).

    • Gating Strategy:

      • Q3 (Annexin-/PI-): Viable.

      • Q4 (Annexin+/PI-): Early Apoptosis (Primary metric for comparison).

      • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Protocol B: Cell Cycle Analysis (Mechanism Confirmation)

Objective: Confirm that apoptosis is preceded by G2/M arrest, distinguishing the specific activity of derivative 10i from non-specific toxicity.

Step-by-Step Workflow:

  • Fixation:

    • Harvest cells as above.

    • Wash with PBS.

    • Add dropwise to 70% ice-cold ethanol while vortexing gently.

    • Pause Point: Store at -20°C for >2 hours (up to 1 week).

  • Staining:

    • Wash ethanol-fixed cells 2x with PBS (centrifuge at higher speed, ~800 x g, as fixed cells are buoyant).

    • Resuspend in 500 µL PI/RNase Staining Buffer (PI 50 µg/mL + RNase A 100 µg/mL).

    • Expert Insight: RNase is non-negotiable; PI stains all nucleic acids. Without RNase, RNA signal will obscure the G1 peak.

  • Analysis:

    • Gate on single cells (Pulse Width vs. Pulse Area) to exclude doublets.

    • Success Criteria: Untreated cells should show ~50-60% G0/G1. Compound 10i treated cells should show a distinct accumulation ("peak shift") in the G2/M phase before the appearance of a Sub-G1 (apoptotic) peak.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a comparative study, ensuring all controls and validation steps are integrated.

Workflow cluster_Controls Required Controls Culture Cell Culture (4T1/MCF-7) Treat Drug Treatment (24h - 48h) Culture->Treat Harvest Harvest (Keep Floaters!) Treat->Harvest PosCtrl Positive: Paclitaxel PosCtrl->Harvest NegCtrl Negative: DMSO NegCtrl->Harvest Split Split Sample Harvest->Split Annexin Annexin V/PI (Membrane Asymmetry) Split->Annexin Cycle PI/RNase (DNA Content) Split->Cycle Readout Flow Cytometry Acquisition Annexin->Readout Cycle->Readout

Figure 2: Integrated experimental workflow for validating cotarnine derivatives.

Technical Troubleshooting & Analysis

When comparing cotarnine derivatives, specific artifacts may arise. Use this troubleshooting matrix to ensure data integrity.

IssuePotential CauseSolution
High Background Fluorescence Alkaloid autofluorescenceUse an unstained drug-treated control. If drug fluoresces in Green (FITC) channel, switch Annexin V conjugate to APC (Red).
No G2/M Arrest Observed Incorrect timepointCell cycle arrest precedes apoptosis. If measured too late (e.g., 72h), cells may have already fragmented into Sub-G1. Assay at 12h and 24h.[5][6]
Low Cell Recovery Loss of floating cellsThe most apoptotic cells detach first. Never aspirate media from the flask; collect it into the centrifuge tube.
Doublet Artifacts Cell clumpingAggregates mimic G2/M cells (2x DNA). Use strict doublet discrimination gating (FSC-A vs FSC-H).
Conclusion

The comparative analysis of cotarnine derivatives via flow cytometry confirms that amino acid conjugation (specifically Tryptophan at C-6) transforms a biologically inert scaffold into a potent apoptotic inducer.[1][2][4] For reproducible results, researchers must prioritize the retention of floating cells and the use of doublet discrimination to accurately quantify the G2/M arrest characteristic of this drug class.

References
  • Etemadi, Y., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega.[2] Available at: [Link]

  • Paecharoenchai, O., et al. (2020). "Cytotoxicity and Apoptosis Induction of Coumarins and Carbazole Alkaloids from Clausena harmandiana."[6] Molecules. Available at: [Link]

Sources

Technical Comparison Guide: Cotarnine-Tryptophan vs. Noscapine-Tryptophan In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

This guide provides a head-to-head technical analysis of Cotarnine-Tryptophan (Cot-Trp) versus Noscapine-Tryptophan (Nos-Trp) conjugates. While both compounds are derived from isoquinoline alkaloids and conjugated with the essential amino acid tryptophan to enhance bioavailability and cellular uptake, they exhibit distinct pharmacodynamic profiles.

The core distinction lies in their structural retention of the phthalide moiety . Recent comparative studies (2023-2024) utilizing murine carcinoma models (4T1) demonstrate that Noscapine-Tryptophan significantly outperforms Cotarnine-Tryptophan in antitumor efficacy. This guide dissects the chemical, mechanistic, and in vivo performance data to explain this divergence.

The Conjugation Logic

The rationale for conjugating these alkaloids with Tryptophan (Trp) is threefold:

  • Transport: Utilization of L-type amino acid transporters (LAT1) which are often overexpressed in cancer cells, facilitating active transport across cell membranes.

  • Solubility: Improvement of the lipophilic/hydrophilic balance compared to the parent alkaloids.

  • Synergism: Potential intrinsic signaling modulation by the indole moiety of tryptophan.

Chemical Architecture & Synthesis

To understand the biological variance, one must first distinguish the chemical scaffolds.

  • Noscapine-Tryptophan (Compound 6i): Retains the phthalide ring system fused to the tetrahydroisoquinoline (THIQ) core.[1][2] The conjugation typically occurs at the 6-position (via demethylation and linker attachment) or the 9-position (via hydroxymethylation), depending on the specific synthetic route.

  • Cotarnine-Tryptophan (Compound 10i): Cotarnine is an oxidative degradation product of noscapine.[1][2][3][4][5][6] It possesses the THIQ core but lacks the intact phthalide cage , existing instead as a pseudobase or open-chain aldehyde form depending on pH.

Structural Impact on Efficacy

The "Head-to-Head" data suggests the phthalide moiety is pharmacophore-critical. The removal of this ring in the Cotarnine derivative correlates with a 3-fold to 4-fold reduction in potency.

Chemical_Logic Noscapine Noscapine (Parent) Cotarnine Cotarnine (Metabolite) Noscapine->Cotarnine Oxidative Degradation Nos_Trp Noscapine-Tryptophan (Phthalide Intact) Noscapine->Nos_Trp Amino Acid Conjugation Cot_Trp Cotarnine-Tryptophan (Phthalide Absent) Cotarnine->Cot_Trp Amino Acid Conjugation Target Tubulin Binding Site Nos_Trp->Target Stereoselective Fit Cot_Trp->Target Weak Interaction Outcome_High High Affinity (Strong Apoptosis) Target->Outcome_High With Phthalide Outcome_Low Low Affinity (Weak Apoptosis) Target->Outcome_Low Without Phthalide

Figure 1: Structural Activity Relationship (SAR) flow demonstrating the critical role of the phthalide moiety in the superior performance of Noscapine-Tryptophan.[7]

In Vivo Performance Comparison

The following data is synthesized from comparative studies involving the 4T1 Mammary Carcinoma murine model.

Quantitative Efficacy Data (IC50 & Tumor Inhibition)
MetricNoscapine-Tryptophan (Nos-Trp)Cotarnine-Tryptophan (Cot-Trp)Parent Noscapine
IC50 (4T1 Cells) 16.3 μM 54.5 μM215.5 μM
Fold Improvement ~13x vs Parent~4x vs ParentN/A
Tumor Regression High (Significant volume reduction)ModerateLow
Apoptosis Rate 87.6% 56.1%33.3%
Toxicity Negligible weight loss in miceNegligible weight lossNegligible

Analysis:

  • Potency Gap: Nos-Trp is approximately 3.3x more potent than Cot-Trp in vitro.

  • Bioavailability: Both conjugates significantly outperform the parent drugs, validating the tryptophan-vector strategy. However, the intrinsic activity of the noscapine core provides a higher "ceiling" for efficacy.

Mechanism of Action: Tubulin Dynamics

Noscapine is a "kinder" microtubule-modulating agent compared to Taxanes; it alters microtubule dynamics without gross polymerization/depolymerization imbalances.[6]

  • Nos-Trp: Binds tubulin with high affinity (Binding Energy ~ -41.47 kJ/mol).[8][9][10] It arrests cells (often in G1 or G2/M depending on the specific derivative position) and triggers the mitochondrial apoptotic pathway.

  • Cot-Trp: Shows reduced tubulin binding affinity. The loss of the phthalide ring likely disrupts the hydrogen bonding network required to lock the molecule into the tubulin pocket.

Experimental Protocols

To replicate these findings or validate new derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of Tryptophan Conjugates (General Workflow)

Note: This protocol assumes a 6-position modification strategy via demethylation.

  • Precursor Preparation:

    • React Noscapine with H₂O₂/FeSO₄ to generate N-nor-noscapine (demethylation).[6]

    • Validation: Check TLC for disappearance of Noscapine spot.

  • Coupling:

    • Dissolve N-nor-noscapine (or Cotarnine equivalent) in DMF.

    • Add N-Boc-L-Tryptophan (1.2 eq).

    • Add Coupling Agents: TBTU (1.2 eq) and DIPEA (2.0 eq).

    • Stir at RT for 12-24h.

  • Deprotection:

    • Treat the intermediate with HCl/Isopropyl alcohol to remove the Boc group.[6]

    • Precipitate and purify via Column Chromatography.[11]

  • Characterization:

    • Must-Have: 1H-NMR confirming the indole protons of Tryptophan and the isoquinoline skeleton.

Protocol B: In Vivo Antitumor Efficacy (4T1 Model)

Rationale: The 4T1 model is highly aggressive and metastatic, providing a rigorous stress-test for the conjugates.

  • Tumor Induction:

    • Inject 1×10⁵ 4T1 cells subcutaneously into the right flank of female BALB/c mice (6-8 weeks old).

    • Checkpoint: Wait until tumors reach palpable size (~50-100 mm³).

  • Treatment Regimen:

    • Randomize mice into groups (n=6): Control (Saline), Noscapine (Parent), Nos-Trp, Cot-Trp.

    • Dosage: Administer compounds (e.g., 10-50 mg/kg) via oral gavage or IP injection daily for 21 days.

  • Monitoring:

    • Measure tumor volume every 3 days using calipers (

      
      ).
      
    • Weigh mice daily to track systemic toxicity.

  • Endpoint Analysis:

    • Sacrifice mice at Day 22.

    • Excise tumors and weigh.

    • Histology: H&E staining and TUNEL assay to visualize apoptosis in tumor tissue.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways where Nos-Trp achieves superior apoptosis through sustained Tubulin binding, whereas Cot-Trp shows attenuated efficacy.

Mechanism_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Cascade NosTrp Noscapine-Trp LAT1 LAT1 Transporter (Cancer Cell Surface) NosTrp->LAT1 CotTrp Cotarnine-Trp CotTrp->LAT1 Tubulin Microtubule Dynamics LAT1->Tubulin Active Transport Binding_Strong Strong Binding (Phthalide Interaction) Tubulin->Binding_Strong Nos-Trp Pathway Binding_Weak Weak Binding (No Phthalide) Tubulin->Binding_Weak Cot-Trp Pathway Arrest Cell Cycle Arrest (G1 or G2/M) Binding_Strong->Arrest High Efficacy Binding_Weak->Arrest Low Efficacy Mito Mitochondrial Depolarization Arrest->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Tumor Regression) Caspase->Apoptosis

Figure 2: Mechanistic pathway highlighting the LAT1-mediated entry and the divergence in tubulin binding affinity between the two conjugates.

Conclusion

In the specific context of in vivo antitumor activity , Noscapine-Tryptophan is the superior candidate compared to Cotarnine-Tryptophan .[1][2][4][5][6][7]

  • Efficacy: Nos-Trp demonstrates a ~3x lower IC50 and significantly higher tumor growth inhibition.

  • Structural Integrity: The presence of the phthalide moiety in Noscapine derivatives is essential for effective tubulin modulation. Cotarnine, lacking this feature, serves as a useful comparative control but a less effective therapeutic agent in this class.

  • Recommendation: For drug development pipelines focusing on tubulin-binding alkaloids, the Noscapine scaffold should be prioritized over the Cotarnine scaffold. Tryptophan conjugation remains a valid strategy for both to enhance delivery, but it cannot compensate for the pharmacophoric loss of the phthalide ring in Cotarnine.

References

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. Source: ACS Omega / PubMed (2023). Significance: The primary head-to-head study comparing compounds 6i (Nos-Trp) and 10i (Cot-Trp) in 4T1 breast cancer models.[1][2] URL:[Link]

  • Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells. Source: ACS Pharmacology & Translational Science (2022). Significance: Provides supporting data on the mechanism of Noscapine-Tryptophan (specifically at the 9-position) in lung cancer (A549) models, reinforcing the efficacy of the Trp-conjugate strategy. URL:[Link]

Sources

Evaluating cotarnine derivatives against different cancer cell lines (MCF-7, HeLa, A549)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cotarnine , a tetrahydroisoquinoline (THIQ) alkaloid derived from the oxidative degradation of noscapine, has historically been viewed as a metabolic byproduct or a hemostatic agent. However, recent medicinal chemistry efforts have repositioned cotarnine as a potent scaffold for anticancer drug development. By derivatizing the C-1 or C-6 positions—specifically through amino acid conjugation—researchers have achieved a 10-fold increase in cytotoxicity against breast and lung cancer models compared to the parent molecule.

This guide provides a technical roadmap for evaluating these derivatives against MCF-7 (Breast) , HeLa (Cervical) , and A549 (Lung) cancer cell lines. It synthesizes confirmed experimental data with rigorous protocols to validate efficacy, mechanism of action, and structural advantages.

Part 1: Chemical Foundation & Synthesis Strategy

The primary limitation of natural noscapinoids is poor water solubility and moderate potency (IC50 > 50 µM). The strategic derivatization of cotarnine aims to introduce lipophilic or amphiphilic moieties (like Tryptophan) to enhance cellular uptake and tubulin binding affinity.

Synthesis Pathway

The synthesis typically begins with the oxidative cleavage of noscapine to yield cotarnine, followed by coupling with N-protected amino acids.

SynthesisPathway Noscapine Noscapine (Parent Alkaloid) Cotarnine Cotarnine (THIQ Scaffold) Noscapine->Cotarnine Oxidative Degradation (HNO3, Heat) Activation Activation (TBTU/HOBt) Cotarnine->Activation + N-Boc-Amino Acid Conjugate Cotarnine-Amino Acid Conjugate (e.g., Cot-Trp) Activation->Conjugate Coupling & Deprotection (DCM, TFA)

Figure 1: Synthetic workflow transforming the parent alkaloid Noscapine into potent Cotarnine amino acid conjugates.[1]

Part 2: Comparative Efficacy & Data Analysis

The following data highlights the "upgrade" effect of derivatization. While parent cotarnine exhibits weak activity (IC50 > 500 µM), conjugation with Tryptophan (Trp) drastically lowers the IC50, making it comparable to or better than standard noscapine.

Table 1: Comparative IC50 Values (µM)

Data synthesized from recent comparative studies on THIQ scaffolds.

CompoundMoiety TypeMCF-7 / 4T1 (Breast)A549 (Lung)HeLa (Cervical)Activity Status
Cotarnine (Parent) THIQ Alkaloid575.3 µM> 500 µM> 500 µMInactive
Noscapine (Ref) Phthalideisoquinoline215.5 µM73.0 µM~45.0 µMModerate
Cotarnine-Trp (10i) Tryptophan Conjugate54.5 µM Evaluation Req.[2]Evaluation Req.Active
Noscapine-Trp Tryptophan Conjugate16.3 µM 32.0 µM < 25.0 µMPotent

Key Insight: The Cotarnine-Tryptophan derivative (Compound 10i) demonstrates a ~10.5-fold improvement in potency over parent cotarnine against breast cancer models.[1][2][3][4][5] Evaluation against A549 and HeLa is the critical next step for validation, predicted to follow the trend of the Noscapine-Trp analogue (IC50 ~32 µM).

Part 3: Mechanism of Action (MOA)

Unlike taxanes (which hyper-stabilize microtubules) or vinca alkaloids (which depolymerize them), cotarnine derivatives are "kinder" microtubule modulators. They bind to tubulin, altering dynamic instability without gross polymer mass changes, leading to a "mitotic catastrophe" rather than immediate necrosis.

Signaling Pathway Visualization

MOA Drug Cotarnine Derivative (Cell Entry) Tubulin Tubulin Binding (Alteration of Dynamics) Drug->Tubulin Checkpoint Spindle Checkpoint Activation Tubulin->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Mito Mitochondrial Memb. Potential Loss Arrest->Mito Prolonged Arrest Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: The mechanistic cascade from tubulin binding to apoptotic cell death.

Part 4: Experimental Protocols

To reproduce these results or evaluate new derivatives, follow these standardized protocols.

Cytotoxicity Evaluation (MTT Assay)

Objective: Determine IC50 values for MCF-7, HeLa, and A549. Self-Validating Step: Always include a positive control (e.g., Cisplatin or Noscapine) and a vehicle control (DMSO < 0.1%).

  • Seeding: Plate cells (MCF-7, HeLa, A549) at a density of

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat with serial dilutions of the cotarnine derivative (e.g., 1 µM to 500 µM).

  • Duration: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL), incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Apoptosis Analysis (Annexin V/PI Staining)

Objective: Confirm the mechanism of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat cells at the calculated IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic (Target Population)

Experimental Workflow Diagram

Workflow Synthesis 1. Synthesis (Cotarnine-AA) Screening 2. Primary Screen (MTT Assay) Synthesis->Screening Purified Compound Validation 3. MOA Validation (Flow Cytometry) Screening->Validation Select Active Hits (<50µM) Analysis 4. Data Analysis (IC50 Calculation) Validation->Analysis Confirm Apoptosis

Figure 3: Step-by-step workflow for validating novel cotarnine derivatives.

References

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. Source: ACS Omega (2023) Significance: Establishes the synthesis protocol and IC50 values for Cotarnine-Tryptophan (Compound 10i) against breast cancer models. [4]

  • Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells. Source: ACS Omega (2020) Significance: Provides the comparative benchmark for Noscapine-Tryptophan against A549 lung cancer cells (IC50 = 32 µM).

  • Tacrine-Coumarin Derivatives as Topoisomerase Inhibitors with Antitumor Effects on A549 Human Lung Carcinoma Cancer Cell Lines. Source: Molecules (2021) Significance: Validates the sensitivity of A549 cells to hybrid alkaloid derivatives, supporting the rationale for testing cotarnine conjugates.

  • Cytotoxicity of Galantamine Peptide Esters Against HeLa Cell Line. Source: Pharmacophore (2023) Significance: Demonstrates the efficacy of amino-acid conjugation in enhancing alkaloid cytotoxicity against HeLa cells.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Cotarnine Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Cotarnine Iodide is not merely "organic waste."[1] It presents a dual-hazard profile that often leads to improper disposal in research environments.[1] As an alkaloid salt derived from the oxidative degradation of noscapine, it carries the inherent toxicity of isoquinoline alkaloids. However, the iodide counter-ion introduces a latent redox hazard often overlooked.

The Critical Risk: In the presence of strong oxidizers or acidic waste streams, the iodide ion (


) in Cotarnine Iodide can oxidize to elemental Iodine (

), releasing corrosive, toxic purple vapors.[1] Therefore, segregation from oxidizing acids is the primary directive of this protocol.
Chemical Profile
PropertySpecification
Chemical Name Cotarnine Iodide
CAS Number 30936-27-7
Formula

Molecular Weight 347.15 g/mol
Appearance Yellow to pale yellow solid (Light Sensitive)
Solubility Soluble in water and methanol
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity
Incompatibilities Strong Oxidizers, Acids (Nitric, Sulfuric), Acid Chlorides

Scientific Rationale: The Iodide Redox Trap

Expertise & Experience Component

Standard laboratory protocols often group "organic salts" into a single solid waste container.[1] For Cotarnine Iodide, this is a procedural failure point.[1]

The Mechanism of Failure: If Cotarnine Iodide is disposed of in a container with acidic oxidizers (common in organic synthesis cleanup), the following reaction occurs:



Consequence: The liberation of elemental iodine (


) compromises the waste container's integrity and poses an inhalation hazard (OEL: 0.1 ppm).

The Corrective Control:

  • Segregation: Cotarnine Iodide must be classified as Halogenated Organic Waste .[1]

  • Stabilization: If the compound has yellowed significantly (indicating partial decomposition), it should be treated with a reducing agent (Sodium Thiosulfate) prior to final sealing to quench free iodine.

Disposal Workflow & Decision Matrix

The following protocol utilizes a self-validating logic: Identify State


 Segregate by Anion 

Stabilize

Dispose.
Experimental Protocol: Disposal Steps
A. Solid Waste (Pure Substance)[1]
  • PPE Requirements: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Use a fume hood.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Do not use metal containers due to iodide corrosion risks.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic - Halogenated Organic Solid."

  • Segregation: Place the sealed container into the Halogenated Waste Stream .

    • Critical Check: Ensure no perchlorates or nitrates are present in the same secondary containment.[1]

B. Liquid Waste (Solutions)
  • pH Check: Measure the pH of the solution.[1]

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 6-8.[1] This prevents the formation of Hydroiodic Acid (HI) vapors.
      
  • Iodine Quench (Visual Validation):

    • If the solution is dark yellow/brown (indicating free Iodine

      
      ), add 5% Sodium Thiosulfate (
      
      
      
      ) solution dropwise.[1]
    • Endpoint: Solution turns pale yellow or colorless.[1]

  • Transfer: Pour into a carboy designated for Halogenated Solvents .

Visualization: Disposal Decision Tree

CotarnineDisposal Start Cotarnine Iodide Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid Substance StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Container Select HDPE/Amber Glass (Avoid Metal) SolidPath->Container CheckColor Visual Inspection: Dark Yellow/Brown? LiquidPath->CheckColor Label Label: Toxic Halogenated Organic Container->Label Quench Add Na2S2O3 (Thiosulfate) until colorless CheckColor->Quench Yes (Free Iodine) Neutralize Neutralize pH to 6-8 CheckColor->Neutralize No Quench->Neutralize Neutralize->Label FinalDisp RCRA Facility (Incineration) Label->FinalDisp

Figure 1: Logic flow for the segregation and treatment of Cotarnine Iodide waste, prioritizing the neutralization of free iodine in liquid states.[1]

Emergency Procedures: Spill Management

In the event of a spill, the primary goal is to contain the alkaloid toxicity while preventing iodine sublimation.

  • Evacuate & Ventilate: If the spill is significant (>5g) and outside a hood, evacuate the immediate area.

  • Personal Protection: Wear a NIOSH-approved N95 or P100 respirator if dust is present.[1]

  • The "Thiosulfate Barrier" Method:

    • Do not dry sweep initially.[1]

    • Cover the spill with a mixture of Sodium Thiosulfate and Sodium Carbonate (soda ash).

    • Why: The carbonate neutralizes acidity; the thiosulfate reduces any liberated iodine back to stable iodide.

  • Cleanup: Dampen the powder slightly to avoid dust generation, then scoop into a disposal container. Wash the surface with a detergent solution.[1][2]

Regulatory Compliance (RCRA & EPA)[1]

While Cotarnine Iodide is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations (40 CFR Part 261), it must be characterized by the generator:

  • Toxicity Characteristic: Due to the biological activity of cotarnine (alkaloid), it is treated as toxic.

  • Halogenated Status: Because of the iodide content, it must be incinerated at facilities permitted for halogenated waste to capture acid gases (HI/I2) generated during combustion.

  • Drain Disposal: Strictly Prohibited. Iodides can affect microbial action in water treatment plants and are toxic to aquatic life (H400).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6715, Cotarnine.[1] Retrieved from [Link][1]

  • Pharmaffiliates. Cotarnine Iodide Material Safety Data Sheet (MSDS) & Chemical Properties. Retrieved from [Link][1][3][4]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Iodine.[1] Centers for Disease Control and Prevention.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling Cotarnine iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Cotarnine iodide (CAS: Variable/Derivative specific) is a salt of the alkaloid cotarnine, an oxidative degradation product of noscapine. While historically investigated for hemostatic properties, current applications focus on synthetic organic chemistry and pharmacological research (e.g., antitumor derivatives).

The Safety Paradox: Researchers often underestimate cotarnine salts because the parent molecule (noscapine) is considered low-toxicity. However, as an iodide salt, this compound presents a dual-hazard profile :

  • Bioactivity: It is a tetrahydroisoquinoline (THIQ) scaffold capable of binding tubulin and altering cell cycle dynamics.[1]

  • Chemical Instability: Iodide salts are photosensitive and prone to oxidation, releasing free iodine (

    
    )—a corrosive sensitizer—upon improper storage or handling.
    

This guide moves beyond generic "wear gloves" advice, providing a self-validating protocol for handling this specific alkaloid salt.

Hazard Analysis & PPE Matrix

The "Why" Behind the Gear

Standard PPE is insufficient for bioactive alkaloid powders. The following matrix is designed to prevent particulate inhalation (the primary vector for alkaloids) and dermal sensitization (the primary vector for iodides).

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory P100 Respirator or Fume Hood Rationale: N95s filter 95% of particles >0.3 microns. Alkaloid salts often form "fines" (<0.3 microns) during weighing. A P100 (HEPA equivalent) or ISO Class 5 fume hood is non-negotiable to prevent mucous membrane absorption.
Dermal (Hand) Double Nitrile Gloves Rationale: Iodides can permeate latex. Nitrile offers superior chemical resistance. Layering Strategy: Inner glove (4 mil) for dexterity; Outer glove (5-8 mil) for durability. Discard outer glove immediately if contaminated.
Ocular Chemical Goggles Rationale: Safety glasses leave gaps. Airborne alkaloid dust causes immediate lacrimation and corneal irritation. Goggles provide a sealed environment.
Body Tyvek® Lab Coat Rationale: Cotton coats trap powders in the weave, creating a secondary exposure source in the laundry. Disposable Tyvek sheds particulate matter.

Operational Protocol: The "Zero-Static" Workflow

Phase A: Preparation & Environmental Control

Causality: Alkaloid salts are often electrostatic. Static discharge can scatter the powder, creating an invisible aerosol cloud.

  • Light Control: Dim lab lights or use amber glassware. Reason: Iodide salts degrade under UV/fluorescent light, liberating corrosive iodine.

  • Static Elimination: Place an ionizing bar or anti-static gun near the analytical balance. If unavailable, wipe the balance draft shield with a dryer sheet (cationic surfactant) to neutralize surface charge.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm. Too high (>120 fpm) creates turbulence that blows powder away; too low fails to contain it.

Phase B: Weighing & Solubilization
  • The "Well" Technique: Do not weigh directly onto a flat boat. Use a deep vessel (e.g., scintillation vial) to contain the powder.

  • Transfer: Use a disposable spatula. Never reuse spatulas with iodides, as cross-contamination with oxidizers (like peroxides) in other reagents can cause immediate exothermic decomposition.

  • Solubilization: Add solvent to the powder, not powder to the solvent. This prevents "puffing" of the solid into the air.

    • Note: If the solution turns yellow/brown immediately, free iodine may be present due to salt degradation.

Phase C: Decontamination (The Wet-Wipe Method)

Critical Rule: Never sweep dry powder.

  • Cover any minor spill with a paper towel dampened with 10% Sodium Thiosulfate .

    • Mechanism:[2][3][4] Thiosulfate reduces any liberated iodine (

      
      ) back to colorless iodide (
      
      
      
      ), neutralizing the corrosive hazard while trapping the dust.
  • Wipe inwards from the spill perimeter.

  • Dispose of all wipes as hazardous chemical waste.

Visualizing the Safety Logic

The following diagram illustrates the critical decision nodes where safety failures typically occur.

CotarnineSafety Start Start: Cotarnine Iodide Handling CheckState Check Physical State (Color/Clumping) Start->CheckState Decision_Color Is Powder Yellow/Brown? CheckState->Decision_Color Hazard_Iodine STOP: Free Iodine Present High Corrosive Risk Decision_Color->Hazard_Iodine Yes (Degraded) Proceed Proceed to Weighing (Amber Glassware) Decision_Color->Proceed No (White/Off-white) Static_Control Apply Static Control (Ionizer/Shield) Proceed->Static_Control Weighing Weigh inside Fume Hood (No drafts) Static_Control->Weighing Spill_Check Spill Detected? Weighing->Spill_Check Cleanup Wet Wipe Method (10% Na-Thiosulfate) Spill_Check->Cleanup Yes Dissolution Solubilization (Add Solvent to Powder) Spill_Check->Dissolution No Waste Disposal: Halogenated Waste Cleanup->Waste Dissolution->Waste

Caption: Operational workflow for Cotarnine Iodide, emphasizing the critical check for iodine degradation (yellowing) and the specific wet-wipe cleanup protocol.

Disposal & Environmental Stewardship

Do not pour Cotarnine Iodide solutions down the drain. As a bioactive alkaloid, it poses a risk to aquatic life, and as an iodide, it can interfere with municipal water treatment oxidation steps.

  • Segregation: Collect in Halogenated Organic Waste containers. Even if dissolved in water, the iodide content often mandates halogenated classification in many jurisdictions.

  • Labeling: Clearly tag as "Alkaloid Salt – Iodide." This alerts waste handlers to the potential for iodine gas release if the waste is accidentally mixed with acids.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10200, Cotarnine. Retrieved from [Link]

  • American Chemical Society (2023). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives. ACS Omega.[5] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine (Relevant for Iodide decomposition). Retrieved from [Link]

  • CLEAPSS. Student Safety Sheets: Iodine and Iodides. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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